molecular formula C20H17Cl2N5O4S B10782677 LDN-193188

LDN-193188

Número de catálogo: B10782677
Peso molecular: 494.3 g/mol
Clave InChI: COTBDKMEUUNJTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide (CAS 1267610-30-9), offered with a high purity of ≥99% (HPLC), is a chemically defined compound (Molecular Formula: C₂₀H₁₇Cl₂N₅O₄S, Molecular Weight: 494.35 g/mol) of significant interest in agricultural and pharmacological research . In agricultural science, this compound functions as a potent sulfonylurea herbicide, effectively controlling broadleaf weeds and grasses in key crops like rice, wheat, and barley . Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids . This inhibition halts cell division and growth in susceptible plants, leading to effective pre- and post-emergent weed control with high potency at low application rates . Its selectivity allows for crop tolerance, making it a valuable tool for integrated weed management programs. Environmental studies indicate that the compound degrades in soil through microbial activity, which helps reduce long-term environmental accumulation . In the biomedical field, this compound is recognized as LDN-193,188, a potent and selective phosphatidylcholine transfer protein (PC-TP) inhibitor . PC-TP inhibition has been shown to suppress protease-activated receptor-4 (PAR4)-mediated platelet activation, presenting a promising therapeutic strategy for the prevention or treatment of pathologic thrombosis and inflammatory disorders . This dual functionality makes it a crucial reagent for researchers investigating plant enzyme systems and novel pathways in platelet biology. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Proper storage is recommended at -20°C in a sealed and dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTBDKMEUUNJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LDN-193189: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This document provides an in-depth technical overview of the primary molecular target of LDN-193189, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity are presented, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and drug development applications.

Primary Molecular Target

The primary molecular target of LDN-193189 is the family of BMP type I receptors, which are serine/threonine kinases. It exhibits high affinity for Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][2][3] Notably, LDN-193189 demonstrates particularly potent inhibition of ALK2.[1][4][5][6][7] The inhibitory activity of LDN-193189 is significantly more selective for BMP receptors compared to the Transforming Growth Factor-beta (TGF-β) receptor family, with over 200-fold selectivity for BMP versus TGF-β signaling.[1]

Quantitative Inhibitory Activity

The inhibitory potency of LDN-193189 against its primary targets has been quantified through various in vitro kinase assays and cell-based functional assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetAssay TypeIC50 (nM)Reference
ALK1Kinase Assay0.8[1][3]
ALK2Kinase Assay0.8[1][3]
ALK2Transcriptional Activity in C2C12 cells5[1][4][5][6][7]
ALK3Kinase Assay5.3[1][3]
ALK3Transcriptional Activity in C2C12 cells30[1][4][5][6][7]
ALK6Kinase Assay16.7[1][3]
ALK4Kinase Assay>500[5]
ALK5Kinase Assay>500[5]
ALK7Kinase Assay>500[5]

Mechanism of Action: Inhibition of BMP Signaling

LDN-193189 exerts its biological effects by competitively binding to the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors. This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling mediators, the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][5] The inhibition of SMAD phosphorylation blocks their translocation to the nucleus, thereby preventing the regulation of target gene expression.

Beyond the canonical SMAD pathway, LDN-193189 has also been shown to inhibit BMP-induced non-SMAD signaling pathways, including the p38 MAPK and Akt pathways in C2C12 cells.[4][8]

Signaling Pathway Diagram

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189.

BMP Signaling Pathway and LDN-193189 Inhibition.

Experimental Protocols

The characterization of LDN-193189's inhibitory activity relies on established biochemical and cell-based assays.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of the purified kinase domain of ALK receptors.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (including a radiolabeled ATP, e.g., [γ-³²P]ATP or [γ-³³P]ATP), a generic substrate (e.g., casein or a specific peptide substrate), and the purified recombinant ALK2 kinase.[9]

  • Inhibitor Addition: Add varying concentrations of LDN-193189 (typically dissolved in DMSO) or a vehicle control to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ALK2 enzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., phosphoric acid or SDS-PAGE loading buffer).

  • Quantification: Separate the phosphorylated substrate from the unreacted radiolabeled ATP using methods like phosphocellulose paper binding or SDS-PAGE followed by autoradiography.

  • Data Analysis: Quantify the radioactivity incorporated into the substrate. Calculate the percentage of inhibition for each LDN-193189 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reaction Mix (Buffer, [γ-³³P]ATP, Substrate) B Add LDN-193189 (Varying Concentrations) A->B C Add Purified ALK2 Kinase B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Separate Substrate (e.g., Phosphocellulose Paper) E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Workflow for a Radiometric In Vitro Kinase Assay.
Cell-Based BMP-Induced Alkaline Phosphatase Assay in C2C12 Cells

This assay measures the downstream functional consequence of BMP receptor activation in a cellular context. C2C12 myoblast cells differentiate into osteoblasts in response to BMP signaling, a process characterized by increased alkaline phosphatase (ALP) activity.

Protocol:

  • Cell Culture: Plate C2C12 cells in a 96-well plate and culture until they reach a desired confluency.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of LDN-193189 or vehicle control for a short period (e.g., 30-60 minutes).

  • BMP Stimulation: Add a BMP ligand (e.g., BMP2, BMP4, or BMP6) to the wells to stimulate the BMP signaling pathway.

  • Incubation: Incubate the cells for a period sufficient to induce ALP expression (e.g., 24-72 hours).

  • Cell Lysis: Lyse the cells to release the intracellular ALP.

  • ALP Activity Measurement: Add a colorimetric or fluorometric ALP substrate (e.g., p-nitrophenyl phosphate) to the cell lysate.

  • Quantification: Measure the absorbance or fluorescence, which is proportional to the ALP activity.

  • Data Analysis: Normalize the ALP activity to cell viability (e.g., using an MTT or similar assay). Calculate the percentage of inhibition for each LDN-193189 concentration and determine the IC50 value.

Cell_Assay_Workflow A Plate C2C12 Cells B Pre-incubate with LDN-193189 A->B C Stimulate with BMP Ligand B->C D Incubate (24-72h) C->D E Lyse Cells D->E F Add ALP Substrate E->F G Measure Absorbance/ Fluorescence F->G H Calculate IC50 G->H

Workflow for a Cell-Based Alkaline Phosphatase Assay.

Conclusion

LDN-193189 is a highly potent and selective inhibitor of BMP type I receptors, with a primary targeting preference for ALK1, ALK2, ALK3, and ALK6. Its mechanism of action involves the direct inhibition of the kinase activity of these receptors, leading to the suppression of both canonical SMAD and non-SMAD downstream signaling pathways. The well-characterized nature of its primary target and its high potency make LDN-193189 a valuable tool for researchers investigating BMP signaling in various biological processes and a potential starting point for the development of therapeutics for diseases associated with aberrant BMP pathway activation.

References

LDN-193189: A Technical Guide to a Potent and Selective BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play crucial roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The signaling cascade initiated by BMPs is tightly regulated, and its dysregulation is implicated in various diseases, from musculoskeletal disorders to cancer. Small molecule inhibitors of BMP signaling are invaluable tools for dissecting the complex functions of this pathway and hold therapeutic potential.

This technical guide provides an in-depth overview of LDN-193189, a potent and selective small molecule inhibitor of the BMP signaling pathway. LDN-193189 is a derivative of Dorsomorphin and is widely used in research to investigate the physiological and pathological roles of BMP signaling.

Mechanism of Action

LDN-193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the intracellular signaling proteins, SMADs 1, 5, and 8. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

LDN-193189 selectively inhibits BMP type I receptors, primarily ALK2 (ACVR1) and ALK3 (BMPR1A), with weaker activity against ALK6 (BMPR1B).[1][2][3] By blocking the kinase activity of these receptors, LDN-193189 prevents the phosphorylation of SMAD1/5/8, thereby inhibiting the downstream signaling cascade.[3][4] Studies have shown that LDN-193189 inhibits both the canonical Smad pathway and non-canonical BMP-induced pathways, such as the p38 MAPK and Akt signaling pathways in certain cell types.[4] The inhibitor demonstrates high selectivity for BMP receptors over the TGF-β/Activin branch of the superfamily, which utilizes ALK4, ALK5, and ALK7.[2][3]

Quantitative Data

The inhibitory potency and selectivity of LDN-193189 have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity (IC50) of LDN-193189 against Type I Receptors

Target ReceptorIC50 (nM) - Kinase AssayIC50 (nM) - Transcriptional Activity
ALK10.8-
ALK2 (ACVR1)0.8[1]5[2][3]
ALK3 (BMPR1A)5.3[1]30[2][3]
ALK4 (ACVR1B)>500~500
ALK5 (TGFBR1)>500~500
ALK6 (BMPR1B)16.7[1]150
ALK7 (ACVR1C)>500~500

Table 2: Functional Inhibition of BMP Signaling by LDN-193189

AssayCell LineBMP LigandIC50 (nM)
SMAD1/5/8 PhosphorylationMurine Pulmonary Artery Smooth Muscle CellsBMP4~5[2]
Alkaline Phosphatase (ALP) ActivityC2C12 cellsBMP6~5[5]
Alkaline Phosphatase (ALP) ActivityC2C12 cellsBMP4~5[5]
BRE-Luciferase ActivityC2C12 cells (transfected with caALK3)-11[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are representative protocols for key experiments involving LDN-193189.

In Vitro Kinase Assay

This protocol is a general guideline for determining the IC50 of LDN-193189 against a purified BMP type I receptor kinase domain.

  • Materials:

    • Recombinant purified ALK2 or ALK3 kinase domain

    • Myelin Basic Protein (MBP) as a substrate

    • [γ-³²P]ATP

    • LDN-193189 stock solution (in DMSO)

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 µM ATP)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of LDN-193189 in kinase reaction buffer. Also, prepare a vehicle control (DMSO).

    • In a microcentrifuge tube, combine the recombinant kinase, MBP substrate, and the diluted LDN-193189 or vehicle.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Alkaline Phosphatase (ALP) Assay

This protocol describes the measurement of BMP-induced osteogenic differentiation in C2C12 myoblast cells, a common model for studying BMP signaling.[5]

  • Materials:

    • C2C12 cells

    • DMEM supplemented with 10% FBS and antibiotics

    • Low-serum DMEM (e.g., 0.5% or 2% FBS)

    • BMP ligand (e.g., BMP2, BMP4, or BMP6)

    • LDN-193189 stock solution (in DMSO)

    • ALP substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

    • Cell lysis buffer (e.g., 1% Triton X-100 in TBS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed C2C12 cells into a 96-well plate at a density of approximately 2,000 cells per well and allow them to attach overnight.[6]

    • Replace the growth medium with low-serum DMEM and incubate overnight to starve the cells.

    • Pre-treat the cells with various concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes.

    • Stimulate the cells with a BMP ligand at a predetermined concentration for 72-120 hours.[6]

    • After incubation, wash the cells with PBS and then lyse the cells with lysis buffer.[6]

    • Transfer a portion of the cell lysate to a new 96-well plate.

    • Add the ALP substrate (pNPP) to each well and incubate at room temperature or 37°C until a yellow color develops.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the ALP activity to the total protein concentration in each well.

    • Calculate the percentage of inhibition for each LDN-193189 concentration and determine the IC50 value.

Western Blotting for Phospho-SMAD1/5/8

This protocol is used to directly assess the effect of LDN-193189 on the phosphorylation of SMAD1/5/8.[4]

  • Materials:

    • Cells responsive to BMP signaling (e.g., C2C12)

    • Serum-free medium

    • BMP ligand

    • LDN-193189

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-tubulin)

    • HRP-conjugated secondary antibody

    • ECL Western blotting detection reagents

  • Procedure:

    • Plate cells and grow to near confluence.

    • Serum-starve the cells for at least 4-5 hours.[4]

    • Pre-incubate the cells with desired concentrations of LDN-193189 or vehicle for 30 minutes.[4]

    • Stimulate the cells with a BMP ligand for 30-60 minutes.[4]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using ECL reagents and an imaging system.

    • Strip the membrane and re-probe for total SMAD1 and the loading control to ensure equal protein loading.

Visualizations

BMP Signaling Pathway and LDN-193189 Inhibition

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII BMPR-II (Type II Receptor) BMP->TypeII Binds TypeI ALK2/3 (Type I Receptor) TypeII->TypeI Phosphorylates (Activates) SMAD158 SMAD1/5/8 TypeI->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Translocates LDN LDN-193189 LDN->TypeI Inhibits Kinase Activity

Caption: Canonical BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental Workflow for a Cell-Based BMP Inhibition Assay

Experimental_Workflow A 1. Seed C2C12 Cells in 96-well plate B 2. Serum Starve Cells (Overnight) A->B C 3. Pre-treat with LDN-193189 (30-60 min) B->C D 4. Stimulate with BMP Ligand (e.g., 72 hours) C->D E 5. Lyse Cells D->E F 6. Perform Assay (e.g., ALP activity or Western Blot) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for assessing LDN-193189 efficacy in a cell-based assay.

Conclusion

LDN-193189 is a well-characterized, potent, and selective inhibitor of BMP type I receptors ALK2 and ALK3. Its ability to effectively block both canonical and non-canonical BMP signaling pathways has made it an indispensable tool for researchers in various fields. This guide provides the core technical information, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols, to facilitate its effective use in the laboratory. The continued application of LDN-193189 will undoubtedly contribute to a deeper understanding of the multifaceted roles of BMP signaling in health and disease, and may inform the development of novel therapeutic strategies.

References

LDN-193189: A Technical Guide to Selective ALK2 and ALK3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin Receptor-Like Kinase 2 (ALK2) and Activin Receptor-Like Kinase 3 (ALK3). By targeting these key nodes in the BMP signaling pathway, LDN-193189 serves as a critical tool for investigating the physiological and pathological roles of BMP signaling. This technical guide provides an in-depth overview of LDN-193189, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth-beta (TGF-β) superfamily that play crucial roles in embryonic development, tissue homeostasis, and various disease processes. BMPs initiate their signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptors, ALK2 and ALK3, which in turn phosphorylate downstream effector proteins, primarily the SMADs (Sons of Mothers Against Decapentaplegic).

The dysregulation of the BMP-ALK2/ALK3 signaling axis is implicated in a range of disorders, including fibrodysplasia ossificans progressiva (FOP), cancer, and vascular diseases. The development of selective inhibitors for ALK2 and ALK3 is therefore of significant interest for both basic research and therapeutic applications. LDN-193189, a derivative of Dorsomorphin, has emerged as a highly selective and potent inhibitor of ALK2 and ALK3, making it an invaluable tool for dissecting the intricacies of BMP signaling.

Mechanism of Action

LDN-193189 exerts its inhibitory effect by competing with ATP for the kinase domain's binding site on ALK2 and ALK3. This competitive inhibition prevents the autophosphorylation and activation of the receptors, thereby blocking the downstream signaling cascade. The inhibition by LDN-193189 affects both the canonical SMAD-dependent pathway and the non-canonical, SMAD-independent pathways.

Inhibition of Canonical SMAD Pathway

The canonical BMP signaling pathway involves the phosphorylation of SMAD1, SMAD5, and SMAD8 by activated ALK2/ALK3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of BMP target genes. LDN-193189 effectively blocks the initial phosphorylation of SMAD1/5/8, thus abrogating the entire canonical signaling cascade.

Inhibition of Non-Canonical Pathways

In addition to the SMAD pathway, ALK2 and ALK3 can also activate non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2] LDN-193189 has been shown to inhibit the activation of these non-canonical pathways, demonstrating its comprehensive blockade of BMP-mediated signaling.[1][2]

Quantitative Inhibitory Data

The potency and selectivity of LDN-193189 have been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data for LDN-193189.

Target IC50 (nM) Assay Type Reference
ALK25Transcriptional Activity[3]
ALK330Transcriptional Activity[3]
ALK10.8Kinase Assay
ALK616.7Kinase Assay
ALK4>500Kinase Assay
ALK5>500Kinase Assay
ALK7>500Kinase Assay
BMP4-mediated SMAD1/5/8 activation5Cellular Assay

Table 1: IC50 values of LDN-193189 against various BMP type I receptors.

Cell Line Assay Effect of LDN-193189 Reference
C2C12Inhibition of BMP2-induced p-Smad1/5/8Dose-dependent inhibition[1][2]
C2C12Inhibition of BMP2-induced p-p38Dose-dependent inhibition[1][2]
C2C12Inhibition of BMP2-induced p-AktDose-dependent inhibition[1][2]
C2C12Inhibition of BMP2-induced p-ERK1/2Dose-dependent inhibition[1][2]

Table 2: Cellular effects of LDN-193189 on BMP-induced signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of LDN-193189.

In Vitro Kinase Assay for ALK2/ALK3 Inhibition

This protocol describes a radiometric or luminescence-based in vitro kinase assay to determine the IC50 of LDN-193189 against ALK2 and ALK3.

Materials:

  • Recombinant human ALK2 and ALK3 kinase domains

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • [γ-³²P]ATP or ATP for luminescence-based assays

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.4 mg/mL BSA, 0.01% Brij-35)

  • LDN-193189 stock solution (in DMSO)

  • 96-well or 384-well plates

  • Phosphocellulose paper and scintillation counter (for radiometric assay) or plate reader (for luminescence assay)

Procedure:

  • Prepare serial dilutions of LDN-193189 in kinase reaction buffer.

  • In a multi-well plate, add the kinase (ALK2 or ALK3) and the substrate (MBP).

  • Add the diluted LDN-193189 or vehicle (DMSO) to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay). The final ATP concentration should be close to the Km for the respective kinase.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).

  • For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For luminescence-based assays, follow the manufacturer's instructions to measure the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each LDN-193189 concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol details the procedure for assessing the effect of LDN-193189 on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

  • C2C12 cells (or other BMP-responsive cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant BMP2 or other BMP ligands

  • LDN-193189

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed C2C12 cells in multi-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with various concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes.

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.

BMP-Responsive Luciferase Reporter Assay

This protocol describes a cell-based reporter assay to measure the transcriptional activity of the BMP pathway and its inhibition by LDN-193189.

Materials:

  • C2C12 cells (or other suitable cell line)

  • BMP-responsive element (BRE)-luciferase reporter plasmid

  • Transfection reagent

  • Recombinant BMP ligand

  • LDN-193189

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, seed the transfected cells into a multi-well plate.

  • Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 30-60 minutes.

  • Stimulate the cells with a BMP ligand for 6-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition of BMP-induced luciferase activity for each LDN-193189 concentration and determine the IC50 value.

Visualizations

Signaling Pathways

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R Binds ALK2_ALK3 ALK2 / ALK3 (Type I Receptor) TypeII_R->ALK2_ALK3 Recruits & Phosphorylates SMAD158 SMAD1/5/8 ALK2_ALK3->SMAD158 Phosphorylates p38 p38 MAPK ALK2_ALK3->p38 Activates Akt Akt ALK2_ALK3->Akt Activates ERK ERK1/2 ALK2_ALK3->ERK Activates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 - SMAD4 Complex pSMAD158->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Translocates & Regulates p_p38 p-p38 p_Akt p-Akt p_ERK p-ERK LDN193189 LDN-193189 LDN193189->ALK2_ALK3 Inhibits

BMP/ALK2/ALK3 Signaling Pathway and Inhibition by LDN-193189.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition & Interpretation start Seed Cells treatment Pre-treat with LDN-193189 start->treatment stimulation Stimulate with BMP treatment->stimulation lysis Cell Lysis stimulation->lysis protein_quant Protein Quantification lysis->protein_quant luciferase_assay Luciferase Assay lysis->luciferase_assay western_blot Western Blot protein_quant->western_blot imaging Imaging/ Luminometry western_blot->imaging luciferase_assay->imaging data_analysis Data Analysis (IC50 Calculation) imaging->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for Assessing LDN-193189 Efficacy in Cellular Assays.

Conclusion

LDN-193189 is a powerful and selective research tool for the investigation of BMP signaling pathways. Its ability to potently inhibit ALK2 and ALK3 with high specificity allows for the precise dissection of the roles of these receptors in various biological processes. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further studies utilizing LDN-193189 will undoubtedly continue to unravel the complex and multifaceted roles of BMP signaling in health and disease.

References

The Role of LDN-193189 in the Smad Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-beta (TGF-β) superfamily that play crucial roles in embryonic development and adult tissue homeostasis.[1][2] The canonical BMP signaling cascade is mediated by the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8, by activated BMP type I receptors. Dysregulation of the BMP-Smad signaling pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. LDN-193189 is a potent and selective small molecule inhibitor of BMP type I receptors, which has emerged as a critical tool for studying BMP signaling and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of LDN-193189 in the Smad signaling pathway, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use.

Mechanism of Action of LDN-193189

LDN-193189 is a derivative of Dorsomorphin, the first-identified small molecule inhibitor of BMP signaling.[3] It exhibits significantly improved potency and selectivity for the BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2) and ALK3.[4][5][6] By competitively binding to the ATP-binding pocket of the kinase domain of these receptors, LDN-193189 prevents their activation and subsequent phosphorylation of the downstream Smad1/5/8 proteins.[7] This blockade of Smad phosphorylation inhibits their nuclear translocation and the subsequent regulation of target gene expression.[5]

The following diagram illustrates the canonical BMP/Smad signaling pathway and the point of inhibition by LDN-193189.

BMP_Smad_Pathway Canonical BMP/Smad Signaling Pathway and LDN-193189 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/3) TypeII_R->TypeI_R Recruits & Phosphorylates Smad158 Smad1/5/8 TypeI_R->Smad158 Phosphorylates pSmad158 p-Smad1/5/8 Complex p-Smad1/5/8-Smad4 Complex pSmad158->Complex Forms complex with Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Regulates LDN LDN-193189 LDN->TypeI_R Inhibits

Caption: Inhibition of the BMP/Smad pathway by LDN-193189.

Quantitative Data on LDN-193189 Activity

The inhibitory potency of LDN-193189 has been quantified in various assays, demonstrating its high affinity for BMP type I receptors.

Table 1: In Vitro Kinase Inhibitory Activity of LDN-193189
Target ReceptorIC50 (nM)Reference
ALK10.8[8][9]
ALK20.8 - 5[4][5][8][9]
ALK35.3 - 30[4][5][8][9]
ALK616.7[8][9]
ALK4101[3][7]
ALK5>500[5]
ALK7>500[5]
ActRIIA210[3][7]
Table 2: Cellular Inhibitory Activity of LDN-193189
AssayCell LineLigandMeasured EffectIC50 (nM)Reference
BMP-responsive element (BRE) Luciferase AssayC2C12BMP4Inhibition of transcriptional activity5[8]
Alkaline Phosphatase ActivityC2C12BMP4Inhibition of osteogenic differentiation30[8]
Smad1/5/8 PhosphorylationC2C12BMP4Inhibition of Smad phosphorylation5[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of LDN-193189 in the Smad signaling pathway.

Cell Culture and Treatment with LDN-193189

The murine myoblast cell line C2C12 is a commonly used model to study BMP signaling.[2]

  • Cell Culture: Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Serum Starvation: Prior to stimulation, seed cells at the desired density and allow them to adhere. Once attached, replace the growth medium with serum-free or low-serum (0.5-2% FBS) DMEM for 4-12 hours to reduce basal signaling activity.[2]

  • LDN-193189 Treatment: Prepare a stock solution of LDN-193189 in DMSO (e.g., 10 mM). Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (a typical effective concentration for inhibiting Smad1/5/8 phosphorylation is 0.5 µM).[2] Pre-incubate the cells with the LDN-193189-containing medium for 30-60 minutes before adding the BMP ligand.[2]

  • BMP Stimulation: Following pre-incubation with LDN-193189, add the BMP ligand (e.g., BMP2, BMP4, or BMP6) to the culture medium at the desired concentration (e.g., 5 nM for BMP2).[2]

  • Incubation: Incubate the cells for the desired time period (e.g., 60 minutes for Smad phosphorylation assays).[2]

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

C2C12_Treatment_Workflow Experimental Workflow for C2C12 Cell Treatment Start Start Culture Culture C2C12 Cells (DMEM + 10% FBS) Start->Culture Seed Seed Cells Culture->Seed Starve Serum Starve (4-12 hours) Seed->Starve Pretreat Pre-treat with LDN-193189 (30-60 min) Starve->Pretreat Stimulate Stimulate with BMP Ligand Pretreat->Stimulate Incubate Incubate (e.g., 60 min) Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse End Proceed to Downstream Assay Lyse->End

Caption: Workflow for treating C2C12 cells with LDN-193189.

Western Blotting for Phospho-Smad1/5/8

Western blotting is a standard technique to quantify the levels of phosphorylated Smad1/5/8.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad1/5/8 (e.g., Cell Signaling Technology, #9511) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Smad1 (e.g., Santa Cruz Biotechnology, sc-6031-R) or a housekeeping protein like GAPDH or β-actin should be used as a loading control on a separate blot or after stripping the initial blot.[11]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-Smad1/5/8 signal to the total Smad1 or loading control signal.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad pathway.

  • Cell Transfection: Co-transfect C2C12 cells with a BMP-responsive element (BRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Cell Treatment: After 24 hours, treat the transfected cells with LDN-193189 and/or BMP ligand as described in the cell treatment protocol.

  • Cell Lysis: After the desired incubation period (typically 18-24 hours for reporter assays), lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the untreated control.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a functional measure of osteogenic differentiation induced by BMP signaling.

  • Cell Seeding and Treatment: Seed C2C12 cells in a 96-well plate and treat with LDN-193189 and BMP ligand as described previously. The treatment period for ALP assays is typically longer, ranging from 3 to 6 days.[8][12]

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100).[12]

  • ALP Reaction: Add a substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) to the cell lysates. Alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Measurement: Incubate the reaction at 37°C for an appropriate amount of time (e.g., 30-60 minutes). Measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein concentration in each well, which can be determined using a BCA assay on the same lysates.

Conclusion

LDN-193189 is a highly potent and selective inhibitor of the BMP/Smad signaling pathway, acting primarily through the inhibition of ALK2 and ALK3. Its ability to specifically block the phosphorylation of Smad1/5/8 makes it an invaluable tool for dissecting the intricate roles of BMP signaling in various biological processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate and modulate the BMP-Smad axis in their studies. The continued use and characterization of LDN-193189 will undoubtedly lead to a deeper understanding of BMP-related pathologies and pave the way for novel therapeutic strategies.

References

The Inhibitory Effect of LDN-193189 on p38 and Akt Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3. While its primary mechanism of action involves the inhibition of the canonical Smad signaling pathway, emerging evidence has demonstrated its regulatory role in the non-Smad p38 and Akt signaling cascades. This technical guide provides an in-depth analysis of the effects of LDN-193189 on the p38 and Akt pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action of LDN-193189

LDN-193189 functions as a highly selective inhibitor of BMP signaling. It effectively blocks the phosphorylation of Smad1, Smad5, and Smad8 by targeting the BMP type I receptors ALK2 and ALK3 with high potency. The compound exhibits significantly lower activity against other TGF-β superfamily receptors such as ALK4, ALK5, and ALK7, highlighting its specificity for the BMP signaling axis. This targeted inhibition of BMP receptors by LDN-193189 has been shown to impact not only the canonical Smad pathway but also the non-Smad pathways involving p38 and Akt.

Quantitative Analysis of LDN-193189 Activity

The inhibitory potency of LDN-193189 has been quantified across various cellular and cell-free assays. The following tables summarize the key inhibitory concentration (IC50) values, providing a comparative overview of its efficacy against different receptors and signaling events.

Target ReceptorAssay TypeIC50 (nM)Reference
ALK1Kinase Assay0.8
ALK2Kinase Assay0.8
ALK2C2C12 cells5
ALK3Kinase Assay5.3
ALK3C2C12 cells30
ALK6Kinase Assay16.7
Signaling EventCell LineIC50 (nM)Reference
BMP4-mediated Smad1/5/8 activationC2C125

Effect of LDN-193189 on the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and differentiation. Studies have shown that BMP signaling can activate the p38 pathway as a non-Smad signaling branch. Research by Boergermann et al. (2010) demonstrated that LDN-193189 effectively inhibits the BMP2, BMP6, and GDF5-induced activation of p38 in C2C12 cells. This inhibition is a direct consequence of its action on the upstream BMP type I receptors.

Signaling Pathway Diagram

BMP_p38_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand (BMP2, BMP6, GDF5) BMPRII BMPR-II BMP->BMPRII BMPRI BMPR-I (ALK2, ALK3) BMPRII->BMPRI Phosphorylation p38 p38 BMPRI->p38 Activation LDN LDN-193189 LDN->BMPRI Inhibition p_p38 p-p38 p38->p_p38 Phosphorylation Transcription Gene Transcription p_p38->Transcription Regulation

Caption: BMP-induced p38 signaling and its inhibition by LDN-193189.

Effect of LDN-193189 on the Akt Pathway

The Akt (also known as Protein Kinase B) pathway is a central signaling pathway that regulates cell survival, proliferation, and metabolism. Similar to the p38 pathway, Akt can be activated by BMP signaling in a Smad-independent manner. The study by Boergermann et al. (2010) also confirmed that LDN-193189 inhibits the activation of Akt induced by BMP2, BMP6, and GDF5 in C2C12 cells. This finding further underscores the comprehensive inhibitory effect of LDN-193189 on both canonical and non-canonical BMP signaling pathways.

Signaling Pathway Diagram

BMP_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BMP BMP Ligand (BMP2, BMP6, GDF5) BMPRII BMPR-II BMP->BMPRII BMPRI BMPR-I (ALK2, ALK3) BMPRII->BMPRI Phosphorylation Akt Akt BMPRI->Akt Activation LDN LDN-193189 LDN->BMPRI Inhibition p_Akt p-Akt Akt->p_Akt Phosphorylation CellSurvival Cell Survival & Proliferation p_Akt->CellSurvival Promotion

Caption: BMP-induced Akt signaling and its inhibition by LDN-193189.

Experimental Protocols

The following sections detail the methodologies employed to investigate the effects of LDN-193189 on the p38 and Akt pathways.

Cell Culture and Treatment
  • Cell Line: C2C12 myoblast cells are a commonly used model for studying BMP signaling.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are typically serum-starved for a period (e.g., 4 hours) before being pre-incubated with LDN-193189 at various concentrations for a specified time (e.g., 30 minutes). Subsequently, cells are stimulated with a BMP ligand (e.g., BMP2, BMP6, or GDF5) for a defined duration (e.g., 30 minutes for signaling studies).

Western Blotting for Phosphorylated p38 and Akt

Western blotting is a standard technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated Akt (p-Akt). Antibodies against total p38 and total Akt are used as loading controls.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Quantification A Seed C2C12 Cells B Serum Starvation A->B C Pre-incubation with LDN-193189 B->C D Stimulation with BMP Ligand C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Immunoblotting with p-p38 & p-Akt Antibodies H->I J Detection (ECL) I->J K Densitometry Analysis J->K

Caption: Workflow for Western blot analysis of p38 and Akt phosphorylation.

Conclusion

LDN-193189 is a powerful tool for dissecting the complexities of BMP signaling. Its inhibitory action extends beyond the canonical Smad pathway to effectively attenuate the non-Smad p38 and Akt signaling cascades. This comprehensive inhibition makes LDN-193189 a valuable reagent for in vitro and in vivo studies aimed at understanding the multifaceted roles of BMP signaling in various biological processes and disease states. For drug development professionals, the dual inhibition of these pathways may present both therapeutic opportunities and potential off-target effects that require careful consideration. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers investigating the molecular mechanisms of LDN-193189 and its impact on cellular signaling.

LDN-193188 as a Phosphatidylcholine Transfer Protein (PC-TP) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylcholine transfer protein (PC-TP), also known as StarD2, is a cytosolic lipid-binding protein that plays a significant role in the regulation of hepatic glucose and lipid metabolism. Its interaction with thioesterase superfamily member 2 (THEM2) modulates key signaling pathways involved in metabolic homeostasis. LDN-193188 has been identified as a small-molecule inhibitor of PC-TP, demonstrating potential as a pharmacological tool to study PC-TP function and as a lead compound for the development of therapeutics for metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and a visualization of the associated signaling pathways.

Introduction to PC-TP and this compound

Phosphatidylcholine transfer protein (PC-TP) is a highly specific intracellular protein that facilitates the transport of phosphatidylcholine between membranes.[1] Beyond its lipid transfer activity, PC-TP functions as a crucial regulator in metabolic processes. It forms a complex with THEM2, an interaction that is central to its role in attenuating insulin (B600854) signaling.[2][3] Genetic ablation or chemical inhibition of PC-TP has been shown to improve hepatic glucose homeostasis and confer resistance to diet-induced diabetes, making it an attractive target for therapeutic intervention.[3][4]

This compound is a small molecule identified as an inhibitor of PC-TP.[4][5][6] It serves as a valuable chemical probe to dissect the biological functions of PC-TP and to explore the therapeutic potential of PC-TP inhibition.[4]

Quantitative Data

The inhibitory effects of this compound on PC-TP have been characterized both in vitro and in vivo. While a specific IC50 value for this compound has not been explicitly reported in the primary screening literature, it was developed as a more soluble and effective analog of an initial hit compound (LDN-0028202) from a high-throughput screen that identified inhibitors with IC50 values ranging from 4.1 to 95.0 μM.[4] The efficacy of this compound (referred to as compound A1 in some studies) has been demonstrated through its impact on metabolic parameters in animal models.

ParameterOrganism/SystemTreatmentResultReference
Fasting Plasma Glucose Wild-type mice on a high-fat dietThis compound (Compound A1)31% reduction[4]
IRS2 Abundance Pctp-/- mice (genetic inhibition)-3.7-fold increase in liver[3]
Akt Phosphorylation Pctp-/- mice (genetic inhibition)-2.8-fold increase in liver[3]
S6K1 Phosphorylation Pctp-/- mice (genetic inhibition)-3.1-fold increase in liver[3]

Experimental Protocols

This section details the key experimental methodologies used to characterize this compound as a PC-TP inhibitor.

In Vitro PC-TP Inhibition Assay (Fluorescence Quench Assay)

The initial identification of PC-TP inhibitors was performed using a fluorescence quench-based high-throughput screening assay. This method measures the transfer of fluorescently labeled phosphatidylcholine from donor to acceptor liposomes.

  • Principle: The assay measures the transfer of NBD-phosphatidylcholine (NBD-PC), a fluorescently labeled PC analog, from donor vesicles to acceptor vesicles. The fluorescence of NBD-PC is quenched upon transfer to the acceptor vesicles, which contain a quenching agent. PC-TP catalyzes this transfer, and inhibitors will slow the rate of fluorescence decay.

  • Materials:

    • Recombinant PC-TP

    • Donor Liposomes: Small unilamellar vesicles (SUVs) composed of phosphatidylcholine and NBD-PC.

    • Acceptor Liposomes: SUVs composed of phosphatidylcholine and a quenching agent (e.g., dinitrophenyl-phosphatidylethanolamine).

    • Assay Buffer: Specific buffer conditions (e.g., Tris-HCl, EDTA) at a defined pH.

    • This compound or other test compounds dissolved in DMSO.

  • Procedure:

    • Dispense test compounds (like this compound) and controls into a 384-well plate.

    • Add recombinant PC-TP to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the transfer reaction by adding a mixture of donor and acceptor liposomes.

    • Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 460 nm, emission at 535 nm).

    • Calculate the rate of PC transfer. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Animal Studies (Mouse Model of Diet-Induced Obesity)
  • Animal Model: Male C57BL/6J mice are typically used. To induce obesity and insulin resistance, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified number of weeks.

  • Compound Administration:

    • This compound (Compound A1) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The inhibitor is administered to the mice via oral gavage or intraperitoneal injection at a specific dose (e.g., 10 mg/kg) and frequency (e.g., daily).

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (e.g., 12-16 hours).

    • Measure baseline blood glucose from the tail vein.

    • Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

  • Tissue Analysis:

    • At the end of the study, mice are euthanized, and tissues (e.g., liver, adipose tissue) are collected.

    • Tissues can be flash-frozen in liquid nitrogen for subsequent analysis.

    • Western blotting can be performed on liver lysates to measure the phosphorylation status of key signaling proteins like Akt and S6K1 using specific phospho-antibodies.

Signaling Pathways

Inhibition of PC-TP by this compound disrupts its interaction with THEM2, leading to the potentiation of insulin signaling. The PC-TP/THEM2 complex normally acts to suppress this pathway. A key downstream node is the TSC1/TSC2 complex, a negative regulator of mTORC1. By inhibiting PC-TP, this compound effectively removes this brake on the insulin signaling cascade.

Experimental Workflow for In Vivo Studies```dot

G cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Metabolic Phenotyping cluster_3 Molecular Analysis Diet High-Fat Diet DIO Diet-Induced Obese Mice Diet->DIO Mice C57BL/6J Mice Mice->Diet LDN This compound Administration DIO->LDN Vehicle Vehicle Control DIO->Vehicle GTT Glucose Tolerance Test LDN->GTT Tissue Tissue Collection (Liver) LDN->Tissue Vehicle->GTT Vehicle->Tissue Blood Blood Glucose Measurement GTT->Blood WB Western Blotting Tissue->WB pAkt p-Akt / p-S6K1 Levels WB->pAkt

Caption: Inhibition of PC-TP by this compound enhances insulin signaling.

Conclusion

This compound is a potent and valuable tool for investigating the role of PC-TP in metabolic regulation. Its ability to inhibit PC-TP leads to a disruption of the PC-TP/THEM2 complex, thereby enhancing hepatic insulin signaling and improving glucose homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PC-TP for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Further studies to precisely quantify the binding affinity and to optimize the pharmacokinetic properties of this compound and its analogs are warranted.

References

An In-depth Technical Guide on the Regulation of Hepatic Glucose Metabolism by LDN-193189

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Primarily targeting Activin receptor-like kinase (ALK) receptors ALK1, ALK2, ALK3, and ALK6, LDN-193189 effectively curtails the downstream phosphorylation of SMAD proteins 1, 5, and 8. Emerging research indicates a significant role for the BMP signaling pathway in the regulation of hepatic glucose metabolism. While direct quantitative data on the effects of LDN-193189 on hepatic glucose output is still under active investigation, extensive studies on the impact of BMP ligands, such as BMP6 and BMP9, on liver cells provide a strong inferential basis for the mechanism of action of LDN-193189. This document serves as a comprehensive technical guide, consolidating the current understanding of LDN-193189's role in hepatic glucose metabolism, detailing relevant signaling pathways, summarizing key quantitative data from related studies, and providing established experimental protocols.

Mechanism of Action: Inhibition of the BMP/SMAD Signaling Pathway

LDN-193189 exerts its biological effects by competitively inhibiting the ATP-binding site of the type I BMP receptors ALK1, ALK2, ALK3, and ALK6.[1] This inhibition prevents the phosphorylation and activation of the downstream signaling molecules, SMAD1, SMAD5, and SMAD8.[2] The phosphorylated SMADs typically form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By blocking this cascade, LDN-193189 effectively modulates the expression of genes involved in various cellular processes, including glucose metabolism.

dot

LDN-193189 Inhibition of BMP/SMAD Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP6, BMP9) BMPR2 BMP Type II Receptor BMP_ligand->BMPR2 1. Binding ALK BMP Type I Receptor (ALK1/2/3/6) SMAD158 SMAD1/5/8 ALK->SMAD158 3. Phosphorylation BMPR2->ALK 2. Recruitment & Phosphorylation pSMAD158 pSMAD1/5/8 SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus 5. Nuclear Translocation gene_transcription Target Gene Transcription nucleus->gene_transcription 6. Gene Regulation LDN LDN-193189 LDN->ALK Inhibition Proposed Regulation of Hepatic Gluconeogenesis by LDN-193189 LDN LDN-193189 ALK BMP Type I Receptor (ALK1/2/3/6) LDN->ALK Inhibition pSMAD pSMAD1/5/8 ALK->pSMAD Phosphorylation PEPCK_G6Pase PEPCK & G6Pase Gene Expression pSMAD->PEPCK_G6Pase Transcriptional Repression (Inferred) Gluconeogenesis Hepatic Gluconeogenesis PEPCK_G6Pase->Gluconeogenesis Enzymatic Control Glucose_Output Hepatic Glucose Output Gluconeogenesis->Glucose_Output Workflow for In Vitro Glucose Production Assay start Isolate & Plate Primary Hepatocytes wash Wash with PBS (3x) start->wash add_media Add Glucose-Free Media + Gluconeogenic Precursors wash->add_media treat Treat with LDN-193189 or Vehicle add_media->treat incubate Incubate (3-6 hours) treat->incubate collect Collect Supernatant incubate->collect measure Measure Glucose Concentration collect->measure normalize Normalize to Total Protein measure->normalize end Data Analysis normalize->end

References

The Impact of LDN-193189 on Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide provides an in-depth analysis of the cellular pathways modulated by LDN-193189, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

LDN-193189 exerts its biological effects through the competitive inhibition of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). This inhibition prevents the phosphorylation and subsequent activation of downstream signaling cascades.

The primary targets of LDN-193189 are ALK1, ALK2, ALK3, and ALK6. By blocking these receptors, LDN-193189 effectively abrogates BMP-mediated signaling.[1][2][3][4] This targeted inhibition makes it a valuable tool for studying the physiological and pathological roles of the BMP pathway and for the development of therapeutics for diseases associated with aberrant BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.[5]

Quantitative Analysis of Inhibitory Activity

The potency of LDN-193189 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for specific ALK receptors.

Target ReceptorAssay TypeIC50 (nM)Reference
ALK1Kinase Assay0.8[1][2]
ALK2Kinase Assay0.8[1][2]
ALK3Kinase Assay5.3[1][2]
ALK6Kinase Assay16.7[1][2]
ALK2 (transcriptional activity)Cell-based (C2C12)5[1][5][6][7][8]
ALK3 (transcriptional activity)Cell-based (C2C12)30[1][5][6][7][8]
BMP4-mediated Smad1/5/8 activationCell-based5[1][9]
ALK4Kinase Assay101[1][10]
ActRIIAKinase Assay210[1][10]

Affected Cellular Signaling Pathways

The inhibition of ALK receptors by LDN-193189 disrupts both the canonical Smad-dependent and the non-canonical Smad-independent signaling pathways initiated by BMP ligands.

Canonical BMP/SMAD Signaling Pathway

The canonical pathway is the primary route for BMP signal transduction. Upon binding of a BMP ligand (e.g., BMP2, BMP4, BMP6), the type II BMP receptor phosphorylates and activates the type I receptor (ALK1/2/3/6). The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes involved in processes such as cell differentiation, proliferation, and apoptosis. LDN-193189 directly blocks the phosphorylation of SMAD1/5/8, thereby inhibiting the entire downstream cascade.[1][11][12][13]

BMP_SMAD_Pathway BMP_ligand BMP Ligand (e.g., BMP2, BMP4) BMPR2 BMPRII BMP_ligand->BMPR2 Binds ALK ALK1/2/3/6 (BMPRI) BMPR2->ALK Recruits & Phosphorylates p_ALK Phosphorylated ALK1/2/3/6 SMAD158 SMAD1/5/8 ALK->SMAD158 Phosphorylates LDN LDN-193189 LDN->ALK Inhibits p_SMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex p_SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription Regulates

Canonical BMP/SMAD signaling pathway inhibited by LDN-193189.
Non-Canonical (SMAD-Independent) Signaling Pathways

In addition to the canonical SMAD pathway, BMP receptors can also activate non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[6][11][13] These pathways are also involved in regulating various cellular processes. Studies have shown that LDN-193189 effectively inhibits BMP-induced activation of p38, ERK1/2, and Akt in a dose-dependent manner in cell lines such as C2C12 myoblasts.[6][7][11][13]

Non_Canonical_BMP_Pathway BMP_ligand BMP Ligand BMPR BMP Receptors (ALK1/2/3/6) BMP_ligand->BMPR Activates p38 p38 MAPK BMPR->p38 ERK ERK1/2 BMPR->ERK Akt Akt BMPR->Akt LDN LDN-193189 LDN->BMPR Inhibits Cellular_Response Cellular Responses (e.g., Proliferation, Differentiation) p38->Cellular_Response ERK->Cellular_Response Akt->Cellular_Response

Non-canonical BMP signaling pathways inhibited by LDN-193189.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for investigating the effects of LDN-193189.

Cell Culture and Treatment
  • Cell Line: C2C12 mouse myoblast cells are commonly used due to their robust response to BMP stimulation.[1][6][11]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to stimulation, cells are often serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling activity.

  • LDN-193189 Treatment: LDN-193189 is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a stock solution.[14] The stock solution is then diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included. Cells are pre-incubated with LDN-193189 for a specified time (e.g., 30-60 minutes) before the addition of a BMP ligand.[11]

  • BMP Stimulation: Recombinant BMP ligands (e.g., BMP2, BMP4, BMP6) are added to the culture medium at concentrations known to elicit a cellular response (e.g., 1-10 nM).[11]

Western Blotting for Phosphorylated SMADs and Non-Canonical Pathway Proteins

This technique is used to quantify the levels of phosphorylated (activated) signaling proteins.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of SMAD1/5/8, p38, ERK1/2, and Akt. Antibodies against the total forms of these proteins and a housekeeping protein (e.g., GAPDH or β-tubulin) are used as loading controls.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Alkaline Phosphatase (ALP) Activity Assay

ALP is a downstream target of BMP signaling and a marker of osteoblast differentiation. This assay measures the functional consequence of BMP pathway inhibition.

  • Cell Seeding and Treatment: C2C12 cells are seeded in multi-well plates and treated with BMP ligand in the presence or absence of LDN-193189 for an extended period (e.g., 3-6 days).[1]

  • Cell Lysis: Cells are lysed, and the lysate is used for the ALP activity measurement.

  • ALP Reaction: A substrate for ALP, such as p-nitrophenyl phosphate (B84403) (pNPP), is added to the cell lysates. ALP converts pNPP to p-nitrophenol, which is yellow.

  • Measurement: The absorbance of the yellow product is measured at 405 nm using a microplate reader. The ALP activity is often normalized to the total protein content or cell number.[1]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis C2C12 Seed C2C12 Cells Starve Serum Starve C2C12->Starve Pretreat Pre-treat with LDN-193189 or Vehicle Starve->Pretreat Stimulate Stimulate with BMP Ligand Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest WB Western Blot (pSMAD, p-p38, etc.) Harvest->WB ALP Alkaline Phosphatase Activity Assay Harvest->ALP

General experimental workflow for studying LDN-193189 effects.

Conclusion

LDN-193189 is a highly selective and potent inhibitor of the BMP signaling pathway, targeting ALK1, ALK2, ALK3, and ALK6. Its inhibitory action affects both canonical SMAD-dependent and non-canonical SMAD-independent pathways. The well-characterized mechanism of action and the availability of established in vitro assays make LDN-193189 an indispensable tool for research into the multifaceted roles of BMP signaling in health and disease, and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to LDN-193189 in Chondrogenesis and Osteogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Derived from Dorsomorphin, it exhibits greater specificity and potency, making it a critical tool for investigating the roles of BMP signaling in various biological processes, particularly in skeletal tissue development—chondrogenesis (cartilage formation) and osteogenesis (bone formation).[1] This guide provides a comprehensive technical overview of LDN-193189, its mechanism of action, its effects on chondrogenesis and osteogenesis, and detailed experimental protocols.

Mechanism of Action: Inhibition of BMP Signaling

LDN-193189 exerts its function by competitively inhibiting the ATP-binding site of the intracellular kinase domain of BMP type I receptors. It shows high selectivity for Activin receptor-like kinase 2 (ALK2) and ALK3, with significantly weaker effects on other receptors like ALK4, ALK5 (TGF-β type I receptor), and ALK7.[2][3] This selectivity allows for the targeted disruption of the BMP signaling cascade.

The binding of BMP ligands (like BMP2, BMP4, BMP9) to a complex of type I and type II receptors triggers the phosphorylation of the type I receptor.[4][5] This activated receptor then phosphorylates intracellular mediators known as receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2] These phosphorylated Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes essential for osteogenesis, such as Runx2.[6][7]

LDN-193189 effectively blocks the initial phosphorylation of Smad1/5/8.[1][8] Furthermore, it has been shown to inhibit non-canonical, Smad-independent BMP signaling pathways, including the p38 MAPK and Akt pathways in certain cell types.[8][9]

The inhibitory potency of LDN-193189 is quantified by its half-maximal inhibitory concentration (IC50) values.

Target Receptor IC50 (Kinase Assay) IC50 (Transcriptional Activity) Reference(s)
ALK10.8 nM-[3][10]
ALK2 (ACVR1)0.8 - 5 nM5 nM[2][3][9][10][11]
ALK3 (BMPR1A)5.3 - 30 nM30 nM[2][3][9][10][11]
ALK6 (BMPR1B)16.7 nM-[3][10]
ALK4, ALK5, ALK7>500 nM>500 nM[2][3]
BMP4-mediated Smad1/5/8 Phosphorylation-5 nM[3][10]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor (BMPRII) Type II Receptor (BMPRII) BMP Ligand->Type II Receptor (BMPRII) Binds Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) Type II Receptor (BMPRII)->Type I Receptor (ALK2/3) Recruits & Phosphorylates Smad1/5/8 Smad1/5/8 Type I Receptor (ALK2/3)->Smad1/5/8 Phosphorylates Non-Canonical Pathways (p38, Akt) Non-Canonical Pathways (p38, Akt) Type I Receptor (ALK2/3)->Non-Canonical Pathways (p38, Akt) p-Smad1/5/8 p-Smad1/5/8 Smad Complex Smad Complex p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription (e.g., Runx2) Gene Transcription (e.g., Runx2) Smad Complex->Gene Transcription (e.g., Runx2) LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK2/3) Inhibits (ATP-binding site)

Role in Chondrogenesis

The role of BMP signaling in chondrogenesis is multifaceted. It is essential for the initial condensation of mesenchymal cells and their differentiation into chondrocytes, a process driven by the master transcription factor SOX9.[12][13] However, sustained BMP signaling can also promote chondrocyte hypertrophy, a terminal differentiation step that precedes endochondral ossification, which is undesirable for articular cartilage repair.[1][14]

The effect of LDN-193189 on chondrogenesis is complex and appears to be context-dependent:

  • Inhibition of Chondrogenesis: Some studies demonstrate that LDN-193189 is a potent and direct inhibitor of chondrogenesis. In mouse limb bud cell micromass cultures, LDN-193189 drastically inhibits cartilage formation and causes significant decreases in the expression of key cartilage genes like Sox9 and Aggrecan (Acan).[15][16]

  • Permissive for Chondrogenesis but No Blockade of Hypertrophy: In contrast, studies using human bone marrow-derived stromal cells (BMSCs) in microtissue cultures found that LDN-193189 permitted chondrogenesis (indicated by the expression of COL2A1 and ACAN) but failed to prevent subsequent hypertrophy (marked by COL10A1 expression).[1][14][17] At higher concentrations (≥100 nM), a decrease in glycosaminoglycan (GAG) content and expression of chondrogenic markers was observed.[1]

This discrepancy suggests that the requirement for BMP signaling may vary depending on the cell source, culture system, and developmental stage.

Experimental Model LDN-193189 Treatment Effect on Chondrogenic Markers Effect on Hypertrophic Markers Reference(s)
Mouse Limb Bud MicromassDay 4 & 6↓ Sox9, ↓ AcanNot Reported[15]
Human BMSC Microtissues14 days; ≥100 nM↓ COL2A1 (in some donors), No consistent effect on SOX9, ACAN. ↓ GAG content.No consistent suppression of COL10A1, RUNX3, MEF2C.[1][18]
Zebrafish LarvaeDuring development↓ sox9a, ↓ sox9bNot Reported[19]

Chondrogenesis_Workflow Mesenchymal\nStem Cells (MSCs) Mesenchymal Stem Cells (MSCs) Micromass or\nPellet Culture Micromass or Pellet Culture Mesenchymal\nStem Cells (MSCs)->Micromass or\nPellet Culture Chondrogenic\nInduction Medium\n(with TGF-β) Chondrogenic Induction Medium (with TGF-β) Micromass or\nPellet Culture->Chondrogenic\nInduction Medium\n(with TGF-β) Treatment Groups Treatment Groups Chondrogenic\nInduction Medium\n(with TGF-β)->Treatment Groups Control (Vehicle) Control (Vehicle) Treatment Groups->Control (Vehicle) LDN-193189 LDN-193189 Treatment Groups->LDN-193189 Analysis (Day 14-21) Analysis (Day 14-21) Control (Vehicle)->Analysis (Day 14-21) LDN-193189->Analysis (Day 14-21) Histology\n(Alcian Blue) Histology (Alcian Blue) Analysis (Day 14-21)->Histology\n(Alcian Blue) Biochemistry\n(GAG Assay) Biochemistry (GAG Assay) Analysis (Day 14-21)->Biochemistry\n(GAG Assay) Gene Expression\n(qPCR for SOX9,\nCOL2A1, COL10A1) Gene Expression (qPCR for SOX9, COL2A1, COL10A1) Analysis (Day 14-21)->Gene Expression\n(qPCR for SOX9,\nCOL2A1, COL10A1)

Role in Osteogenesis

In contrast to its complex role in chondrogenesis, the role of LDN-193189 in osteogenesis is more straightforward. BMP signaling is a potent inducer of osteogenesis, driving the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone matrix deposition.[4][5] The transcription factor Runx2 is a key downstream target of BMP signaling and is essential for osteoblast differentiation.[6][20]

By potently inhibiting ALK2/3 and subsequent Smad1/5/8 phosphorylation, LDN-193189 effectively blocks BMP-induced osteogenic differentiation. This has been consistently demonstrated across various in vitro and in vivo models.[1][9]

  • In Vitro: In osteogenic induction cultures of BMSCs, LDN-193189 counters the effects of exogenously added BMP-2.[1] It inhibits the induction of alkaline phosphatase (ALP) activity, a key early marker of osteoblasts, and prevents matrix mineralization, as shown by reduced Alizarin Red S staining.[1][10] It also reduces the expression of critical osteogenic genes like RUNX2 and SP7 (Osterix).[1]

  • In Vivo: LDN-193189 has been successfully used to reduce heterotopic ossification (the abnormal formation of bone in soft tissues) in mouse models, highlighting its potent anti-osteogenic effects in a physiological setting.[2][10]

Experimental Model LDN-193189 Treatment Effect on Osteogenic Markers Reference(s)
Human BMSC Monolayer9 days; ≥100 nM with BMP-2↓ RUNX2, ↓ ALPL, ↓ SP7 expression. Reduced Alizarin Red S staining.[1]
C2C12 Cells6 days; with BMP4Dose-dependent inhibition of Alkaline Phosphatase (ALP) activity.[10]
Mouse Model of Heterotopic Ossification3 mg/kg i.p.Prevented radiographic lesions and ectopic bone formation.[3][10]

Chondro_Osteo_Lineage cluster_signals Key Signals & Inhibitors cluster_factors Master Transcription Factors Mesenchymal\nProgenitor Cell Mesenchymal Progenitor Cell SOX9 SOX9 Mesenchymal\nProgenitor Cell->SOX9 Upregulation RUNX2 RUNX2 Mesenchymal\nProgenitor Cell->RUNX2 Upregulation Chondrocyte Chondrocyte Osteoblast Osteoblast TGF-β TGF-β TGF-β->SOX9 BMP BMP BMP->RUNX2 LDN-193189 LDN-193189 LDN-193189->BMP Blocks Signaling SOX9->Chondrocyte Drives Differentiation SOX9->RUNX2 Represses RUNX2->Osteoblast Drives Differentiation

Experimental Protocols

  • Cell Seeding: Plate human bone marrow-derived stromal cells (BMSCs) in a 24-well plate at a density of 20,000 cells/cm² in expansion medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin). Allow cells to adhere for 24 hours.

  • Induction: Aspirate expansion medium and replace with Osteogenic Induction Medium (OIM).

    • Basal Medium: High-glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin.

    • Supplements: 100 nM Dexamethasone, 10 mM β-glycerophosphate, 50 µM Ascorbic Acid.

    • Inducer: 100 ng/mL recombinant human BMP-2.

  • Treatment: Prepare serial dilutions of LDN-193189 (in DMSO) in OIM to achieve final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).

  • Culture: Culture cells for 9-21 days, replacing the medium every 2-3 days.

  • Analysis:

    • Alkaline Phosphatase (ALP) Staining/Activity (Day 7-9): Fix cells and use a commercial ALP staining kit or lyse cells for a quantitative p-nitrophenyl phosphate (B84403) (pNPP) assay.[10]

    • Mineralization Staining (Day 14-21): Fix cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes to visualize calcium deposits.

    • Gene Expression (Day 7-9): Isolate RNA, synthesize cDNA, and perform qPCR for osteogenic markers (RUNX2, ALPL, SP7, BGLAP). Normalize to a housekeeping gene like GAPDH.[1][18]

  • Microtissue Formation: Generate BMSC microtissues by seeding cells (e.g., 250,000 cells per aggregate) into non-adherent U-bottom 96-well plates or specialized microwell platforms. Centrifuge briefly to form a pellet.[1][18]

  • Induction: Culture the aggregates in Chondrogenic Induction Medium.

    • Basal Medium: High-glucose DMEM, 1% Penicillin-Streptomycin.

    • Supplements: 1X ITS+ Premix, 100 nM Dexamethasone, 50 µM Ascorbic Acid, 40 µg/mL L-proline.

    • Inducer: 10 ng/mL recombinant human TGF-β1.

  • Treatment: Add LDN-193189 at desired final concentrations (e.g., 0, 10, 100, 1000 nM) to the induction medium.

  • Culture: Culture for 14-21 days, performing a half-medium change every 2-3 days.

  • Analysis:

    • Histology: Harvest microtissues, fix in 4% paraformaldehyde, embed in paraffin, and section. Stain with Alcian Blue for sulfated glycosaminoglycans (GAGs) and perform immunohistochemistry for Collagen Type II (chondrogenesis) and Collagen Type X (hypertrophy).[1][18]

    • Biochemical Analysis: Digest microtissues with papain. Quantify GAG content using the dimethylmethylene blue (DMMB) assay and DNA content using a PicoGreen assay. Normalize GAG to DNA content.[1]

    • Gene Expression: Pool microtissues, isolate RNA, and perform qPCR for chondrogenic (SOX9, ACAN, COL2A1) and hypertrophic (COL10A1, RUNX2) markers.[1][18]

  • Cell Culture and Starvation: Plate cells (e.g., C2C12 myoblasts) to be 80-90% confluent. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.[8]

  • Inhibitor Pre-treatment: Pre-treat cells with LDN-193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30-60 minutes.[8]

  • Stimulation: Stimulate cells with a BMP ligand (e.g., 5 nM BMP-2) for a short duration (e.g., 15-60 minutes).[8]

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and Sample Prep: Determine protein concentration using a BCA assay. Prepare lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against phospho-Smad1/5/8 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total Smad1 and a loading control (e.g., GAPDH or Tubulin) to confirm equal loading.[8]

Conclusion

LDN-193189 is an invaluable research tool for dissecting the roles of BMP signaling in skeletal biology. As a potent and selective inhibitor of ALK2 and ALK3, it robustly blocks osteogenic differentiation both in vitro and in vivo, making it a key compound for studying bone formation and developing therapies for conditions involving ectopic ossification. Its role in chondrogenesis is more nuanced; while it can strongly inhibit cartilage formation in some contexts, in others it appears to permit chondrogenic differentiation of MSCs but is insufficient to prevent the subsequent, often undesirable, hypertrophic maturation. This highlights the complex, context-dependent nature of BMP signaling in cartilage development and repair. The detailed protocols provided herein serve as a guide for researchers to effectively utilize LDN-193189 to further explore these critical pathways.

References

An In-depth Technical Guide to the Discovery and Chemical Synthesis of LDN-193188 and its Prominent Analog, LDN-193189

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the discovery and chemical synthesis of two related small molecules, LDN-193188 and LDN-193189. While both compounds originated from research efforts to identify novel kinase inhibitors, they possess distinct biological targets and therapeutic potential. LDN-193189 has emerged as a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, making it a valuable research tool in developmental biology and diseases characterized by aberrant BMP signaling. In contrast, this compound has been identified as an inhibitor of phosphatidylcholine transfer protein (PC-TP), with implications for regulating hepatic glucose metabolism. This guide will clarify the distinct identities of these molecules, detail their discovery, provide available synthesis protocols, and outline their mechanisms of action, with a primary focus on the more extensively characterized LDN-193189 due to the wealth of public-domain information.

Clarification of this compound and LDN-193189

It is crucial to distinguish between this compound and LDN-193189, as the similar nomenclature can lead to confusion.

  • LDN-193189 : A potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, ALK3, and ALK6. It is a derivative of dorsomorphin (B1670891) and is widely used as a chemical probe to study BMP signaling.

  • This compound : An inhibitor of phosphatidylcholine transfer protein (PC-TP), a protein involved in lipid metabolism and glucose homeostasis.

This guide will first focus on the discovery and synthesis of the well-documented BMP inhibitor, LDN-193189, and then provide available information on the PC-TP inhibitor, this compound.

LDN-193189: A Potent Inhibitor of BMP Signaling

Discovery and Rationale

LDN-193189 was developed through a structure-activity relationship (SAR) study of dorsomorphin, the first-identified small molecule inhibitor of BMP signaling.[1] The goal was to improve the potency, selectivity, and pharmacokinetic properties of dorsomorphin. The key structural modifications leading to LDN-193189 included:

  • Replacement of the 4-pyridine ring of dorsomorphin with a 4-quinoline moiety , which was found to significantly increase inhibitory activity.[1]

  • Substitution of an ether linkage on the pendent phenyl ring with a piperazine (B1678402) group , a modification that enhanced metabolic stability in mouse liver microsomes.[1]

This optimized compound, LDN-193189 (also known as DM-3189), demonstrated superior potency and more favorable pharmacokinetic characteristics, such as a plasma half-life of 1.6 hours following intraperitoneal administration in mice.[1]

Mechanism of Action and Signaling Pathway

LDN-193189 exerts its biological effects by inhibiting the kinase activity of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6. BMPs are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play critical roles in embryonic development, tissue homeostasis, and various diseases.

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

LDN-193189 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK1, ALK2, ALK3, and ALK6 kinase domains, thereby preventing the phosphorylation of downstream SMADs and blocking the signaling cascade.

BMP_Signaling_Pathway BMP Signaling Pathway and Inhibition by LDN-193189 BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R binds TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R activates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD phosphorylates LDN193189 LDN-193189 LDN193189->TypeI_R inhibits Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates Gene_Expression Target Gene Transcription Nucleus->Gene_Expression regulates LDN193189_Synthesis General Synthetic Workflow for LDN-193189 cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product Aminopyrazole 3-Amino-pyrazole derivative PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine core Aminopyrazole->PyrazoloPyrimidine Diketone 1,3-Diketone derivative Diketone->PyrazoloPyrimidine Bromination Bromination PyrazoloPyrimidine->Bromination SuzukiCoupling1 Suzuki Coupling (Quinoline moiety) Bromination->SuzukiCoupling1 SuzukiCoupling2 Suzuki Coupling (Piperazinylphenyl moiety) SuzukiCoupling1->SuzukiCoupling2 LDN193189 LDN-193189 SuzukiCoupling2->LDN193189

References

Pharmacological Profile of LDN-193189: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LDN-193189 has emerged as a cornerstone small molecule inhibitor for the study of Bone Morphogenetic Protein (BMP) signaling pathways. A derivative of Dorsomorphin, LDN-193189 exhibits significantly greater potency and selectivity, making it an invaluable tool for researchers in developmental biology, oncology, and regenerative medicine. This technical guide provides a comprehensive overview of the pharmacological profile of LDN-193189, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. It is important to note that while the query specified LDN-193188, the vast body of scientific literature points to LDN-193189 as the potent and selective BMP inhibitor. This compound is a distinct molecule, reported as an inhibitor of phosphatidylcholine transfer protein (PC-TP) involved in hepatic glucose metabolism. This guide will focus on the well-characterized BMP inhibitor, LDN-193189.

Mechanism of Action

LDN-193189 is a potent and selective antagonist of the BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[1][2] Specifically, it targets ALK1, ALK2, ALK3, and ALK6.[3] BMPs, a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily, initiate their signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors.[4] This binding leads to the phosphorylation and activation of the type I receptor by the type II receptor.

The activated type I receptor then propagates the signal through two main pathways: the canonical Smad pathway and the non-canonical (or non-Smad) pathways.[5][6] LDN-193189 exerts its inhibitory effects by competing with ATP for the kinase domain of the BMP type I receptors, thereby preventing the phosphorylation of downstream signaling molecules.[4]

Canonical Smad Pathway: Upon activation, the BMP type I receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[4][5] These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[4] LDN-193189 effectively blocks the phosphorylation of Smad1/5/8, thus inhibiting the canonical BMP signaling cascade.[2][5]

Non-Canonical Pathways: In addition to the Smad pathway, BMP receptors can also activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][6] These non-canonical pathways are also implicated in mediating the diverse cellular responses to BMP signaling. Studies have shown that LDN-193189 also inhibits the BMP-induced activation of p38 and Akt, demonstrating its comprehensive blockade of BMP signaling.[2][5]

Quantitative Inhibitory Data

The potency and selectivity of LDN-193189 have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetAssay TypeIC50 (nM)Reference
ALK1Kinase Assay0.8[1]
ALK2Kinase Assay0.8[1]
ALK2 (transcriptional activity)Cellular Assay (C2C12)5[1][2]
ALK3Kinase Assay5.3[1]
ALK3 (transcriptional activity)Cellular Assay (C2C12)30[1][2]
ALK6Kinase Assay16.7[1]
ALK4Kinase Assay101[7]
ALK5 (TGFβRI)Kinase Assay~500[8]
ALK7Kinase Assay~500[8]
BMP4-mediated Smad1/5/8 phosphorylationCellular Assay~5[8]
RIPK2Kinase Assay25[8]
GCKKinase Assay80[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of LDN-193189's pharmacological profile.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of LDN-193189 to inhibit the enzymatic activity of purified BMP type I receptor kinases.

Materials:

  • Recombinant human ALK1, ALK2, ALK3, ALK6 kinases

  • Myelin Basic Protein (MBP) or a synthetic peptide substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • LDN-193189

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

  • 384-well plates

  • Scintillation counter or luminescence plate reader

Protocol (using ADP-Glo™ Kinase Assay):

  • Prepare serial dilutions of LDN-193189 in the kinase reaction buffer.

  • In a 384-well plate, add 1 µL of the LDN-193189 dilution or vehicle (DMSO).

  • Add 2 µL of the respective ALK enzyme to each well.

  • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Cellular Assay for BMP-induced Smad Phosphorylation (Western Blot)

This assay determines the effect of LDN-193189 on the canonical BMP signaling pathway in a cellular context, commonly using the C2C12 myoblast cell line.[2]

Materials:

  • C2C12 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Recombinant human BMP2 or BMP4

  • LDN-193189

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-phospho-p38, anti-total p38, anti-phospho-Akt, anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight in serum-free DMEM.

  • Pre-treat the cells with various concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes.[2]

  • Stimulate the cells with a specific concentration of BMP ligand (e.g., 5 nM BMP2) for a defined period (e.g., 15, 30, 60 minutes).[2]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[10]

  • Quantify the band intensities and normalize to the total protein and/or loading control.

In Vivo Zebrafish Dorsalization Assay

This in vivo assay provides a phenotypic readout of BMP signaling inhibition during embryonic development.[3]

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (E3)

  • LDN-193189

  • 96-well plates

  • Stereomicroscope

Protocol:

  • Collect freshly fertilized zebrafish embryos.

  • At approximately 4 hours post-fertilization (hpf), array the embryos into 96-well plates containing E3 medium.

  • Add varying concentrations of LDN-193189 or vehicle (DMSO) to the wells.

  • Incubate the embryos at 28.5°C.

  • Visually assess the embryos at 24 and 48 hpf under a stereomicroscope for dorsalization phenotypes. These can range from an expanded dorsal axis to a complete loss of ventral structures, depending on the concentration of the inhibitor.[3]

Mandatory Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Phosphorylates R-Smads (1/5/8) R-Smads (1/5/8) Type I Receptor (ALK1/2/3/6)->R-Smads (1/5/8) Phosphorylates p38 MAPK p38 MAPK Type I Receptor (ALK1/2/3/6)->p38 MAPK Activates Akt Akt Type I Receptor (ALK1/2/3/6)->Akt Activates p-R-Smads p-R-Smads Smad Complex Smad Complex p-R-Smads->Smad Complex Co-Smad (Smad4) Co-Smad (Smad4) Co-Smad (Smad4)->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription p-p38 p-p38 p-Akt p-Akt LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) Inhibits

Caption: BMP Signaling Pathway and Inhibition by LDN-193189.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed C2C12 Cells Seed C2C12 Cells Serum Starve Serum Starve Seed C2C12 Cells->Serum Starve Pre-treat with LDN-193189 Pre-treat with LDN-193189 Serum Starve->Pre-treat with LDN-193189 Stimulate with BMP Stimulate with BMP Pre-treat with LDN-193189->Stimulate with BMP Cell Lysis Cell Lysis Stimulate with BMP->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for Cellular Analysis of LDN-193189 Activity.

References

An In-depth Technical Guide to LDN-193189 for Studying Bone Morphogenetic Protein Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LDN-193189, a potent and selective small molecule inhibitor of the bone morphogenetic protein (BMP) signaling pathway. It is intended to serve as a technical resource for researchers utilizing this compound to investigate BMP function in various biological contexts.

Core Concepts: Mechanism of Action and Selectivity

LDN-193189 is a derivative of Dorsomorphin and is recognized for its high potency and selectivity in inhibiting BMP signaling.[1][2] It functions by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[2][3] By inhibiting these kinases, LDN-193189 effectively blocks the phosphorylation and activation of downstream signaling mediators.

The primary targets of LDN-193189 are ALK1, ALK2, ALK3, and ALK6.[4][5][6][7][8] This inhibition prevents the subsequent phosphorylation of the canonical SMAD transcription factors (Smad1, Smad5, and Smad8).[1][9][10][11] Beyond the canonical SMAD pathway, LDN-193189 has also been demonstrated to inhibit BMP-mediated non-SMAD signaling cascades, including the p38 MAPK, ERK1/2, and Akt pathways.[9][12][13][14] Notably, LDN-193189 exhibits significant selectivity for BMP type I receptors over those of the transforming growth factor-beta (TGF-β) and Activin signaling pathways, such as ALK4, ALK5, and ALK7.[4][5][10][11]

Quantitative Data Presentation

The inhibitory activity of LDN-193189 has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) for different BMP receptors and cellular responses.

Table 1: In Vitro Kinase Assay IC50 Values for LDN-193189

Target ReceptorIC50 (nM)
ALK10.8
ALK20.8
ALK35.3
ALK616.7
ALK4101
ActRIIA210

Data compiled from multiple sources.[3][4][5][6][7][8]

Table 2: Cellular Assay IC50 Values for LDN-193189

Assay DescriptionCell LineIC50 (nM)
Inhibition of BMP4-mediated Smad1/5/8 activationC2C125
Inhibition of ALK2 transcriptional activityC2C125
Inhibition of ALK3 transcriptional activityC2C1230

Data compiled from multiple sources.[4][5][8][10][11][14][15]

Signaling Pathway Diagrams

To visualize the mechanism of action of LDN-193189, the following diagrams illustrate the BMP signaling pathway and the point of inhibition.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (BMPR2) BMP_ligand->TypeII_R 1. Binding TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD 3. Phosphorylation Non_SMAD Non-SMAD Pathways (p38, Akt, ERK) TypeI_R->Non_SMAD Alternate Signaling SMAD_complex SMAD Complex R_SMAD->SMAD_complex 4. Complex Formation Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression 5. Nuclear Translocation

Caption: Canonical and non-canonical BMP signaling pathways.

LDN193189_Inhibition cluster_cytoplasm Cytoplasm TypeII_R Type II Receptor TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD Phosphorylation LDN193189 LDN-193189 LDN193189->TypeI_R Inhibition

Caption: Inhibition of BMP Type I receptors by LDN-193189.

Experimental Protocols

The following are generalized protocols for common experiments using LDN-193189, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell types and experimental conditions.

1. Inhibition of BMP-induced Alkaline Phosphatase Activity in C2C12 Cells

This assay is a common method to assess the biological activity of BMPs and the efficacy of their inhibitors.

  • Cell Seeding: Plate C2C12 cells in 96-well plates at a density of 2,000 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS).[4][11]

  • Treatment: After cell attachment (typically overnight), treat the cells with varying concentrations of LDN-193189 or vehicle control (e.g., DMSO). After a pre-incubation period (e.g., 30 minutes), add the desired BMP ligand (e.g., BMP2 or BMP4).

  • Incubation: Culture the cells for 6 days.[11]

  • Lysis: Lyse the cells in a buffer containing Tris-buffered saline and 1% Triton X-100.[11]

  • Alkaline Phosphatase Assay: Transfer the cell lysates to a new 96-well plate and add a p-nitrophenylphosphate (pNPP) substrate solution. Incubate for 1 hour and measure the absorbance at 405 nm.[4]

  • Cell Viability Normalization: In a parallel plate treated identically, assess cell viability using a suitable assay (e.g., Cell Titer Aqueous One) to normalize the alkaline phosphatase activity to cell number.[4]

2. Western Blot Analysis of SMAD Phosphorylation

This method directly assesses the inhibition of the canonical BMP signaling pathway.

  • Cell Culture and Starvation: Culture cells (e.g., C2C12) to a suitable confluency. Prior to treatment, serum-starve the cells for several hours to reduce basal signaling activity.[9]

  • Inhibitor Pre-treatment: Treat the cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) or vehicle for 30 minutes.[9]

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for a specific time course (e.g., 15, 30, 60 minutes).[9]

  • Cell Lysis: Lyse the cells in a suitable radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Smad1/5/8 (p-Smad1/5/8) and total Smad1 as a loading control. Also, probe for other signaling proteins of interest (e.g., p-p38, p-Akt) and corresponding loading controls (e.g., tubulin or GAPDH).[9]

  • Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

3. In Vivo Administration in Mouse Models

LDN-193189 has been used in various mouse models to study the in vivo effects of BMP inhibition.

  • Dosage and Administration: A common dosage is 3 mg/kg administered via intraperitoneal (i.p.) injection.[4] The frequency of administration can vary depending on the experimental design, for example, every 12 hours.[11]

  • Vehicle: The vehicle for LDN-193189 should be carefully chosen due to its poor solubility. While DMSO is used for in vitro studies, for in vivo applications, appropriate solubilizing agents are necessary.[4]

  • Monitoring: Monitor animals for any adverse effects, such as weight loss or behavioral changes.[4][16]

  • Tissue Analysis: At the end of the experiment, tissues can be harvested for various analyses, including histology, immunohistochemistry, and gene expression studies, to assess the effects of BMP inhibition.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for studying the effect of LDN-193189 on a cellular response to BMP signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis A Cell Culture B Treatment with LDN-193189 or Vehicle A->B C BMP Ligand Stimulation B->C D Western Blot for p-SMAD, p-p38, etc. C->D E Gene Expression Analysis (qPCR, RNA-seq) C->E F Phenotypic Assays (e.g., Alkaline Phosphatase, Differentiation Markers) C->F

Caption: A generalized workflow for in vitro experiments with LDN-193189.

This guide provides a foundational understanding of LDN-193189 and its application in BMP signaling research. For specific experimental details, it is highly recommended to consult the primary literature cited herein.

References

Initial Efficacy of LDN-193189: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Preclinical Efficacy of the Potent BMP Signaling Inhibitor, LDN-193189.

This technical guide provides a comprehensive overview of the initial efficacy studies of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the BMP pathway. We will delve into the quantitative measures of its inhibitory activity, the intricacies of its mechanism of action on cellular signaling, and the detailed experimental protocols utilized in its preclinical evaluation.

Core Efficacy Data of LDN-193189

LDN-193189 has demonstrated high potency and selectivity for BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2] Its inhibitory effects have been quantified through various in vitro and cellular assays, providing a clear picture of its efficacy at the molecular and cellular levels.

In Vitro Kinase Inhibition

LDN-193189 directly inhibits the kinase activity of several BMP type I receptors. The half-maximal inhibitory concentrations (IC50) from cell-free kinase assays are summarized below.

Target ReceptorIC50 (nM)
ALK10.8
ALK20.8
ALK35.3
ALK616.7

Data sourced from cell-free kinase assays.[1]

Cellular BMP Signaling Inhibition

In cellular contexts, LDN-193189 effectively inhibits the transcriptional activity induced by BMP signaling. Studies in C2C12 cells, a murine myoblast cell line, have established the following IC50 values for the inhibition of transcriptional activity mediated by specific BMP type I receptors.

Target ReceptorCellular IC50 (nM)
ALK25
ALK330

Data from transcriptional activity assays in C2C12 cells.[1][3][4]

Furthermore, LDN-193189 potently inhibits the phosphorylation of downstream effectors Smad1, Smad5, and Smad8, which are crucial for the canonical BMP signaling pathway. The IC50 for the inhibition of BMP4-mediated Smad1/5/8 activation is approximately 5 nM. Notably, LDN-193189 exhibits over 200-fold selectivity for BMP signaling over the TGF-β pathway, with IC50 values for the TGF-β type I receptors ALK4, ALK5, and ALK7 being greater than or equal to 500 nM.[4][5]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of LDN-193189 in various disease contexts.

Disease ModelAnimal ModelDosageKey Findings
Fibrodysplasia Ossificans Progressiva (FOP)Conditional caALK2-transgenic mice3 mg/kg i.p.Prevented radiographic lesions and ectopic bone formation.
AtherosclerosisLDLR-/- miceNot specifiedPotently inhibited atheroma development, vascular inflammation, and calcification.[5]
Prostate CancerSCID mice with MDA-PCa-118b tumorsNot specifiedSignificantly reduced tumor growth.[5]
Breast Cancer MetastasisNude mice with ZNF217-revLuc cellsNot specifiedSystemic treatment enhanced metastasis development.[6]

Mechanism of Action: Modulation of BMP Signaling Pathways

LDN-193189 exerts its effects by inhibiting the kinase activity of BMP type I receptors, thereby blocking the downstream signaling cascades. This includes both the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.

dot

BMP_Signaling_Pathway BMP Signaling Pathway and Inhibition by LDN-193189 BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII Binds BMPRI BMP Type I Receptor (ALK1/2/3/6) BMPRII->BMPRI Recruits & Phosphorylates Smad158 Smad1/5/8 BMPRI->Smad158 Phosphorylates p38 p38 MAPK BMPRI->p38 Activates ERK12 ERK1/2 BMPRI->ERK12 Activates Akt Akt BMPRI->Akt Activates LDN193189 LDN-193189 LDN193189->BMPRI Inhibits pSmad158 p-Smad1/5/8 Smad158->pSmad158 Smad_complex Smad Complex (p-Smad1/5/8 + Smad4) pSmad158->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription Nucleus->Gene_transcription Non_Smad_pathway Non-Smad Pathways Experimental_Workflow General Experimental Workflow for LDN-193189 Efficacy Studies start Start cell_culture Cell Culture (e.g., C2C12) start->cell_culture treatment Treatment with LDN-193189 and/or BMP Ligand cell_culture->treatment in_vitro_assays In Vitro Assays treatment->in_vitro_assays in_vivo_studies In Vivo Studies (Mouse Models) treatment->in_vivo_studies western_blot Western Blot in_vitro_assays->western_blot qpcr qPCR in_vitro_assays->qpcr reporter_assay Reporter Gene Assay in_vitro_assays->reporter_assay data_analysis Data Analysis western_blot->data_analysis qpcr->data_analysis reporter_assay->data_analysis drug_admin Drug Administration in_vivo_studies->drug_admin monitoring Tumor Growth/ Disease Progression Monitoring drug_admin->monitoring histology Histological Analysis monitoring->histology histology->data_analysis end End data_analysis->end

References

LDN-193189: A Technical Guide to its Impact on Cellular Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of LDN-193189, a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the compound's mechanism of action, its quantitative impact on cellular processes, and its application in directing cellular differentiation across various lineages. This guide includes detailed experimental protocols and visual representations of key pathways and workflows to support advanced research and development.

Introduction: The Role of LDN-193189 in Cellular Fate Determination

LDN-193189 is a highly selective and potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] As a derivative of Dorsomorphin, it offers significantly greater specificity and is typically effective at concentrations approximately 100-fold lower than its parent compound.[2][3][4] The BMP pathway is a critical regulator of cell fate decisions during embryonic development and tissue homeostasis.[5] By selectively targeting and inhibiting key receptors within this pathway, LDN-193189 provides researchers with a powerful tool to dissect complex signaling networks and to guide the differentiation of pluripotent stem cells (PSCs) and other progenitor cells into specific lineages. Its applications are widespread, ranging from neuroscience to regenerative medicine, including the generation of neural progenitors, pancreatic beta cells, and anterior foregut endoderm.[2][6]

Mechanism of Action: Inhibition of the BMP Signaling Pathway

LDN-193189 exerts its effects by competitively inhibiting the ATP-binding site of BMP type I receptors, specifically the Activin receptor-like kinases (ALK) 1, 2, 3, and 6.[2][6][7] This inhibition prevents the downstream signaling cascade responsible for regulating gene expression and subsequent cellular responses.

2.1 The Canonical BMP/SMAD Pathway

The canonical BMP signaling cascade is initiated when a BMP ligand (e.g., BMP2, BMP4, BMP6) binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the transphosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][5] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to act as a transcription factor, regulating the expression of BMP target genes.

LDN-193189 directly blocks the kinase activity of ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of SMAD1/5/8 and halting the entire downstream signaling cascade.[1][5][8]

2.2 Impact on Non-Canonical Signaling

In addition to the canonical SMAD pathway, BMP signaling can also activate non-SMAD (or non-canonical) pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[5] Comprehensive studies have demonstrated that LDN-193189 effectively inhibits both the SMAD and non-SMAD signaling pathways induced by various BMP ligands, such as BMP2, BMP6, and GDF5.[5][9][10] This broad inhibition of BMP-induced signaling makes it a robust tool for studying BMP-dependent cellular processes.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Phosphorylates SMAD 1/5/8 SMAD 1/5/8 Type I Receptor (ALK1/2/3/6)->SMAD 1/5/8 Phosphorylates Non-Canonical Pathways (p38, Akt) Non-Canonical Pathways (p38, Akt) Type I Receptor (ALK1/2/3/6)->Non-Canonical Pathways (p38, Akt) Activates p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) Inhibits

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of LDN-193189 is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific target by 50%. LDN-193189 demonstrates high potency against BMP type I receptors with nanomolar IC50 values. It also exhibits significant selectivity for BMP receptors over TGF-β receptors.[7][11]

Target ReceptorAssay TypeIC50 Value (nM)Reference
ALK1Kinase Assay0.8[2][7]
ALK2 (ACVR1)Kinase Assay0.8[2][7]
ALK2 (ACVR1)Transcriptional Activity (C2C12 cells)5[1][9][11][12]
ALK3 (BMPR1A)Kinase Assay5.3[2][7]
ALK3 (BMPR1A)Transcriptional Activity (C2C12 cells)30[1][9][11][12]
ALK6 (BMPR1B)Kinase Assay16.7[2][7]
SMAD 1/5/8 PhosphorylationCellular Assay (BMP4-mediated)5[11]

Table 1: Summary of LDN-193189 IC50 values against key BMP pathway components.

Applications in Directed Cellular Differentiation

By modulating the BMP pathway, LDN-193189 is instrumental in directing the differentiation of pluripotent stem cells into a variety of specialized cell types.

  • Neural Induction: LDN-193189 is a cornerstone of many neural differentiation protocols. It promotes the efficient conversion of human PSCs into neural progenitor cells (NPCs) and neural crest cells.[2][3] In combination with a TGF-β inhibitor (like SB431542), a strategy known as "dual SMAD inhibition," it provides a robust method for generating neural lineages.[13][14] It has also been shown to convert ischemia-induced multipotent stem cells into NSPC-like cells, which can then differentiate into functional neurons.[15]

  • Endoderm and Pancreatic Lineages: The compound is used to promote the differentiation of PSC-derived definitive endoderm into anterior foregut endoderm.[2][3] Furthermore, it is a key component in multi-step protocols aimed at generating functional pancreatic beta cells from PSCs, often used in combination with other small molecules like CHIR99021 and RepSox.[6]

  • Chondrogenic, Osteogenic, and Adipogenic Differentiation: The role of LDN-193189 in mesenchymal stem cell (MSC) differentiation is context-dependent. In bone marrow-derived stromal cells (BMSCs), LDN-193189 was found to permit chondrogenesis but did not prevent hypertrophy, a common issue in cartilage tissue engineering.[8][16] However, it effectively countered BMP-2-induced mineralization (osteogenesis) and adipogenesis in osteogenic induction cultures, demonstrating its ability to obstruct specific BMP-driven fate decisions.[8][16][17]

  • Other Lineages: LDN-193189 has also been utilized in protocols for generating sensory epithelial cells of the inner ear from mouse embryonic stem cells.[2][3]

Experimental Protocols and Methodologies

The following protocols are synthesized from established methodologies and provide a framework for utilizing LDN-193189 in cell culture experiments.

5.1 Preparation of LDN-193189 Stock Solution

  • Reconstitution: LDN-193189 is typically supplied as a powder. To prepare a 10 mM stock solution, reconstitute the contents of a 1 mg vial in 246.3 µL of high-purity DMSO.[1] For the dihydrochloride (B599025) form, different calculations may be needed based on molecular weight.

  • Solubilization: To ensure complete dissolution, gently warm the vial to 37°C for 3-5 minutes and vortex.[1]

  • Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.[1][9]

  • Important Considerations: The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid cellular toxicity.[1][3] Always pre-warm the cell culture media to 37°C before adding the reconstituted compound to prevent precipitation.[1]

5.2 Protocol: Dual SMAD Inhibition for Neural Induction of hPSCs

This protocol is adapted from methodologies for generating neural progenitor cells from human pluripotent stem cells (hPSCs).[13][14]

  • Cell Plating: Plate hPSCs on Matrigel-coated plates. For adherent differentiation, plate cells at a low density (e.g., ~10% confluency) in mTeSR1 or E8 medium.[14]

  • Initiation of Differentiation: The day after plating, switch the medium to a 1:1 mixture of hPSC medium and Neural Induction Medium (NIM). Supplement the medium with LDN-193189 (typically 100-200 nM) and a TGF-β/ALK5 inhibitor such as SB431542 (typically 2-10 µM).[13][14]

  • Culture and Medium Changes: Culture the cells at 37°C and 5% CO₂. Perform daily medium changes with the supplemented NIM for 7-9 days.[13][14]

  • Monitoring Differentiation: Monitor the cells for morphological changes, such as the formation of columnar neuroepithelia.

  • Characterization: After 9 days, assess the efficiency of neural induction by immunostaining or flow cytometry for neural progenitor markers like Nestin and PAX6.[13]

5.3 Protocol: Inhibition of BMP-2 Induced Osteogenesis in BMSCs

This protocol describes how to assess the inhibitory effect of LDN-193189 on osteogenic differentiation of Bone Marrow-Derived Stromal Cells (BMSCs).[8]

  • Cell Seeding: Seed BMSCs in monolayer culture at an appropriate density (e.g., 6 x 10⁴ cells/cm²) in growth medium and allow them to attach.

  • Induction of Osteogenesis: Once cells are confluent, replace the growth medium with Osteogenic Induction Medium (e.g., HG-DMEM with 10% FBS, 10 mM β-glycerol phosphate, 100 nM dexamethasone, 50 µM L-ascorbic acid-2-phosphate).

  • Treatment Groups:

    • Control: Osteogenic Induction Medium + Vehicle (0.1% DMSO).

    • BMP-2 Stimulation: Osteogenic Induction Medium + 100 ng/mL BMP-2 + Vehicle.

    • LDN-193189 Inhibition: Osteogenic Induction Medium + 100 ng/mL BMP-2 + LDN-193189 (test a range of concentrations, e.g., 10 nM, 100 nM, 1000 nM).[8]

  • Culture: Culture the cells for 9-21 days, exchanging the medium every 3 days.[8][18]

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7), fix cells and perform ALP staining, a marker for early osteogenesis.[18]

    • Alizarin Red S Staining: At a later time point (e.g., day 21), fix cells and stain with Alizarin Red S to visualize calcium deposition and mineralization, a hallmark of mature osteoblasts.[18]

    • Gene Expression: At various time points, extract RNA and perform RT-qPCR for osteogenic marker genes such as RUNX2, ALPL, SP7, and BGLAP (Osteocalcin).[8][18]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Progenitor Cells (e.g., hPSCs, BMSCs) E1 Seed Cells onto Appropriate Matrix P1->E1 P2 Prepare Differentiation Media & Small Molecule Stocks (LDN-193189) E2 Initiate Differentiation with Control vs. LDN-193189 Treatment P2->E2 E1->E2 E3 Culture for Defined Period (e.g., 7-21 days) with Regular Media Changes E2->E3 A1 Assess Cell Morphology E3->A1 Harvest & Analyze A2 Quantitative PCR (Marker Gene Expression) E3->A2 Harvest & Analyze A3 Immunocytochemistry (Marker Protein Expression) E3->A3 Harvest & Analyze A4 Functional Assays (e.g., Alizarin Red Staining) E3->A4 Harvest & Analyze

Caption: General workflow for assessing LDN-193189's effect on differentiation.

Conclusion

LDN-193189 is an indispensable tool for research in stem cell biology, developmental biology, and regenerative medicine. Its high potency and selectivity in inhibiting the BMP signaling pathway—affecting both canonical SMAD and non-canonical pathways—provide a reliable method for directing cellular differentiation.[5] From generating specific neural subtypes to dissecting the complex signaling involved in mesenchymal lineage allocation, LDN-193189 enables precise control over cell fate. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for scientists aiming to leverage this powerful small molecule in their research endeavors. As our understanding of signaling pathways continues to grow, the applications for targeted inhibitors like LDN-193189 will undoubtedly expand, paving the way for new therapeutic strategies and a deeper understanding of cellular plasticity.

References

Methodological & Application

Application Notes and Protocols: LDN-193189 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin, exhibiting greater specificity and potency at lower concentrations.[1][2] LDN-193189 primarily targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby inhibiting the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[2][3] This inhibition effectively blocks both the canonical Smad-dependent and non-canonical Smad-independent BMP signaling pathways.[4] These application notes provide detailed protocols and guidelines for the effective use of LDN-193189 in various cell culture applications, including stem cell differentiation and cancer research.

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC50 (ALK1) 0.8 nMCell-free kinase assay[5]
IC50 (ALK2) 0.8 nMCell-free kinase assay[5]
IC50 (ALK3) 5.3 nMCell-free kinase assay[5]
IC50 (ALK6) 16.7 nMCell-free kinase assay[5]
IC50 (BMP4-mediated Smad1/5/8 phosphorylation) 5 nMC2C12 cells[5]
IC50 (ALK2 transcriptional activity) 5 nMC2C12 cells[5]
IC50 (ALK3 transcriptional activity) 30 nMC2C12 cells[5]
Working Concentration (Neural Induction of PSCs) 100 nMHuman Pluripotent Stem Cells
Working Concentration (Cancer Cell Growth Inhibition) 0.1 - 10 µMVarious Cancer Cell Lines[5]

Signaling Pathway and Experimental Workflow Diagrams

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Phosphorylation Smad1/5/8 Smad1/5/8 Type I Receptor (ALK1/2/3/6)->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Smad Complex p-Smad1/5/8 Smad4 p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates & Regulates LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) Inhibits ID1, HEY1, MSX2 ID1, HEY1, MSX2 Gene Transcription->ID1, HEY1, MSX2

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with LDN-193189 and/or BMP ligand B 2. Cell Lysis - Wash with PBS - Add lysis buffer A->B C 3. Protein Quantification - e.g., BCA assay B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane D->E F 6. Blocking - Block with non-fat milk or BSA E->F G 7. Primary Antibody Incubation - e.g., anti-p-Smad1/5/8 F->G H 8. Secondary Antibody Incubation - HRP-conjugated secondary antibody G->H I 9. Detection - Chemiluminescence imaging H->I

Caption: Experimental workflow for Western Blot analysis of p-Smad1/5/8.

Experimental Protocols

Preparation of LDN-193189 Stock Solution

Materials:

  • LDN-193189 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 1 mg of LDN-193189 (Molecular Weight: 406.5 g/mol for free base, adjust for salt forms) in 246 µL of DMSO.[2]

  • Gently warm the solution to 37°C for 2-5 minutes and vortex or sonicate to ensure complete dissolution.[2]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Stock solutions in DMSO are stable for at least 6 months.[6]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid cytotoxicity.

Protocol for Inhibition of BMP-induced Smad Phosphorylation (Western Blot)

Materials:

  • Cells of interest (e.g., C2C12, pluripotent stem cells)

  • Complete cell culture medium

  • LDN-193189 stock solution (10 mM in DMSO)

  • BMP ligand (e.g., BMP4, BMP2)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): For some cell types, serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.

  • LDN-193189 Pre-treatment: Dilute the LDN-193189 stock solution in fresh cell culture medium to the desired working concentration (e.g., 0.1 - 1 µM). Remove the old medium from the cells and add the medium containing LDN-193189. Incubate for 30-60 minutes.

  • BMP Stimulation: Add the BMP ligand to the wells at the desired concentration (e.g., 10-50 ng/mL).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. This time is typically sufficient to observe robust Smad phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total Smad1 and the loading control.

Protocol for Analyzing BMP Target Gene Expression (qPCR)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • LDN-193189 stock solution (10 mM in DMSO)

  • BMP ligand

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • qPCR primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH, ACTB)

Human qPCR Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
ID1 GTTGGAGCTGAACTCGGAATCCACACAAGATGCGATCGTCCGCA[7]
HEY1 TGTCTGAGCTGAGAAGGCTGGTTTCAGGTGATCCACGGTCATCTG[8]
MSX2 CGGAAAATTCAGAAGATGGAGCGCGGCTTCCGATTGGTCTTGTGT[9]

Procedure:

  • Cell Treatment: Follow steps 1-5 from the Western Blot protocol, extending the incubation time with the BMP ligand and LDN-193189 as needed for changes in gene expression (typically 6-24 hours).

  • RNA Extraction: Aspirate the medium and wash the cells with PBS. Lyse the cells directly in the well and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard thermal cycling program.

    • Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Protocol for Cell Viability/Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • LDN-193189 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of LDN-193189 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of LDN-193189. Include a vehicle control (medium with the same concentration of DMSO as the highest LDN-193189 concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[10]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

  • Absorbance Measurement: Incubate the plate for 15-30 minutes at room temperature on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the cell viability as a percentage of the vehicle control.

Stability and Off-Target Effects

Stability in Cell Culture Media: While specific, long-term stability data for LDN-193189 in various cell culture media is not extensively published, small molecule inhibitors can be susceptible to degradation in aqueous solutions at 37°C.[2] For long-term experiments (beyond 24-48 hours), it is advisable to replenish the medium with freshly diluted LDN-193189 to maintain a consistent effective concentration.

Off-Target Effects and Cytotoxicity: LDN-193189 exhibits high selectivity for BMP type I receptors over other kinases, including TGF-β receptors.[5] However, at higher concentrations, off-target effects have been observed. For instance, in C2C12 cells, 10 µM LDN-193189 was shown to induce ligand-independent phosphorylation of p38 and Akt after 60 minutes of treatment.[4]

Regarding cytotoxicity, studies in bone marrow-derived stromal cells have shown that LDN-193189 did not significantly compromise cell viability at concentrations up to 1 µM during a 9-day culture. However, a sharp decrease in viability was observed at 1 µM in adipogenic cultures over 21 days.[1] It is therefore crucial to determine the optimal, non-toxic concentration range for each specific cell type and experimental duration using a cell viability assay, such as the MTT assay described above.

References

Application Notes and Protocols for LDN-193189 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1][2][3][4][5] A derivative of Dorsomorphin, LDN-193189 exhibits high specificity for Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6, thereby blocking BMP-mediated signaling pathways.[1][2][4][5] These pathways are crucial in various biological processes, including embryonic development, bone formation, and tissue homeostasis. Dysregulation of BMP signaling is implicated in several diseases, making LDN-193189 a valuable tool for in vivo research in mouse models of conditions such as Fibrodysplasia Ossificans Progressiva (FOP), certain cancers, and atherosclerosis.[1][6][7][8][9]

This document provides detailed application notes and protocols for the administration of LDN-193189 in mouse models, based on findings from multiple research studies.

Mechanism of Action

LDN-193189 primarily functions by inhibiting the kinase activity of BMP type I receptors. This action prevents the phosphorylation of downstream mediators, primarily Smad1, Smad5, and Smad8.[1][3][6] In addition to this canonical Smad-dependent pathway, LDN-193189 has also been shown to inhibit non-Smad pathways, including the p38 MAPK, ERK1/2, and Akt signaling cascades, in a dose-dependent manner.[3][10] The inhibition of these pathways ultimately modulates gene expression and cellular responses, such as differentiation, proliferation, and apoptosis.

Data Presentation

Inhibitory Activity of LDN-193189
Target ReceptorIC50 (nM)Cell Line/Assay ConditionReference
ALK10.8Kinase Assay[1]
ALK20.8 - 5Kinase Assay / C2C12 cells[1][10]
ALK35.3 - 30Kinase Assay / C2C12 cells[1][10]
ALK616.7Kinase Assay[1]
In Vivo Efficacy of LDN-193189 in Mouse Models
Mouse ModelDosage and AdministrationKey FindingsReference
Fibrodysplasia Ossificans Progressiva (FOP) - caALK2 transgenic mice3 mg/kg, intraperitoneal injection, every 12 hoursPrevented radiographic lesions at P15; reduced ectopic ossification and preserved joint function.[1][6][8][10][1][6][8][10]
Prostate Cancer - MDA-PCa-118b tumor-bearing SCID mice3 mg/kg, intraperitoneal injection, twice a dayAttenuated tumor growth and reduced bone formation within tumors.[8][8]
Atherosclerosis - LDL receptor-deficient (LDLR-/-) miceNot specifiedPotently inhibited the development of atheroma, vascular inflammation, and calcification.[1][8][1][8]
Breast Cancer Metastasis - MDA-MB-231 cells in nude miceNot specifiedUnexpectedly enhanced metastasis development, increasing both the number and size of metastases.[9][11][12][9][11][12]

Experimental Protocols

Protocol 1: Inhibition of Heterotopic Ossification in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model

This protocol is based on studies using a conditional constitutively active ALK2 (caALK2) transgenic mouse model, which phenocopies key aspects of human FOP.[6]

1. Mouse Model:

  • Conditional caALK2-transgenic mice.

  • Induction of caALK2 expression, for example, by adenovirus specifying Cre (Ad.Cre) injection into the muscle at postnatal day 7 (P7).[1][6]

2. Reagents:

  • LDN-193189 (hydrochloride salt recommended for better solubility).

  • Vehicle solution (e.g., sterile saline or PBS).

  • Anesthetic agent for injections.

3. Dosing and Administration:

  • Dosage: 3 mg/kg body weight.[1][8]

  • Preparation: Dissolve LDN-193189 in the chosen vehicle. The working solution concentration will depend on the average weight of the mice and the desired injection volume (typically 100-200 µL).

  • Administration Route: Intraperitoneal (i.p.) injection.[1][8]

  • Frequency: Every 12 hours.[8]

  • Duration: Treatment should begin concurrently with or shortly after the induction of caALK2 expression and continue for the desired experimental period (e.g., until postnatal day 15, 30, or 60 for radiographic and functional assessments).[6][8]

4. Monitoring and Analysis:

  • Radiographic Analysis: Perform X-ray imaging at regular intervals (e.g., P13, P15, P30, P60) to monitor the development of heterotopic ossification.[6][8]

  • Functional Assessment: Evaluate passive range of motion in the affected limbs to assess functional impairment.[6]

  • Histology: At the end of the experiment, collect tissues for histological analysis (e.g., Alizarin red and Alcian blue staining) to examine bone and cartilage formation.[6]

  • Molecular Analysis: Perform Western blotting on tissue lysates to confirm the inhibition of Smad1/5/8 phosphorylation.[6]

Protocol 2: Evaluation of LDN-193189 on Tumor Growth in a Xenograft Mouse Model

This protocol is adapted from a study investigating the effect of LDN-193189 on prostate cancer tumor growth.[8]

1. Mouse Model:

  • Immunocompromised mice (e.g., SCID or nude mice).

  • Subcutaneous or orthotopic implantation of cancer cells (e.g., MDA-PCa-118b).

2. Reagents:

  • LDN-193189.

  • Vehicle solution.

  • Cancer cell line of interest.

3. Dosing and Administration:

  • Dosage: 3 mg/kg body weight.[8]

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Frequency: Twice a day.[8]

  • Duration: Begin treatment once tumors reach a measurable size and continue for the duration of the study.

4. Monitoring and Analysis:

  • Tumor Growth: Measure tumor volume (e.g., using calipers) at regular intervals.

  • Body Weight: Monitor the body weight of the mice to assess for any toxic side effects.[9]

  • Metastasis: For models of metastasis, use in vivo imaging techniques (e.g., bioluminescence imaging) to track the spread of cancer cells.[9][11]

  • Histology and Immunohistochemistry: At the end of the study, excise tumors and other relevant organs for histological and immunohistochemical analysis to assess cell proliferation, apoptosis, and signaling pathway activity.

Mandatory Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) recruits & phosphorylates R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor (ALK1/2/3/6)->R-SMAD (1/5/8) phosphorylates p38 MAPK p38 MAPK Type I Receptor (ALK1/2/3/6)->p38 MAPK Akt Akt Type I Receptor (ALK1/2/3/6)->Akt SMAD Complex SMAD Complex R-SMAD (1/5/8)->SMAD Complex Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) inhibits

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental_Workflow_FOP cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_analysis Analysis Mouse Model Conditional caALK2 Transgenic Mice (P7) Induction Ad.Cre Injection (intramuscular) Mouse Model->Induction LDN-193189 LDN-193189 (3 mg/kg) i.p. injection, every 12h Induction->LDN-193189 Vehicle Vehicle Control i.p. injection, every 12h Induction->Vehicle Radiography X-ray Imaging (P13, P15, P30, P60) LDN-193189->Radiography Function Range of Motion Assessment LDN-193189->Function Histology Tissue Collection & Staining (Alizarin Red/Alcian Blue) LDN-193189->Histology Molecular Western Blot (p-Smad1/5/8) LDN-193189->Molecular Vehicle->Radiography Vehicle->Function Vehicle->Histology Vehicle->Molecular

Caption: Experimental workflow for testing LDN-193189 in a FOP mouse model.

References

Application Notes: Western Blot Analysis of LDN-193188 Effects on BMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LDN-193188 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin receptor-like kinase 2 (ALK2) and ALK3 with high affinity (IC₅₀ values of 5 nM and 30 nM, respectively).[1][2] It exhibits over 200-fold selectivity for BMP receptors versus the TGF-β type I receptor (ALK5).[2] The BMP signaling pathway is crucial for a multitude of cellular processes, including embryonic development, osteogenesis, and cellular homeostasis.[3][4] Aberrant signaling is implicated in various diseases.

The canonical BMP signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors.[5] The type II receptor then phosphorylates and activates the type I receptor (e.g., ALK2/3), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8 (also known as SMAD9).[6][7] These phosphorylated R-SMADs (p-SMAD1/5/8) form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5][8]

This compound exerts its inhibitory effect by blocking the kinase activity of ALK2 and ALK3, thereby preventing the phosphorylation of SMAD1/5/8.[2][6] Western blotting is the benchmark technique to quantify this inhibition by measuring the levels of phosphorylated SMAD1/5/8 relative to total SMAD1/5/8 and a loading control. This document provides a detailed protocol for assessing the efficacy and dose-response of this compound in a cell-based assay using Western blot analysis.

Signaling Pathway Overview

The following diagram illustrates the canonical BMP/SMAD signaling pathway and the point of inhibition by this compound.

BMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rec_II BMP Type II Receptor rec_I BMP Type I Receptor (ALK2/3) smad158 SMAD1/5/8 rec_I->smad158 Phosphorylation rec_complex Receptor Complex psmad158 p-SMAD1/5/8 smad158->psmad158 smad_complex p-SMAD/SMAD4 Complex psmad158->smad_complex smad4_cyto SMAD4 smad4_cyto->smad_complex smad_complex_nuc p-SMAD/SMAD4 Complex smad_complex->smad_complex_nuc Nuclear Translocation dna Target Gene Transcription smad_complex_nuc->dna ligand BMP Ligand ligand->rec_II ldn This compound ldn->rec_I

Caption: Canonical BMP/SMAD signaling pathway inhibited by this compound.

Experimental Protocols

This section details the methodology for treating cells with this compound and subsequently analyzing protein expression via Western blot.

Cell Culture and Treatment
  • Cell Seeding : Plate cells (e.g., C2C12 myoblasts, HEK293) at a density that will result in 70-80% confluency at the time of harvest.

  • Starvation (Optional but Recommended) : Once cells reach the desired confluency, replace the growth medium with a low-serum (e.g., 0.5-2% FBS) or serum-free medium for 4-12 hours. This step reduces basal signaling activity.

  • Inhibitor Pre-treatment : Prepare stock solutions of this compound in DMSO. Dilute the stock solution in the serum-starvation medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Pre-treat the cells with the this compound-containing medium for 30-60 minutes.[6]

  • BMP Stimulation : After pre-treatment, add the BMP ligand (e.g., 5-10 nM BMP2 or BMP4) directly to the medium.[6][9] An untreated control (vehicle only) and a BMP-stimulated control (no inhibitor) must be included.

  • Incubation : Incubate the cells for the desired time period. For analyzing SMAD phosphorylation, a short incubation of 30-60 minutes is typically sufficient.[4][6]

  • Harvesting : After incubation, immediately place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Protein Lysate Preparation
  • Lysis Buffer Preparation : Prepare an appropriate lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors just before use.[10][11]

    • Example: RIPA Buffer + 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Cell Lysis : Add ice-cold lysis buffer to each plate (e.g., 150-300 µL for a 6-well plate). Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification : Incubate the lysate on ice for 20-30 minutes with gentle vortexing every 10 minutes. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

Protein Quantification
  • Assay Selection : Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, to ensure equal loading of protein for each sample.

  • Sample Preparation for SDS-PAGE : Based on the concentration, dilute each protein sample with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. A typical loading amount is 15-30 µg of total protein per lane.

  • Denaturation : Heat the samples at 95-100°C for 5-10 minutes.

SDS-PAGE and Western Blotting
  • Gel Electrophoresis : Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Blocking : After transfer, block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)) to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Final Washes : Repeat the washing step (step 5).

  • Signal Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Optional) : To probe for multiple proteins (e.g., p-SMAD, total SMAD, and loading control) on the same membrane, the membrane can be stripped and re-probed with subsequent primary antibodies. Alternatively, run multiple gels in parallel.[6]

Western Blot Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Analysis a Cell Culture & This compound Treatment b Cell Lysis & Lysate Clarification a->b c Protein Quantification (BCA Assay) b->c d SDS-PAGE c->d e Membrane Transfer d->e f Blocking & Antibody Incubation e->f g Signal Detection (ECL) f->g h Image Acquisition & Densitometry g->h

Caption: Workflow for Western blot analysis of this compound treated cells.

Data Presentation and Interpretation

The primary readout for this compound activity is a dose-dependent decrease in the signal for phosphorylated SMAD1/5/8. It is critical to normalize this signal to a loading control (e.g., GAPDH, β-actin) and, ideally, to the total SMAD1/5/8 protein levels to account for any variations in protein loading or total protein expression.

Table 1: Recommended Antibodies and Dilutions
Antibody TargetHostSupplier ExampleCatalog # ExampleTypical Dilution
Phospho-SMAD1/5/8RabbitCell Signaling Tech.#95111:1000
SMAD1RabbitCell Signaling Tech.#97431:1000
SMAD5RabbitCell Signaling Tech.#95171:1000
GAPDHRabbitCell Signaling Tech.#21181:1000 - 1:2000
β-ActinMouseSigma-AldrichA54411:5000

Note: Optimal antibody dilutions should be determined empirically for each experimental system.

Table 2: Representative Quantitative Data

The following table summarizes expected results from a dose-response experiment where C2C12 cells are pre-treated with this compound for 30 minutes, followed by stimulation with 10 nM BMP4 for 30 minutes. Data is presented as a percentage of the p-SMAD1/5/8 signal observed in the BMP4-stimulated control (no inhibitor).

This compound Conc. (nM)Relative p-SMAD1/5/8 Signal (%)Standard Deviation
0 (Unstimulated)5± 2
0 (+ BMP4)100± 10
5 (+ BMP4)55± 8
30 (+ BMP4)25± 5
100 (+ BMP4)10± 4
500 (+ BMP4)< 5± 2

This is representative data synthesized from typical inhibition curves shown for this compound.[1][6][9]

Logical Relationship Diagram

Logic_Flow a This compound Treatment b Inhibition of ALK2/3 Kinase Activity a->b c Decreased Phosphorylation of SMAD1/5/8 b->c d Altered Target Gene Expression c->d

Caption: Cause-and-effect relationship of this compound treatment.

References

Application Notes: Immunoprecipitation of LDN-193188 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193188 is a potent, cell-permeable, small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the Type I BMP receptors, particularly Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2), and to a lesser extent, BMP receptor type IA (BMPR1A/ALK3) and type IB (BMPR1B/ALK6). By binding to the ATP-binding pocket of the intracellular kinase domain of these receptors, this compound prevents their phosphorylation and activation by Type II BMP receptors. This blockade inhibits the canonical downstream signaling cascade involving the phosphorylation of SMAD proteins (SMAD1/5/8) as well as non-SMAD pathways like p38 MAPK and Akt.[1][2][3]

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (the "bait") out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to it. When studying small molecule-protein interactions, a common approach is to immunoprecipitate the protein target to confirm binding or to pull down associated protein complexes whose formation may be modulated by the compound. This document provides a detailed protocol for the immunoprecipitation of ALK2, a primary target of this compound, from cultured cells.

Key Targets of this compound

The primary molecular targets of this compound are the Type I BMP receptors.

Target ProteinGene NameCommon AliasesFunction
Activin A receptor type I ACVR1ALK2Serine/threonine kinase, key receptor in BMP signaling.
BMP receptor type IA BMPR1AALK3Serine/threonine kinase, key receptor in BMP signaling.
BMP receptor type IB BMPR1BALK6Serine/threonine kinase, receptor in BMP signaling.

Experimental Protocol: Immunoprecipitation of ALK2

This protocol describes the immunoprecipitation of endogenous or overexpressed ALK2 from mammalian cell lysates. It is a foundational method that can be adapted for other BMP receptor targets.

I. Materials and Reagents
  • Cell Lines: HEK293T or C2C12 cells expressing the target of interest.

  • Culture Reagents: DMEM, FBS, Penicillin-Streptomycin, PBS.

  • Small Molecule Inhibitor: this compound (prepared in DMSO).

  • Lysis Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 1% Triton X-100 or 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails just before use.[4] Keep on ice.

  • Antibodies:

    • Primary IP Antibody: Rabbit anti-ALK2 polyclonal antibody.

    • Negative Control: Rabbit IgG isotype control.

  • Affinity Beads: Protein A/G Agarose beads or Magnetic beads.

  • Wash Buffer: Lysis buffer without inhibitors.

  • Elution Buffer:

    • For Western Blotting: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).

    • For Mass Spectrometry (native elution): 0.1 M Glycine-HCl, pH 2.5-3.0.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for native elution).

II. Experimental Workflow Diagram

G cluster_prep Phase 1: Cell Preparation & Lysis cluster_ip Phase 2: Immunoprecipitation cluster_analysis Phase 3: Elution & Analysis A 1. Cell Culture & Treatment (e.g., with this compound or vehicle) B 2. Harvest & Wash Cells (Ice-cold PBS) A->B C 3. Cell Lysis (Add ice-cold lysis buffer) B->C D 4. Clarify Lysate (Centrifugation) C->D E 5. Pre-clearing (Optional) (Incubate with beads) D->E F 6. Antibody Incubation (Add anti-ALK2 Ab to lysate) E->F G 7. Immune Complex Capture (Add Protein A/G beads) F->G H 8. Washing Steps (Remove non-specific binders) G->H I 9. Elution (Release target from beads) H->I J 10. Downstream Analysis (Western Blot, Mass Spec, etc.) I->J

Caption: Workflow for ALK2 Immunoprecipitation.
III. Step-by-Step Procedure

A. Cell Preparation and Lysis

  • Culture HEK293T or C2C12 cells to ~80-90% confluency in 10 cm plates.

  • Optional Treatment: Treat cells with this compound at a desired concentration (e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 4 hours) to investigate its effect on protein interactions.

  • Aspirate the culture medium and wash the cells once with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold lysis buffer (supplemented with inhibitors) to each plate.

  • Incubate on ice for 15-20 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein sample. Determine the protein concentration using a BCA assay.

B. Immunoprecipitation

  • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer. Use approximately 1 mg of total protein per IP reaction.

  • (Optional but Recommended) Pre-clearing: To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of lysate. Incubate on a rotator for 30-60 minutes at 4°C. Pellet the beads by centrifugation (1,000 x g for 1 min) and transfer the supernatant to a new tube.

  • Antibody Incubation: Add 2-5 µg of the primary antibody (e.g., rabbit anti-ALK2) to the pre-cleared lysate. For a negative control, add the same amount of a corresponding isotype control antibody (e.g., rabbit IgG) to a separate tube of lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture: Add 30 µL of Protein A/G bead slurry to each tube. Incubate on a rotator for an additional 1-2 hours at 4°C.[5]

  • Washing: Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C). Discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of cold wash buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet by centrifugation. After the final wash, carefully remove all supernatant.

C. Elution and Analysis

  • For Western Blot Analysis: Add 40 µL of 1X SDS-PAGE sample buffer directly to the beads. Vortex briefly and heat at 95-100°C for 5-10 minutes to denature the protein and elute it from the beads.

  • Centrifuge the tubes at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated protein.

  • Load the supernatant onto an SDS-PAGE gel for electrophoresis and subsequent Western blotting with an antibody against ALK2.

BMP Signaling Pathway

This compound inhibits the BMP signaling pathway. BMP ligands bind to a complex of Type I and Type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the Type I receptor (e.g., ALK2) by the Type II receptor. The activated Type I receptor then phosphorylates downstream receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes.[1][2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPR-II (Type II Receptor) BMP->BMPR2 Binds ALK2 ALK2 (Type I Receptor) BMPR2->ALK2 Activates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex nComplex p-SMAD1/5/8 + SMAD4 Complex Complex->nComplex Translocates DNA Target Gene Transcription nComplex->DNA Regulates LDN This compound LDN->ALK2 Inhibits

Caption: this compound Inhibition of BMP/ALK2 Signaling.

Data Presentation: Expected Results

Following immunoprecipitation, Western blotting is used to verify the successful pull-down of the target protein. A successful experiment will show a band corresponding to the molecular weight of ALK2 in the lane loaded with the anti-ALK2 IP sample, but not in the IgG isotype control lane.

Table 1: Hypothetical Densitometry from Western Blot

This table illustrates how quantitative data from a Western blot analysis of an ALK2 immunoprecipitation could be presented. Values represent arbitrary densitometry units (normalized to the input).

Sample LaneDescriptionALK2 Signal (Arbitrary Units)Fold Enrichment (vs. IgG Control)
1Input Lysate (2% of total)100N/A
2IgG Isotype Control IP51.0
3Anti-ALK2 IP850170
4Unbound Fraction15N/A

Interpretation: The data shows a strong band for ALK2 in the lane where the specific anti-ALK2 antibody was used, with a 170-fold enrichment over the non-specific IgG control. This indicates a successful and specific immunoprecipitation of the ALK2 protein. The low signal in the unbound fraction further confirms that the majority of the target protein was captured.

References

Application Notes and Protocols for Performing a Kinase Assay with LDN-193188

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193188 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1] Specifically, it targets Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[2] These kinases are key components of the BMP signaling pathway, which plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and disease pathogenesis. Dysregulation of the BMP pathway is implicated in various disorders, making its components, including the ALK kinases, attractive targets for therapeutic intervention.

These application notes provide a comprehensive guide for utilizing this compound in in-vitro kinase assays. The protocols outlined below are designed to enable researchers to accurately determine the inhibitory activity of this compound against its target kinases and to assess its selectivity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK family of serine/threonine kinases.[3] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream signaling molecules, primarily Smad1, Smad5, and Smad8.[4][5] This blockade of Smad phosphorylation effectively inhibits the canonical BMP signaling cascade.

Data Presentation

Inhibitory Activity of this compound against Target Kinases

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target kinases as determined by in-vitro kinase assays.

KinaseIC50 (nM)Assay Reference
ALK10.8[2]
ALK20.8[2]
ALK35.3[2]
ALK616.7[2]
Selectivity Profile of this compound

To assess the selectivity of this compound, its inhibitory activity can be profiled against a panel of related and unrelated kinases. The following table provides an example of such a selectivity profile.

KinaseIC50 (nM)Fold Selectivity vs. ALK2
ALK2 0.8 1
ALK35.36.6
ALK10.81
ALK616.720.9
ALK4>10,000>12,500
ALK5>10,000>12,500
VEGFR2>10,000>12,500
p38α>10,000>12,500

Note: The fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (ALK2).

Experimental Protocols

In-Vitro Radiometric Kinase Assay for ALK2 Inhibition by this compound

This protocol describes a method to determine the IC50 value of this compound for the ALK2 kinase using a radiometric assay format.

Materials:

  • Recombinant human ALK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

  • ATP solution

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

  • Phosphoric acid wash solution (0.75%)

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant ALK2 enzyme, and MBP substrate. The final concentrations should be optimized, but a starting point could be 20-50 ng of enzyme and 10-20 µg of MBP per reaction.

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO to create a range of concentrations to be tested (e.g., from 1 µM to 0.01 nM). The final DMSO concentration in the assay should be kept below 1%.

  • Set up the Assay Plate:

    • Add the desired volume of each this compound dilution to the appropriate wells of a 96-well plate.

    • Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiate the Kinase Reaction:

    • Add the kinase reaction mix to each well of the 96-well plate.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for ALK2.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of the reaction mixture from each well onto a phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Air-dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the "no enzyme" control from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides an alternative, non-radioactive method for assessing ALK2 inhibition.

Materials:

  • Recombinant human ALK2 enzyme

  • Substrate (e.g., a synthetic peptide)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase Assay Buffer

  • ATP solution

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare the kinase, substrate, ATP, and this compound dilutions as described in the radiometric assay protocol.

  • Set up the Kinase Reaction:

    • Add kinase assay buffer, ALK2 enzyme, and substrate to the wells of a white, opaque 96-well plate.

    • Add the serially diluted this compound or DMSO control.

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for the optimized reaction time.

  • Terminate the Reaction and Detect ADP:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described in the radiometric assay protocol.

Mandatory Visualizations

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R recruits p_TypeI_R Phosphorylated Type I Receptor TypeII_R->p_TypeI_R phosphorylates LDN193188 This compound LDN193188->TypeI_R inhibits SMAD158 SMAD1/5/8 p_TypeI_R->SMAD158 phosphorylates p_SMAD158 p-SMAD1/5/8 p_TypeI_R->p_SMAD158 Complex p-SMAD1/5/8 / SMAD4 Complex p_SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: BMP signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Assay_Setup Set up Kinase Reaction in 96-well plate Prepare_Reagents->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Detection Signal Detection Incubation->Detection Radiometric Radiometric: Spot on paper, wash, scintillation counting Detection->Radiometric Radiometric Assay Luminescence Luminescence: Add detection reagents, read luminescence Detection->Luminescence Luminescence Assay Data_Analysis Data Analysis (IC50 determination) Radiometric->Data_Analysis Luminescence->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in-vitro kinase assay.

References

Application Notes and Protocols for Studying Metabolic Diseases with LDN-193188

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193188 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin receptor-like kinase 2 (ALK2) and ALK3. By inhibiting these receptors, this compound effectively blocks the canonical BMP signaling pathway, which plays a crucial role in various cellular processes, including those implicated in metabolic diseases. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate metabolic pathways, with detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK2 and ALK3, preventing the phosphorylation of SMAD1/5/8 and thereby blocking downstream gene expression.[1]

Signaling Pathway Diagram: BMP/SMAD Pathway Inhibition by this compound

Caption: Inhibition of the canonical BMP/SMAD signaling pathway by this compound.

Applications in Metabolic Disease Research

This compound is a valuable tool for elucidating the role of BMP signaling in various metabolic processes and diseases, including:

  • Hepatic Steatosis: Investigating the contribution of BMP signaling to the accumulation of triglycerides in the liver.

  • Atherosclerosis and Cholesterol Metabolism: Studying the impact of BMP pathway inhibition on lipid metabolism and the development of atherosclerotic plaques.

  • Adipocyte Differentiation: Exploring the role of BMP signaling in the differentiation of preadipocytes into mature white and brown adipocytes.

  • Brown Adipose Tissue (BAT) Activation: Assessing the potential of BMP pathway modulation in regulating BAT thermogenesis and energy expenditure.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various preclinical models of metabolic diseases.

Table 1: Effect of this compound on Hepatic Steatosis in db/db Mice

Treatment GroupHepatic Triglyceride (mg/g tissue)Fold Change vs. VehicleReference
Vehicle Control (db/db)125.3 ± 15.2-[2]
This compound (3 mg/kg/day)85.6 ± 10.4↓ 1.46[2]

Table 2: Effect of this compound on Serum Cholesterol in LDLR-/- Mice on a High-Fat Diet

Treatment GroupTotal Cholesterol (mg/dL)LDL Cholesterol (mg/dL)Reference
Vehicle Control (LDLR-/-)1106 ± 85837 ± 62[3]
This compound (3 mg/kg/day)719 ± 55544 ± 41[3]

Table 3: In Vitro Inhibition of Adipogenesis in Bone Marrow Stromal Cells by this compound

Treatment GroupOil Red O Staining (Fold Induction)Reference
Adipogenic Induction Medium2.85 ± 0.4[4]
Adipogenic Induction + this compound (1 µM)1.15 ± 0.2[4]

Experimental Protocols

Experimental Workflow: In Vivo Study of this compound in a Mouse Model of Hepatic Steatosis

in_vivo_workflow start Start acclimatize Acclimatize db/db mice (1 week) start->acclimatize grouping Randomly assign to Vehicle or this compound groups acclimatize->grouping treatment Daily intraperitoneal injection (Vehicle or 3 mg/kg this compound) for 4 weeks grouping->treatment monitoring Monitor body weight and food intake (Weekly) treatment->monitoring euthanasia Euthanize mice and collect tissues (Liver and Blood) monitoring->euthanasia analysis Tissue Analysis euthanasia->analysis tg_quant Hepatic Triglyceride Quantification analysis->tg_quant histology H&E and Oil Red O Staining of Liver Sections analysis->histology serum_analysis Serum Analysis (ALT, AST, Cholesterol) analysis->serum_analysis end End tg_quant->end histology->end serum_analysis->end

Caption: Workflow for an in vivo study investigating the effects of this compound.

Protocol 1: In Vivo Administration of this compound in a Diet-Induced Obesity Mouse Model

Objective: To assess the in vivo efficacy of this compound on metabolic parameters in a mouse model of diet-induced obesity and hepatic steatosis (e.g., C57BL/6J mice on a high-fat diet or db/db mice).

Materials:

  • This compound (hydrochloride salt is soluble in water or saline)

  • Vehicle (e.g., sterile saline or PBS)

  • Male C57BL/6J mice (8 weeks old) or db/db mice

  • High-fat diet (HFD; 60% kcal from fat) or standard chow

  • Animal housing and handling equipment

  • Analytical equipment for measuring body weight, blood glucose, and serum parameters

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Induction of Obesity (for C57BL/6J mice): Feed mice a high-fat diet for 8-12 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: this compound (e.g., 3 mg/kg body weight)

  • Drug Administration: Administer this compound or vehicle daily via intraperitoneal (IP) injection for the desired study duration (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight, food intake, and water consumption weekly. Perform glucose and insulin tolerance tests at baseline and at the end of the study.

  • Sample Collection: At the end of the treatment period, euthanize mice and collect blood via cardiac puncture. Perfuse the liver with PBS and collect liver tissue.

  • Analysis:

    • Serum Analysis: Measure serum levels of glucose, insulin, triglycerides, total cholesterol, ALT, and AST.

    • Liver Analysis:

      • Triglyceride Content: Quantify hepatic triglyceride levels (see Protocol 4).

      • Histology: Fix a portion of the liver in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) and Oil Red O staining.

      • Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes involved in lipogenesis and inflammation.

      • Western Blot: Snap-freeze a portion of the liver for protein extraction and Western blot analysis of p-SMAD1/5/8 (see Protocol 2).

Protocol 2: Western Blot Analysis of SMAD1/5/8 Phosphorylation

Objective: To determine the effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in vitro or in vivo.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5][6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total SMAD1 and a loading control (e.g., β-actin) to normalize the data.[5]

  • Quantification: Quantify the band intensities using densitometry software.

Protocol 3: In Vitro Adipocyte Differentiation and Oil Red O Staining

Objective: To assess the effect of this compound on the differentiation of preadipocytes (e.g., 3T3-L1 or bone marrow stromal cells).

Materials:

  • 3T3-L1 preadipocytes or bone marrow stromal cells

  • Growth medium (DMEM with 10% FBS)

  • Adipogenic differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • This compound

  • Oil Red O staining solution

  • 10% Formalin

  • 60% Isopropanol (B130326)

  • Hematoxylin (for counterstaining)

Procedure:

  • Cell Seeding: Seed preadipocytes in a multi-well plate and grow to confluence.

  • Induction of Differentiation: Two days post-confluence, replace the growth medium with adipogenic differentiation medium containing either vehicle or different concentrations of this compound.

  • Maintenance: After 2-3 days, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) and continue to culture for another 4-6 days, changing the medium every 2 days.

  • Oil Red O Staining: a. Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.[7][8] b. Wash the cells with water and then with 60% isopropanol for 5 minutes.[7][8] c. Stain the cells with Oil Red O working solution for 10-20 minutes.[7][8] d. Wash the cells with water until the excess stain is removed.[7] e. (Optional) Counterstain with Hematoxylin for 1 minute to visualize the nuclei.[7][8]

  • Quantification: a. Elute the Oil Red O stain from the cells with 100% isopropanol. b. Measure the absorbance of the eluate at 490-520 nm using a spectrophotometer.

Protocol 4: Quantification of Hepatic Triglycerides

Objective: To measure the triglyceride content in liver tissue samples.

Materials:

  • Liver tissue (~50-100 mg)

  • Ethanolic KOH solution (2 parts ethanol (B145695): 1 part 30% KOH)

  • 50% Ethanol in water

  • 1 M MgCl₂

  • Triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

  • Saponification: Homogenize the liver tissue in ethanolic KOH solution and incubate at 55°C overnight to saponify the triglycerides.[9][10]

  • Neutralization and Precipitation: Add a solution of 50% ethanol and 1 M MgCl₂ to neutralize the mixture and precipitate interfering substances.[9]

  • Centrifugation: Centrifuge the samples and collect the supernatant containing glycerol (B35011).

  • Quantification: Use a commercial triglyceride quantification kit to measure the glycerol concentration in the supernatant according to the manufacturer's instructions. The assay typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the amount of glycerol.[11]

  • Calculation: Calculate the hepatic triglyceride concentration based on the glycerol standard curve and normalize to the initial tissue weight.

Conclusion

This compound serves as a critical research tool for dissecting the intricate roles of BMP signaling in metabolic health and disease. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies, paving the way for a deeper understanding of metabolic regulation and the identification of novel therapeutic targets.

References

Application Notes and Protocols for LDN-193189 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, in cancer research. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the investigation of its therapeutic potential.

Introduction

LDN-193189 is a derivative of Dorsomorphin and acts as a highly selective inhibitor of BMP type I receptors, specifically targeting Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1] The BMP signaling pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation has been implicated in the progression of various cancers. By inhibiting this pathway, LDN-193189 has emerged as a valuable tool for studying the role of BMP signaling in cancer and as a potential therapeutic agent. This document outlines its mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed experimental protocols for its application in cancer research.

Mechanism of Action

LDN-193189 exerts its effects by inhibiting the kinase activity of BMP type I receptors. This inhibition blocks the phosphorylation of downstream mediators, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8). The inhibition of SMAD phosphorylation prevents their translocation to the nucleus, thereby repressing the transcription of BMP target genes involved in cell proliferation, differentiation, and apoptosis.[2] Additionally, LDN-193189 has been shown to inhibit non-SMAD pathways, such as the p38 MAPK and Akt signaling cascades, which are also activated by BMPs.[3]

dot

BMP_Signaling_Pathway cluster_nucleus BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII Binds BMPRI BMP Type I Receptor (ALK1/2/3/6) BMPRII->BMPRI Recruits & Phosphorylates SMAD158 SMAD1/5/8 BMPRI->SMAD158 Phosphorylates NonSMAD Non-SMAD Pathways (p38, Akt) BMPRI->NonSMAD Activates LDN193189 LDN-193189 LDN193189->BMPRI Inhibits pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Regulates

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Quantitative Data

The inhibitory activity of LDN-193189 has been quantified in various assays and cell lines. The following table summarizes key IC50 values.

Target/Cell LineAssay TypeIC50 (nM)Reference
ALK1Kinase Assay0.8[1]
ALK2Kinase Assay0.8[1]
ALK3Kinase Assay5.3[1]
ALK6Kinase Assay16.7[1]
ALK2 transcriptional activityCell-based5[4]
ALK3 transcriptional activityCell-based30[4]
BMP4-mediated SMAD1/5/8 activationCell-based5[5]
MPNST cellsCell Viability (MTT)1000-2000[5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of LDN-193189 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDN-193189 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).[4][6]

    • Note: Optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of LDN-193189 in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.[4]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest LDN-193189 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared LDN-193189 dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

dot

Experimental_Workflow_Cell_Viability Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with LDN-193189 (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Data Analysis (Calculate % Viability, IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for a cell viability (MTT) assay.

Western Blotting for SMAD Phosphorylation

This protocol is for assessing the inhibitory effect of LDN-193189 on BMP-induced SMAD1/5/8 phosphorylation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDN-193189 (stock solution in DMSO)

  • Recombinant BMP ligand (e.g., BMP2, BMP4)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-SMAD1/5/8 (e.g., Cell Signaling #9511)[2]

    • Total SMAD1 (e.g., Cell Signaling)

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary.

    • Pre-treat cells with LDN-193189 (e.g., 0.01 µM to 1 µM) or vehicle (DMSO) for 30-60 minutes.[2][5]

    • Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for the desired time (e.g., 60 minutes).[2]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5/8, diluted according to the manufacturer's recommendation, typically 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total SMAD1 and a loading control (GAPDH or β-actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-SMAD signal to the total SMAD and loading control signals.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of LDN-193189 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)[7]

  • Matrigel (optional)

  • LDN-193189

  • Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween 80, and water)[4]

  • Calipers for tumor measurement

  • Syringes and needles for cell injection and drug administration

Protocol:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously or orthotopically inject the cells into the flank or relevant organ of the mice (e.g., 1-5 x 10⁶ cells per mouse).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Drug Administration:

    • Prepare the LDN-193189 formulation. A common dosage is 3 mg/kg administered intraperitoneally (i.p.) daily.[4][5]

    • Vehicle Preparation Example: A formulation can be prepared by dissolving LDN-193189 in DMSO, then adding PEG300, Tween 80, and finally water, ensuring the solution is clear at each step.[4]

    • Administer LDN-193189 or the vehicle to the respective groups of mice for the duration of the study (e.g., 35 days).[7]

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Compare the final tumor volumes and weights between the treated and control groups using appropriate statistical tests.

    • Analyze excised tumors for biomarkers of interest (e.g., p-SMAD levels, proliferation markers like Ki-67).

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. Always adhere to institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for LDN-193188

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193188 is a potent and specific small molecule inhibitor of Phosphatidylcholine Transfer Protein (PC-TP), also known as StarD2. PC-TP is a cytosolic lipid-binding protein that facilitates the transport of phosphatidylcholine between cellular membranes. Research has implicated PC-TP in the regulation of hepatic glucose and lipid metabolism. Inhibition of PC-TP by this compound has been shown to attenuate diet-induced hepatic glucose production, making it a valuable tool for studying metabolic diseases such as diabetes and non-alcoholic fatty liver disease.[1][2] Furthermore, this compound has been observed to promote the insulin-independent phosphorylation of key signaling molecules like Akt, p70 S6 kinase (S6K), and glycogen (B147801) synthase kinase 3β (GSK3β), suggesting a novel mechanism for improving glucose homeostasis.[1]

These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and guidelines for its use in in-vitro studies.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

ParameterValueReference
Molecular Weight 494.35 g/mol [3]
Molecular Formula C₂₀H₁₇Cl₂N₅O₄S[3]
CAS Number 1267610-30-9[3]
Purity ≥98%[3]
Solubility in DMSO Up to 100 mM[3]
Appearance Solid
Storage (Powder) Store at -20°C for long-term storage.
Storage (Stock Solution) Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vitro IC₅₀ 4.1 to 95.0 µM (in a fluorescence quench assay)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.94 mg of this compound (Molecular Weight = 494.35 g/mol ).

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.01 mol/L x 494.35 g/mol = 0.00494 g = 4.94 mg

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 4.94 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for several minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for the cell line

  • Sterile tubes for dilution (e.g., 1.5 mL or 15 mL conical tubes)

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accurate final concentrations and to minimize the final DMSO concentration in the culture.

    • Example for a 10 µM final concentration in 1 mL of medium:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.

      • Alternatively, for larger volumes, add 10 µL of the 10 mM stock to 990 µL of medium to make a 100 µM intermediate solution. Then add 100 µL of this intermediate solution to 900 µL of medium for a final 10 µM working solution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cellular effects.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Mandatory Visualization

G cluster_protocol Protocol: this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready store->end

Caption: Experimental workflow for preparing this compound stock solution.

G cluster_pathway Simplified Signaling Pathway of PC-TP Inhibition by this compound ldn This compound pctp PC-TP (StarD2) ldn->pctp Inhibits pc_transport Phosphatidylcholine Transport (Inhibited) pctp->pc_transport unknown Downstream Effectors (Mechanism Under Investigation) pctp->unknown Modulates akt Akt (p-Akt ↑) unknown->akt s6k p70 S6K (p-p70 S6K ↑) unknown->s6k gsk3b GSK3β (p-GSK3β ↑) unknown->gsk3b glucose_metabolism Regulation of Hepatic Glucose Metabolism akt->glucose_metabolism s6k->glucose_metabolism gsk3b->glucose_metabolism

Caption: Signaling pathway of PC-TP inhibition by this compound.

References

Effective Concentration of LDN-193188 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193188 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the Type I BMP receptors, specifically Activin receptor-like kinase 2 (ALK2) and ALK3, thereby inhibiting the downstream phosphorylation of SMAD1, SMAD5, and SMAD8. This inhibition effectively blocks the canonical BMP signaling cascade, making this compound a valuable tool for investigating the diverse biological roles of BMP signaling in development, disease, and tissue homeostasis. These application notes provide a comprehensive overview of the effective concentrations of this compound for in vitro and in vivo experiments, along with detailed protocols for its use.

Data Presentation

In Vitro Efficacy of this compound and its Analogue LDN-193189

The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations of this compound and its closely related analogue, LDN-193189, in various in vitro assays.

CompoundTargetIC50 (in vitro kinase assay)Reference
LDN-193189 ALK10.8 nM
ALK20.8 nM
ALK35.3 nM
ALK616.7 nM
CompoundCell LineAssayEffective Concentration/IC50Reference
LDN-193189 C2C12Inhibition of ALK2 transcriptional activity5 nM
C2C12Inhibition of ALK3 transcriptional activity30 nM
C2C12Inhibition of BMP4-mediated Smad1/5/8 activation5 nM
LDN-193189 C2C12Efficient inhibition of Smad1/5/8 phosphorylation0.5 µM (500 nM)
LDN-193189 Bone Marrow Stromal Cells (BMSCs)Countering BMP-2 induced mineralization≥100 nM
This compound MDA-MB-231Inhibition of BMP signaling100 nM (10⁻⁷ M)
In Vivo Efficacy of LDN-193189

This table provides an example of an effective in vivo dose of LDN-193189 in a mouse model.

CompoundAnimal ModelDosing RegimenApplicationReference
LDN-193189 Mouse model of fibrodysplasia ossificans progressiva (FOP)3 mg/kg, intraperitoneal injectionPrevention of ectopic ossification

Signaling Pathway and Mechanism of Action

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_ligand->TypeII_R 1. Binding TypeI_R BMP Type I Receptor (ALK2/3) TypeII_R->TypeI_R 2. Recruitment & Phosphorylation SMAD1_5_8 SMAD1/5/8 TypeI_R->SMAD1_5_8 3. Phosphorylation pSMAD1_5_8 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD1_5_8->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression 5. Nuclear Translocation & Gene Regulation LDN193188 This compound LDN193188->TypeI_R Inhibition

Experimental Protocols

Protocol 1: In Vitro Inhibition of BMP-induced Alkaline Phosphatase Activity in C2C12 Cells

This protocol is adapted from procedures described for assessing BMP activity in C2C12 myoblast cells, a common model for osteoblast differentiation.

Materials:

  • C2C12 cells (ATCC® CRL-1772™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human BMP4 (or other BMP ligand)

  • This compound (or LDN-193189)

  • DMSO (vehicle control)

  • Alkaline Phosphatase (ALP) assay kit (colorimetric or fluorometric)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Seeding:

    • Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed C2C12 cells into a 96-well plate at a density of 2,000-5,000 cells per well in DMEM with 2% FBS. Allow cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Prepare the BMP4 ligand in culture medium at a concentration known to induce a robust ALP response (e.g., 20 ng/mL).

  • Inhibition Assay:

    • Aspirate the medium from the wells.

    • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

    • Add the BMP4 solution to all wells except for the negative control wells (which should receive medium without BMP4).

    • Incubate the plate for 3-6 days at 37°C in a 5% CO2 incubator.

  • Alkaline Phosphatase Assay:

    • After the incubation period, wash the cells gently with PBS.

    • Lyse the cells according to the ALP assay kit manufacturer's instructions.

    • Perform the ALP assay to measure the enzymatic activity.

    • Normalize the ALP activity to the total protein content in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the BMP4-treated vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: General Workflow for In Vitro Small Molecule Inhibitor Experiments

This protocol provides a general framework for treating cultured cells with a small molecule inhibitor like this compound for downstream analysis.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates or flasks

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot, TRIzol for RNA extraction)

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment. For adherent cells, allow them to attach overnight.

  • Compound Dilution and Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations.

    • Include a vehicle control (DMSO) at a concentration equal to the highest concentration of the inhibitor used.

    • Remove the old medium and add the medium containing the inhibitor or vehicle.

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Downstream Analysis:

    • Harvest the cells for the intended analysis. This may include:

      • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess cytotoxicity of the inhibitor.

      • Western Blotting: To analyze the phosphorylation status of SMAD1/5/8 or other pathway components.

      • Quantitative PCR (qPCR): To measure the expression of BMP target genes.

      • Immunofluorescence: To visualize the subcellular localization of pathway proteins.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute_compound Prepare Working Dilutions of this compound & Vehicle Control prep_stock->dilute_compound seed_cells Seed Cells in Culture Plates/Flasks treat_cells Treat Cells with Inhibitor or Vehicle seed_cells->treat_cells dilute_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells downstream Perform Downstream Analysis (e.g., Western Blot, qPCR, Viability Assay) harvest_cells->downstream data_analysis Analyze and Interpret Data downstream->data_analysis

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The optimal concentrations and experimental conditions may vary depending on the specific cell type, experimental setup, and research objectives. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific application. Always handle chemical reagents with appropriate safety precautions.

Application Notes and Protocols for LDN-193189 Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of LDN-193189 in primary cell cultures. LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, offering a powerful tool for directing cell fate and studying cellular processes.

Introduction

LDN-193189 is a derivative of Dorsomorphin and acts as a highly potent inhibitor of the BMP pathway.[1][2] It specifically targets the Type I BMP receptors ALK1, ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of Smad1, Smad5, and Smad8.[1][3][4] This inhibition prevents the nuclear translocation of Smad complexes and subsequent gene transcription, effectively modulating cellular responses to BMP ligands. Due to its high potency, LDN-193189 is typically used at concentrations approximately 100-fold lower than Dorsomorphin.[1][2]

Mechanism of Action

The primary mechanism of LDN-193189 is the competitive inhibition of ATP binding to the kinase domain of BMP Type I receptors. This action blocks the canonical Smad-dependent signaling cascade and has also been shown to affect non-Smad pathways, such as the p38 MAPK and Akt signaling pathways, which can be induced by BMPs.[5][6][7]

Applications in Primary Cell Culture

LDN-193189 has demonstrated significant utility in a variety of primary cell culture applications, primarily focused on directing cell differentiation and studying developmental processes. Key applications include:

  • Neural Induction: Promotes the differentiation of pluripotent stem cells and ischemia-induced multipotent stem cells into neural progenitor cells and specific neuronal subtypes.[1][8][9][10]

  • Pancreatic Beta-Cell Differentiation: Used in combination with other small molecules to guide the differentiation of pluripotent stem cells into functional pancreatic beta cells.[8]

  • Chondrogenesis and Osteogenesis: Influences the fate of bone marrow stromal cells (BMSCs), though its effect on preventing hypertrophy during chondrogenesis is context-dependent.[11][12] It can effectively counter BMP-2 induced mineralization and adipogenesis in osteogenic cultures.[11]

  • Myogenesis: Promotes functional myoblast differentiation by inhibiting anti-myogenic signals.[13]

  • Cancer Research: Has been shown to inhibit the growth of certain cancer cells, including prostate and breast cancer.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of LDN-193189 across various targets and cell types.

Table 1: Inhibitory Concentration (IC50) of LDN-193189 for BMP Receptors

Target ReceptorIC50 Value (nM)
ALK10.8[1][8]
ALK20.8[1][8]
ALK35.3[1][8]
ALK616.7[1][8]
ALK2 (transcriptional activity)5[3][14]
ALK3 (transcriptional activity)30[3][14]

Table 2: Effective Concentrations of LDN-193189 in Primary Cell Culture Applications

Cell TypeApplicationEffective ConcentrationIncubation TimeOutcome
Human Pluripotent Stem CellsNeural Induction100 nM (in combination with other small molecules)18 daysDifferentiation into motor neurons
Ischemia-induced Multipotent Stem CellsNeural InductionNot specifiedNot specifiedConversion into neural stem/progenitor cell-like cells[9]
Bone Marrow Stromal CellsChondrogenesis0.1 - 1000 nM14 daysPermitted chondrogenesis but did not prevent hypertrophy[11]
Bone Marrow Stromal CellsOsteogenesis (BMP-2 induced)≥100 nM9 daysCountered mineralization and adipogenesis[11]
C2C12 MyoblastsInhibition of BMP signaling0.5 µM30 minInhibited BMP-mediated Smad1/5/8, p38, and Akt phosphorylation[7][15]
Primary Human MyoblastsInhibition of GDF8 signaling0.5 µM30 minInhibited GDF8-induced signaling pathways[14]

Experimental Protocols

Protocol 1: General Protocol for LDN-193189 Treatment of Primary Adherent Cells

This protocol provides a general guideline for applying LDN-193189 to adherent primary cell cultures. Optimization of concentration and incubation time is recommended for each specific cell type and experimental goal.

Materials:

  • LDN-193189 (dihydrochloride salt is water-soluble)[1][2]

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile water for stock solution preparation[2]

  • Complete cell culture medium appropriate for the primary cell type

  • Primary adherent cells

  • Sterile, tissue culture-treated plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Reconstitution of LDN-193189:

    • Prepare a stock solution of LDN-193189. For the dihydrochloride (B599025) form, sterile water can be used to prepare a stock solution up to 50 mM.[2] For the free base, which has limited solubility, DMSO is recommended.[7]

    • To prepare a 10 mM stock solution in water (using the dihydrochloride salt with a molecular weight of approximately 479.4 g/mol ), dissolve 10 mg in 2.09 mL of sterile water.[2]

    • For DMSO stock solutions, a concentration of up to 20 mM is achievable.[2] To aid dissolution, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath may be helpful.[7]

    • Aliquot the stock solution into working volumes and store at -20°C to avoid repeated freeze-thaw cycles.[2]

  • Cell Seeding:

    • Plate the primary cells at the desired density in the appropriate culture vessel and allow them to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Treatment Medium:

    • On the day of treatment, thaw an aliquot of the LDN-193189 stock solution.

    • Dilute the stock solution into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 100 nM, 500 nM).

    • Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid potential cytotoxicity.[2]

  • Treatment of Cells:

    • Aspirate the old medium from the cells.

    • Add the freshly prepared LDN-193189-containing medium to the cells.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO or water as the treated wells).

  • Incubation:

    • Return the cells to the incubator and culture for the desired period (e.g., 24 hours to several days), depending on the specific experiment.

    • For long-term experiments, the medium should be replaced with fresh LDN-193189-containing medium every 2-3 days.

  • Analysis:

    • After the treatment period, cells can be harvested for downstream analysis, such as Western blotting for phosphorylated Smad proteins, quantitative PCR for gene expression analysis, or immunofluorescence staining for protein localization.

Protocol 2: Induction of Neural Differentiation from Pluripotent Stem Cells (Dual SMAD Inhibition)

This protocol is based on the widely used "dual SMAD inhibition" method for neural induction.

Materials:

  • LDN-193189

  • SB431542 (TGF-β/Activin/Nodal inhibitor)

  • Human pluripotent stem cells (hPSCs)

  • Appropriate hPSC maintenance medium

  • Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

  • Standard cell culture reagents and equipment

Procedure:

  • hPSC Culture:

    • Culture hPSCs to the desired confluency on a suitable matrix (e.g., Matrigel) in their maintenance medium.

  • Initiation of Neural Induction:

    • When cells are ready for differentiation, aspirate the maintenance medium.

    • Replace with neural induction medium supplemented with LDN-193189 (typically 100 nM) and SB431542 (typically 10 µM).[10]

  • Culture and Medium Changes:

    • Culture the cells in the neural induction medium, changing the medium daily.

    • Monitor the cells for morphological changes indicative of neural differentiation (e.g., formation of neural rosettes).

  • Further Differentiation and Maturation:

    • After the initial induction period (typically 5-7 days), the neural progenitor cells can be further differentiated into specific neuronal subtypes by withdrawing the small molecules and adding appropriate growth factors and patterning molecules.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) phosphorylates Smad1/5/8 Smad1/5/8 Type I Receptor (ALK1/2/3/6)->Smad1/5/8 phosphorylates LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) inhibits p-Smad1/5/8 p-Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Smad Complex Smad Complex p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Target Gene Transcription Target Gene Transcription Smad Complex->Target Gene Transcription translocates to

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Reconstitute LDN-193189 (Stock Solution) C Prepare Treatment Medium (Dilute LDN-193189) A->C B Seed Primary Cells D Treat Cells B->D C->D E Incubate D->E F Harvest Cells E->F G Downstream Analysis (WB, qPCR, IF, etc.) F->G

Caption: General experimental workflow for LDN-193189 treatment of primary cells.

References

Application Notes and Protocols for the Long-Term Stability of LDN-193188 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known stability of LDN-193188 and a detailed protocol for determining its long-term stability in various solvent systems. Given the limited publicly available stability data for this compound, this guide offers a framework for researchers to generate empirical data tailored to their specific experimental conditions.

Introduction to this compound

This compound is a potent and selective inhibitor of phosphatidylcholine transfer protein (PC-TP).[1][2] It is a valuable research tool for studying lipid metabolism and its role in various physiological and pathological processes, including the regulation of hepatic glucose metabolism.[1][2] Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results.

Known Stability and Storage Recommendations

While specific long-term stability data in solution is scarce, manufacturer recommendations and general chemical principles provide guidance for the handling and storage of this compound.

Solid Form: As a solid, this compound is stable for extended periods. For long-term storage, it is advisable to keep the compound at -20°C, which can ensure stability for up to three years.[3] Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation.[3]

Solution Form:

  • DMSO Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound, with a solubility of up to 100 mM.[1] For optimal stability, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[4] Short-term storage of up to one month at -20°C is generally acceptable, while long-term storage of up to six months or longer should be at -80°C.[4]

  • Aqueous Solutions: The stability of small molecules in aqueous solutions, such as cell culture media or buffers, is often significantly lower than in DMSO.[5] It is generally recommended to prepare fresh dilutions of this compound in aqueous media for each experiment and to avoid long-term storage.[5]

Quantitative Stability Data

As of the latest literature review, specific quantitative data on the degradation kinetics of this compound in various solutions is not publicly available. The following table is a template for researchers to populate with their own experimental data. For illustrative purposes, hypothetical data is included.

Solvent SystemConcentration (µM)Storage Temperature (°C)Time Point% Remaining (Hypothetical)
DMSO10,000-201 month>99%
DMSO10,000-203 months98%
DMSO10,00041 week95%
PBS (pH 7.4)103724 hours85%
PBS (pH 7.4)103748 hours70%
Cell Culture Medium + 10% FBS103724 hours90%
Cell Culture Medium + 10% FBS103748 hours78%

Experimental Protocols

To address the lack of specific stability data, the following protocols provide a framework for researchers to assess the stability of this compound in their solutions of interest.

Protocol for Assessing Stability in Solution using HPLC-MS

This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous or organic solution using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][6]

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., anhydrous DMSO)

  • Experimental solution (e.g., PBS, cell culture medium, etc.)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)

  • HPLC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • Prepare the working solution of this compound by diluting the stock solution in the experimental solution to the final desired concentration (e.g., 10 µM).

  • Time Point 0 (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as the baseline reference.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a humidified incubator with 5% CO₂ for cell culture media).

  • Collect Time-Point Samples: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots from the incubated solution.[6]

  • Sample Preparation for Analysis: Depending on the experimental solution, samples may require processing (e.g., protein precipitation with acetonitrile for samples in cell culture media containing serum). Centrifuge to remove precipitates.

  • HPLC-MS Analysis: Analyze all samples by HPLC-MS. The HPLC method should be capable of separating the parent this compound from potential degradation products. Monitor the peak area of the parent compound.

  • Data Analysis: Normalize the peak area of this compound at each time point to the peak area at T=0. Plot the percentage of remaining this compound versus time.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.

Procedure: Subject solutions of this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60°C for 48 hours.

  • Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.

Analyze the stressed samples by HPLC-MS to identify and characterize any degradation products formed.

Visualizations

Signaling Pathway

This compound is an inhibitor of phosphatidylcholine transfer protein (PC-TP).

G LDN193188 This compound PCL_transfer PC-TP Mediated Phosphatidylcholine Transfer LDN193188->PCL_transfer PCL Phosphatidylcholine PCL->PCL_transfer Metabolic_Pathways Downstream Metabolic Pathways (e.g., Hepatic Glucose Metabolism) PCL_transfer->Metabolic_Pathways

Caption: this compound inhibits PC-TP mediated phosphatidylcholine transfer.

Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound in solution.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Dilute to Working Concentration in Experimental Solution A->B C Collect T=0 Sample B->C D Incubate at Desired Temperature B->D F Sample Processing (if necessary) C->F E Collect Samples at Time Points (T=x) D->E E->F G HPLC-MS Analysis F->G H Data Analysis: % Remaining vs. Time G->H

Caption: Workflow for this compound stability assessment.

Logical Relationship for Troubleshooting

This diagram outlines a troubleshooting process for unexpected experimental results that may be related to inhibitor instability.

G Start Unexpected Experimental Results (e.g., loss of activity) Check_Stability Is the inhibitor stable in the experimental solution? Start->Check_Stability Perform_Stability_Test Perform Stability Test (as per protocol) Check_Stability->Perform_Stability_Test No Stable Inhibitor is Stable Check_Stability->Stable Yes Unstable Inhibitor is Unstable Check_Stability->Unstable No, after test Perform_Stability_Test->Check_Stability Investigate_Other Investigate Other Causes (e.g., assay interference) Stable->Investigate_Other Modify_Protocol Modify Experimental Protocol (e.g., replenish inhibitor) Unstable->Modify_Protocol

Caption: Troubleshooting workflow for potential this compound instability.

References

Application Notes and Protocols for LDN-193189 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin and exhibits high affinity for BMP type I receptors, including Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][2] By inhibiting these receptors, LDN-193189 effectively blocks the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby attenuating BMP-induced gene transcription.[3][4] This targeted mechanism of action makes LDN-193189 a valuable tool for studying the physiological and pathological roles of BMP signaling and a potential therapeutic agent for diseases associated with aberrant BMP pathway activation. High-throughput screening (HTS) assays utilizing LDN-193189 can be employed to identify novel modulators of the BMP pathway.

Mechanism of Action

LDN-193189 exerts its inhibitory effects by competing with ATP for the kinase domain of BMP type I receptors. This prevents the transphosphorylation and activation of the type I receptor by the type II receptor upon ligand binding. The subsequent lack of R-Smad (Smad1/5/8) phosphorylation and nuclear translocation leads to the inhibition of BMP target gene expression.[5] Studies have shown that LDN-193189 also inhibits non-Smad pathways induced by BMP, such as the p38 MAPK, ERK1/2, and Akt pathways in C2C12 cells.[6][7]

Data Presentation

The inhibitory activity of LDN-193189 has been quantified in various assays, demonstrating its potency and selectivity. The following table summarizes the key quantitative data for LDN-193189.

Target Assay Type Cell Line/System IC50 Value Reference
ALK1Kinase AssayIn vitro0.8 nM[2][3][8]
ALK2Kinase AssayIn vitro0.8 nM[2][3][8]
ALK3Kinase AssayIn vitro5.3 nM[2][3][8]
ALK6Kinase AssayIn vitro16.7 nM[2][3][8]
ALK2Transcriptional ActivityC2C12 cells5 nM[3][4][9]
ALK3Transcriptional ActivityC2C12 cells30 nM[3][4][9]
ALK4Kinase AssayIn vitro101 nM[3][5]
ActRIIAKinase AssayIn vitro210 nM[5]
BMP4-mediated Smad1/5/8 activationCellular Assay-5 nM[3][10]

Experimental Protocols

High-Throughput Screening Protocol: Cell-Based Alkaline Phosphatase Assay in C2C12 Cells

This protocol describes a high-throughput screening assay to identify inhibitors of the BMP signaling pathway using the murine myoblast cell line C2C12, which differentiates into osteoblasts in response to BMP stimulation, leading to an increase in alkaline phosphatase (ALP) activity.

1. Materials and Reagents:

  • Cell Line: C2C12 cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM supplemented with 2% FBS.[3][11]

  • Test Compounds: Library of compounds to be screened, dissolved in DMSO.

  • Positive Control: LDN-193189 (e.g., 1 µM final concentration).

  • Negative Control: DMSO (vehicle).

  • Stimulant: Recombinant human BMP4 (e.g., 10 ng/mL final concentration).

  • Lysis Buffer: Tris-buffered saline (TBS) with 1% Triton X-100.[3][11]

  • ALP Substrate: p-Nitrophenyl phosphate (B84403) (pNPP) solution.

  • Plates: 384-well clear-bottom, white-walled tissue culture-treated plates for the assay and 384-well clear plates for the absorbance reading.

2. Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment & Stimulation cluster_detection Signal Detection cluster_analysis Data Analysis seed_cells Seed C2C12 cells in 384-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add test compounds, LDN-193189, and DMSO incubate_24h->add_compounds add_bmp4 Add BMP4 to all wells except negative control add_compounds->add_bmp4 incubate_72h Incubate for 72 hours add_bmp4->incubate_72h lyse_cells Lyse cells incubate_72h->lyse_cells transfer_lysate Transfer lysate to new plate lyse_cells->transfer_lysate add_pnpp Add pNPP substrate transfer_lysate->add_pnpp incubate_1h Incubate for 1 hour at 37°C add_pnpp->incubate_1h read_absorbance Read absorbance at 405 nm incubate_1h->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition calculate_z_factor Calculate Z' factor calculate_inhibition->calculate_z_factor identify_hits Identify hit compounds calculate_z_factor->identify_hits

Caption: High-throughput screening workflow for identifying BMP signaling inhibitors.

3. Assay Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend C2C12 cells in assay medium.

    • Seed 2,000 cells per well in a 384-well plate.[3][10]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition and Stimulation:

    • Using an automated liquid handler, add test compounds, LDN-193189 (positive control), and DMSO (negative control) to the respective wells.

    • Add BMP4 to all wells except for the unstimulated negative control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 50 µL of Lysis Buffer to each well.[3][11]

    • Incubate at room temperature for 10 minutes with gentle shaking to ensure complete lysis.

  • Alkaline Phosphatase Activity Measurement:

    • Transfer the cell lysate to a new 384-well clear plate.

    • Add pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 1 hour.[3][11]

    • Measure the absorbance at 405 nm using a microplate reader.[3][11]

4. Data Analysis:

  • Percentage Inhibition: Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Sample_Abs - Avg_Negative_Control_Abs) / (Avg_Positive_Control_Abs - Avg_Negative_Control_Abs))

  • Z' Factor: To assess the quality of the assay, calculate the Z' factor using the following formula: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Avg_Positive_Control - Avg_Negative_Control| An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.

  • Hit Identification: Compounds exhibiting a percentage inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

Signaling Pathway Visualization

The following diagram illustrates the BMP signaling pathway and the point of inhibition by LDN-193189.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R forms complex p_TypeI_R Phosphorylated Type I Receptor TypeI_R->p_TypeI_R Phosphorylation LDN LDN-193189 LDN->TypeI_R inhibits Smad158 Smad1/5/8 p_TypeI_R->Smad158 phosphorylates p_Smad158 p-Smad1/5/8 Smad158->p_Smad158 Smad_complex Smad Complex p_Smad158->Smad_complex binds to Smad4 Smad4 Smad4->Smad_complex binds to Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription promotes

References

Application Notes and Protocols for Visualizing LDN-193188 Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LDN-193188 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA).[1][2] It is a derivative of Dorsomorphin and is frequently used in research to study the physiological and pathological roles of BMP signaling.[3][4] BMP pathways are crucial for embryonic development, tissue homeostasis, and are implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers.[2][3] Visualizing the downstream effects of ALK2/3 inhibition by this compound is critical for understanding its mechanism of action and therapeutic potential. These application notes provide an overview of common imaging and visualization techniques, along with detailed protocols for their implementation.

Application Note 1: Cellular Imaging of this compound Activity

The primary cellular effect of this compound is the inhibition of the BMP signaling cascade. This can be visualized by monitoring the phosphorylation status of downstream Smad proteins (Smad1/5/8) and the activity of non-Smad pathways like p38 MAPK.

Key Visualization Techniques:

  • Immunofluorescence (IF) Microscopy: This technique uses fluorescently labeled antibodies to visualize the subcellular localization and quantity of target proteins. To assess this compound effects, researchers typically stain for phosphorylated Smad1/5/8 (pSmad1/5/8). In the presence of a BMP ligand, pSmad1/5/8 translocates to the nucleus. Treatment with this compound prevents this nuclear translocation, resulting in a diminished nuclear fluorescence signal.[5]

  • Western Blotting: While not a direct imaging technique, Western blotting provides a quantitative visualization of protein levels. It is used to measure the total amount of pSmad1/5/8 in cell lysates, showing a dose-dependent decrease upon treatment with this compound.[1][6]

  • Reporter Assays: Luciferase or fluorescent protein reporter constructs under the control of a BMP-responsive element (BRE) can quantitatively measure pathway activity.[6] Inhibition by this compound leads to a measurable decrease in reporter signal.

  • Proximity Ligation Assay (PLA): This highly sensitive technique allows for the visualization of protein-protein interactions in situ. PLA can be used to detect the formation of complexes between phosphorylated Smad effectors and Smad4, which is a key step in BMP signal transduction. This compound treatment would prevent the formation of these complexes, leading to a reduction in the fluorescent spots generated by the assay.[7]

BMP Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical BMP signaling pathway and the specific points of inhibition by this compound.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) Type II Receptor->Type I Receptor (ALK2/3) Recruits & Phosphorylates Smad1/5/8 Smad1/5/8 Type I Receptor (ALK2/3)->Smad1/5/8 Phosphorylates p38/ERK/Akt p38/ERK/Akt Type I Receptor (ALK2/3)->p38/ERK/Akt Activates (Non-Smad) pSmad1/5/8 pSmad1/5/8 Smad1/5/8->pSmad1/5/8 pSmad Complex pSmad Complex pSmad1/5/8->pSmad Complex Binds to Smad4 Smad4 Smad4->pSmad Complex Target Gene Expression Target Gene Expression pSmad Complex->Target Gene Expression Translocates & Regulates This compound This compound

BMP signaling pathway with this compound inhibition point.

Quantitative Data on this compound Potency

The inhibitory concentration (IC50) is a key measure of a drug's potency. The data below has been compiled from various studies.

TargetAssay TypeIC50 (nM)OrganismReference
ALK2 Transcriptional Activity5-[1]
ALK3 Transcriptional Activity30-[1]
ALK1 Kinase Activity0.8Human[3]
ALK2 Kinase Activity0.8Human[3]
ALK3 Kinase Activity5.3Human[3]
ALK6 Kinase Activity16.7Human[3]

Application Note 2: In Vivo Imaging of this compound Efficacy

Assessing the effects of this compound in a whole-organism context is crucial for preclinical drug development. Non-invasive imaging techniques allow for longitudinal monitoring of disease progression and therapeutic response.

Key Visualization Techniques:

  • Bioluminescence Imaging (BLI): BLI is a highly sensitive technique used to monitor biological processes in living animals. It requires the expression of a luciferase enzyme (e.g., from fireflies) in the cells of interest (e.g., tumor cells). When the substrate (luciferin) is administered, light is produced, which can be detected by a sensitive camera.[8] This method has been used to track the metastatic load of cancer cells in mice, where treatment with an LDN-compound was shown to influence metastasis development.[9] The intensity of the light signal correlates with the number of viable cells.

  • Positron Emission Tomography (PET): PET is a nuclear imaging technique that produces a 3D image of functional processes in the body. It involves the injection of a radiotracer, a molecule tagged with a positron-emitting radionuclide like Zirconium-89 (⁸⁹Zr).[10] While not yet documented specifically for this compound, a radiolabeled version of the inhibitor could potentially be developed to visualize its biodistribution and target engagement in vivo. Alternatively, PET can be used with other tracers to monitor downstream physiological effects of this compound treatment, such as changes in tumor metabolism or inflammation.[11]

  • Two-Photon Microscopy: For high-resolution imaging in living animals, two-photon microscopy can be used to visualize fluorescently tagged cells or proteins deep within tissues.[12][13] This could be applied, for example, in mouse models with fluorescently tagged reporters of BMP activity to observe the effects of this compound at a cellular level over time.

General Workflow for In Vivo Imaging Studies

The diagram below outlines a typical workflow for an in vivo study evaluating the efficacy of this compound using non-invasive imaging.

InVivo_Workflow A 1. Model Development (e.g., Tumor cell implantation with luciferase reporter) B 2. Baseline Imaging (Bioluminescence, PET, etc.) Quantify initial signal A->B C 3. Animal Grouping (e.g., Vehicle Control vs. This compound) B->C D 4. Treatment Period (Systemic administration of This compound) C->D E 5. Longitudinal Imaging (Weekly/Bi-weekly scans to monitor changes) D->E E->D Repeat F 6. Data Analysis (Quantify signal change over time. Compare treatment vs. control) E->F G 7. Endpoint Analysis (Ex vivo tissue analysis, histology, etc.) F->G

Workflow for in vivo imaging of this compound effects.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Nuclear pSmad1/5/8

This protocol describes a method for visualizing the inhibition of BMP-induced pSmad1/5/8 nuclear translocation by this compound.

Materials:

  • Cells responsive to BMP (e.g., C2C12, HeLa)

  • Cell culture plates or coverslips

  • Recombinant BMP ligand (e.g., BMP2, BMP4)

  • This compound (solubilized in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-pSmad1/5/8

  • Secondary Antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 10 nM - 1 µM) to the appropriate wells. Include a vehicle control (DMSO). Incubate for 1 hour.

  • BMP Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP4) to all wells except for the unstimulated control. Incubate for 1 hour.

  • Fixation: Aspirate the medium and wash cells twice with cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-pSmad1/5/8 antibody in Blocking Buffer. Add to coverslips and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Add to coverslips and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Add DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope, capturing images for both the pSmad and DAPI channels.

Expected Outcome: Unstimulated cells will show diffuse, low-level pSmad staining. BMP-stimulated cells (vehicle control) will show strong pSmad fluorescence localized within the DAPI-stained nuclei. Cells treated with this compound prior to BMP stimulation will show a dose-dependent reduction in nuclear pSmad fluorescence.

Protocol 2: In Vivo Bioluminescence Imaging of Tumor Growth

This protocol provides a general framework for assessing the effect of this compound on the growth of luciferase-expressing tumors in a mouse model.[9]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Luciferase-expressing tumor cells

  • This compound formulation for in vivo use

  • D-Luciferin substrate

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia machine (isoflurane)

Procedure:

  • Tumor Cell Implantation: Inject luciferase-expressing tumor cells into the desired location (e.g., subcutaneously, orthotopically, or via intracardiac injection for metastasis models).

  • Tumor Establishment: Allow tumors to establish for a set period (e.g., 7-10 days) until a measurable bioluminescent signal is detected.

  • Baseline Imaging: Anesthetize a mouse with isoflurane. Administer D-luciferin (typically via intraperitoneal injection). Wait for the peak signal time (usually 10-15 minutes). Place the mouse in the imaging chamber and acquire a bioluminescent image.

  • Randomization and Treatment: Based on the baseline signal intensity, randomize mice into a control group (vehicle) and a treatment group (this compound). Begin daily administration of the compound via the chosen route (e.g., oral gavage, IP injection).

  • Longitudinal Monitoring: Perform imaging once or twice weekly as described in Step 3 to monitor tumor growth or spread.

  • Data Analysis: Using the imaging software, draw a region of interest (ROI) around the tumor signal for each mouse at each time point. Quantify the total flux (photons/second) within the ROI.

  • Endpoint: Continue the experiment until a pre-defined endpoint is reached (e.g., tumor size limit, specific time point).

Expected Outcome: The control group is expected to show a steady increase in bioluminescent signal over time, indicating tumor growth. The this compound treated group may show a slower rate of signal increase, stabilization, or even a decrease, indicating inhibition of tumor growth or viability.

References

Troubleshooting & Optimization

potential off-target effects of LDN-193188

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LDN-193189

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LDN-193189. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

What are the primary, on-target effects of LDN-193189?

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] Its primary mechanism of action is the inhibition of BMP type I receptors, specifically Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][3][4] This inhibition prevents the subsequent phosphorylation of the canonical downstream effectors SMAD1, SMAD5, and SMAD8, thereby blocking the transduction of the BMP signal.[1][2][5] The compound displays high selectivity for BMP type I receptors over the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[6]

Table 1: Inhibitory Activity (IC50) of LDN-193189 on Primary Targets

Target Receptor IC50 (in vitro kinase assay) IC50 (cellular transcriptional activity)
ALK1 0.8 nM Not Reported
ALK2 0.8 nM 5 nM
ALK3 5.3 nM 30 nM
ALK6 16.7 nM Not Reported

Data sourced from multiple studies.[1][3][4][6]

Diagram 1: Canonical BMP-SMAD Signaling Pathway Inhibition by LDN-193189.
What are the known off-target kinase effects of LDN-193189?

While LDN-193189 is selective, kinome-wide screening has revealed potential off-target activity, particularly at higher concentrations. A screening of 200 human kinases showed that at a concentration of 1 µM, LDN-193189 inhibited 21 kinases by more than 50%.[6] Another study screening 121 kinases found that at 10 µM, 44 kinases were inhibited by over 50%.[7] Researchers should be aware of these potential off-targets, as they could contribute to unexpected experimental outcomes.

Table 2: Potential Off-Target Kinase Inhibition by LDN-193189

Kinase Target Family Specific Kinase % Inhibition (at 0.1 µM) % Inhibition (at 1 µM) Potential Biological Implication
Tyrosine Kinase ABL >50% >50% Cell differentiation, division, adhesion
Tyrosine Kinase ARG (ABL2) Not Reported >50% Cytoskeletal regulation
CAMK SIK2 >50% >50% Glucose metabolism, lipogenesis
CAMK CAMKKβ Not Reported >50% Activation of AMPK, CaMKI, CaMKIV
TKL RIPK2 Not Reported >50% Innate immune response, inflammation
Tyrosine Kinase FGF-R1 Not Reported >50% Cell growth, differentiation
CAMK NUAK1 Not Reported >50% Cellular stress response, polarity
STE MINK1 Not Reported >50% Neuronal migration, cell adhesion
Other GCK Not Reported >50% Glucose sensing in pancreas
Tyrosine Kinase VEG-FR2 Not Reported >50% Angiogenesis

Data compiled from kinome-wide screening studies.[6][7]

How does LDN-193189 affect non-canonical BMP signaling pathways?

In addition to the canonical SMAD pathway, BMP receptors can activate non-canonical, SMAD-independent signaling cascades, including the p38 MAPK, ERK1/2, and PI3K/Akt pathways.[8][9][10] Studies have demonstrated that LDN-193189 effectively blocks the BMP-induced phosphorylation of p38 and Akt.[5][11] Therefore, when using LDN-193189, it is important to consider that its effects extend beyond SMAD inhibition to these non-canonical branches of BMP signaling.

cluster_smad Canonical Pathway cluster_non_smad Non-Canonical Pathways ReceptorComplex BMP Receptor Complex (ALK1/2/3/6) SMAD SMAD 1/5/8 ReceptorComplex->SMAD Inhibited by LDN p38 p38 MAPK ReceptorComplex->p38 Inhibited by LDN Akt Akt ReceptorComplex->Akt Inhibited by LDN ERK ERK1/2 ReceptorComplex->ERK Inhibited by LDN LDN LDN-193189 LDN->ReceptorComplex pSMAD p-SMAD 1/5/8 SMAD->pSMAD SMAD_Response Gene Transcription pSMAD->SMAD_Response Non_SMAD_Response Cell Growth, Survival, etc. p38->Non_SMAD_Response Akt->Non_SMAD_Response ERK->Non_SMAD_Response

Diagram 2: LDN-193189 Inhibition of Canonical and Non-Canonical BMP Signaling.

Troubleshooting Guides

How can I experimentally test for off-target effects of LDN-193189 in my system?

If you suspect off-target effects are influencing your results, it is crucial to validate them experimentally. A common and direct method is to assess the phosphorylation status of key off-target kinases or their downstream substrates via Western Blotting.

Experimental Protocol: Western Blotting for Off-Target Kinase Activity

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat different wells with a vehicle control (e.g., DMSO), your standard concentration of LDN-193189, and a 5-10 fold higher concentration of LDN-193189 for a relevant duration (e.g., 1-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a suspected off-target kinase (e.g., phospho-ABL, phospho-RIPK2) or a key downstream substrate, overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total form of the kinase and a loading control (e.g., GAPDH, β-actin) to normalize the data and confirm that changes in phosphorylation are not due to changes in total protein expression.

start Start: Suspected Off-Target Effect treatment 1. Treat Cells: - Vehicle Control - LDN-193189 (1x) - LDN-193189 (5-10x) start->treatment lysis 2. Prepare Cell Lysates treatment->lysis quant 3. Quantify Protein (BCA/Bradford) lysis->quant sds 4. SDS-PAGE & Western Blot quant->sds probe 5. Immunoprobe for: - Phospho-Kinase (Off-Target) - Total Kinase - Loading Control (e.g., GAPDH) sds->probe detect 6. Detect & Analyze Data probe->detect end Conclusion: Confirm or Refute Off-Target Activity detect->end

Diagram 3: Experimental Workflow for Validating Off-Target Effects.
My cells show unexpected toxicity or phenotypic changes at high concentrations of LDN-193189. What could be the cause?

Issue: You observe increased cell death, altered morphology, or other unexpected phenotypes when using LDN-193189 at concentrations significantly higher than the reported IC50 values for ALK2/3.

Potential Cause: Off-target kinase inhibition. As shown in Table 2, at concentrations in the 1-10 µM range, LDN-193189 can inhibit kinases crucial for cell survival, proliferation, and cytoskeletal arrangement, such as ABL, FGF-R1, and RIPK2.[6][7] Inhibition of these kinases could lead to cytotoxic or other unintended biological effects unrelated to BMP signaling blockade.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, ensure that you are observing inhibition of BMP signaling at your working concentration by checking the phosphorylation of SMAD1/5/8.[5] This confirms the compound is active on its primary target.

  • Perform a Dose-Response Curve: Conduct a thorough dose-response experiment to determine the lowest effective concentration that achieves the desired level of BMP inhibition in your specific cell type. Use concentrations ranging from the low nanomolar to the low micromolar range.

  • Use a Structurally Unrelated Inhibitor: To confirm that your primary phenotype of interest is due to BMP inhibition, use a different, structurally unrelated BMP inhibitor (e.g., Dorsomorphin, K02288). If both compounds produce the same desired effect but only LDN-193189 causes the unexpected phenotype at higher concentrations, it strongly suggests an off-target effect.

  • Consult Kinome Scans: Refer to published kinome scan data (see Table 2) to hypothesize which off-target kinases might be responsible for the observed phenotype.[6][7] You can then test these hypotheses using the Western Blot protocol described above or by using more specific inhibitors for those off-target kinases.

References

Technical Support Center: Optimizing LDN-193188 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of LDN-193188 for various cell line experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data from relevant studies.

Important Clarification: this compound vs. Low-Dose Naltrexone (B1662487) (LDN)

It is crucial to distinguish this compound from Low-Dose Naltrexone (LDN).

  • This compound is a potent and selective small molecule inhibitor of Phosphatidylcholine Transfer Protein (PC-TP), also known as StARD2. Its primary mechanism of action involves the regulation of lipid and glucose metabolism.[1]

  • Low-Dose Naltrexone (LDN) refers to the off-label use of the opioid antagonist naltrexone at low doses.[2][3] Its mechanism is related to the transient blockade of opioid receptors and modulation of the immune system.[2][4]

This guide focuses exclusively on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Phosphatidylcholine Transfer Protein (PC-TP).[1] PC-TP is a protein that binds and transfers phosphatidylcholine between membranes and plays a regulatory role in lipid and glucose metabolism.[1][5] By inhibiting PC-TP, this compound can influence signaling pathways related to insulin (B600854) sensitivity and hepatic glucose production.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C.

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. Based on published data, a starting range of 1 µM to 25 µM is often used in cell-based assays. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: I am not observing any effect with this compound. What are the possible reasons?

A4: Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration used may be too low to inhibit PC-TP effectively in your cell line. A dose-response experiment is crucial.

  • Cell Line Specificity: The expression and functional importance of PC-TP can vary between cell lines.

  • Compound Inactivity: Ensure the compound has been stored correctly and the stock solution is not degraded.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the biological effects of PC-TP inhibition.

Q5: I am observing significant cytotoxicity with this compound. What should I do?

A5: High concentrations of this compound can lead to off-target effects and cytotoxicity.

  • Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range for your cell line.

  • Lower the Concentration: Select a concentration for your functional assays that is well below the cytotoxic threshold.

  • Reduce Incubation Time: Shorter incubation times may reduce cytotoxicity while still allowing for the desired biological effect.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the effective concentrations of this compound reported in key studies. This information can serve as a starting point for designing your own experiments.

Cell LineAssay TypeConcentration RangeObserved EffectCitation
Primary mouse hepatocytesWestern Blot25 µMIncreased phosphorylation of Akt and GSK3β[1]
Not specified (in vitro assay)Phosphatidylcholine transfer assayIC50 ≈ 1.8 µMInhibition of PC-TP activity[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the cytotoxic potential of this compound and identify a suitable concentration range for subsequent functional assays.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired duration of your functional experiment (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Glucose Uptake Assay

This protocol provides a method to assess the effect of this compound on glucose uptake in your cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloridzin (a glucose transport inhibitor, as a control)

  • Scintillation counter or fluorescence plate reader

  • Cell lysis buffer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 24-well plates and grow to confluence.

    • Treat the cells with the predetermined optimal, non-toxic concentration of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Glucose Starvation:

    • Wash the cells twice with warm KRH buffer.

    • Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Glucose Uptake:

    • Prepare a glucose uptake solution containing KRH buffer with 2-Deoxy-D-[³H]glucose (e.g., 1 µCi/mL) or 2-NBDG (e.g., 100 µM).

    • For a negative control, prepare a glucose uptake solution containing phloridzin.

    • Remove the starvation buffer and add the glucose uptake solution to each well.

    • Incubate for 10-15 minutes at 37°C.

  • Termination of Uptake:

    • To stop the uptake, wash the cells three times with ice-cold PBS.

  • Cell Lysis and Measurement:

    • Lyse the cells in a suitable lysis buffer.

    • If using 2-Deoxy-D-[³H]glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • If using 2-NBDG, measure the fluorescence of the lysate using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the glucose uptake values to the total protein concentration in each well.

    • Compare the glucose uptake in this compound-treated cells to the vehicle-treated control cells.

Visualizations

PC_TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_glucose Glucose Metabolism IR Insulin Receptor PI3K PI3K IR->PI3K Activates PtdCho Phosphatidylcholine PCPT PC-TP PtdCho->PCPT Binds PCPT->IR Modulates Signaling (Mechanism under investigation) LDN This compound LDN->PCPT Inhibits Insulin Insulin Insulin->IR Binds Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug treat_cells Treat cells with this compound and controls prepare_drug->treat_cells incubate Incubate for desired time (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read plate absorbance/fluorescence viability_assay->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data functional_assay Proceed with functional assays (using non-toxic concentrations) analyze_data->functional_assay end End functional_assay->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem Encountered no_effect No observable effect of this compound start->no_effect cytotoxicity High cytotoxicity observed start->cytotoxicity check_concentration Is the concentration range appropriate? (Perform dose-response) no_effect->check_concentration Yes no_effect->check_concentration No lower_concentration Lower the concentration cytotoxicity->lower_concentration check_cell_line Does the cell line express PC-TP? check_concentration->check_cell_line Yes check_concentration->check_cell_line No check_compound Is the compound stock viable? (Check storage, prepare fresh) check_cell_line->check_compound Yes check_cell_line->check_compound No check_assay Is the assay sensitive enough? check_compound->check_assay Yes check_compound->check_assay No reduce_time Reduce incubation time lower_concentration->reduce_time viability_assay Perform a detailed cytotoxicity assay reduce_time->viability_assay

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: LDN-193189 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LDN-193189 in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is LDN-193189 and what is its mechanism of action?

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] It is a derivative of Dorsomorphin but is typically used at concentrations approximately 100-fold lower.[1][5] Its primary mechanism of action is the inhibition of the BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2][3][6][7] By inhibiting these receptors, LDN-193189 prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[2][6][8][9] It has also been shown to inhibit non-Smad pathways activated by BMPs, such as the p38 MAPK, ERK1/2, and Akt signaling pathways.[4][10][11][12]

Q2: What are the recommended solvent and storage conditions for LDN-193189?

LDN-193189 is soluble in organic solvents like DMSO and dimethyl formamide.[13] The hydrochloride salt form is sparingly soluble in aqueous solutions.[13] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.[2][5] To improve solubilization, you can warm the solution to 37°C, vortex, or use sonication.[5]

  • Storage of solid compound: Store at -20°C for long-term stability (≥4 years).[13]

  • Storage of stock solution: Store DMSO stock solutions at -20°C.[5][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Aqueous solutions are not recommended for storage for more than one day.[13]

Q3: What is the recommended working concentration for LDN-193189 in cell culture?

The optimal working concentration of LDN-193189 is cell-type dependent and should be determined empirically through a dose-response experiment. However, based on published data, concentrations ranging from 0.1 nM to 10 µM have been used.[6][14] For many applications, concentrations in the low nanomolar range are effective at inhibiting BMP signaling.[3][6][7] It is crucial to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity.[5]

Q4: How does LDN-193189 affect cell viability and cytotoxicity?

The effect of LDN-193189 on cell viability is context-dependent. In some cell types, such as bone marrow stromal cells, concentrations up to 1000 nM did not show significant cytotoxic effects in short-term cultures.[14] However, at higher concentrations or in different cell lines, it may induce cell death.[6] For example, in ovarian cancer cell lines, it has been shown to prevent proliferation.[1] Therefore, it is essential to perform a thorough dose-response analysis to determine the cytotoxic potential of LDN-193189 in your specific experimental system.

Troubleshooting Guide

Issue 1: Unexpectedly high cell death observed across all concentrations of LDN-193189, including the vehicle control.

  • Question: My cells are dying even in the control wells. What could be the cause?

  • Answer: This issue is likely independent of LDN-193189's specific activity. Consider the following possibilities:

    • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Higher concentrations can be toxic to many cell lines.

    • Cell Health: Your cells may be unhealthy before starting the experiment. Check for signs of stress, contamination, or over-confluence. Always use cells in the logarithmic growth phase for assays.

    • Assay Reagent Toxicity: The viability assay reagent itself (e.g., MTS, MTT) could be cytotoxic, especially with prolonged incubation.[15] Optimize the incubation time as recommended by the manufacturer.

    • Environmental Stress: Extended periods outside the incubator during plate setup can stress the cells.[16] Minimize the time cells are exposed to suboptimal conditions.

Issue 2: No significant effect on cell viability is observed even at high concentrations of LDN-193189.

  • Question: I am not seeing any cytotoxic effect of LDN-193189. Is the compound not working?

  • Answer: This could be due to several factors:

    • Cell Line Resistance: Your chosen cell line may not be sensitive to the inhibition of the BMP signaling pathway for survival or proliferation.

    • Compound Inactivity: Ensure your LDN-193189 stock solution has been stored correctly and has not expired. Improper storage can lead to degradation.

    • Low BMP Signaling Activity: If the basal BMP signaling activity in your cell line is low, its inhibition by LDN-193189 may not produce a significant effect on viability. You might need to stimulate the pathway with a BMP ligand to observe the inhibitory effect.

    • Assay Sensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or multiple different viability assays to confirm the results.

Issue 3: High variability between replicate wells.

  • Question: I am getting inconsistent results between my replicate wells. How can I improve the reproducibility of my assay?

  • Answer: High variability can be addressed by carefully reviewing your experimental technique:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting of cells, compound dilutions, and assay reagents. Use calibrated pipettes.

    • Cell Seeding Density: An uneven distribution of cells in the wells is a common source of variability. Make sure to have a single-cell suspension and mix the cell suspension thoroughly before and during plating.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.

    • Incomplete Solubilization: Ensure that LDN-193189 is fully dissolved in the stock solution and properly diluted in the culture medium to avoid concentration inconsistencies.

Issue 4: The dose-response curve is very steep or has an unusual shape.

  • Question: My dose-response curve for LDN-193189 is not sigmoidal. What could be the reason?

  • Answer: A non-standard dose-response curve can be due to several factors:

    • Compound Precipitation: At higher concentrations, LDN-193189 may precipitate out of the solution, leading to a plateau or a drop in the observed effect. Check for any visible precipitates in the wells.

    • Stoichiometric Inhibition: A very steep curve can sometimes be observed with potent inhibitors where the concentration of the inhibitor is close to the concentration of the target enzyme.[17]

    • Off-Target Effects: At high concentrations, LDN-193189 might have off-target effects that influence cell viability in a non-linear manner.[18]

    • Data Analysis: Review your data analysis process, including background subtraction and normalization. Ensure you are using an appropriate non-linear regression model to fit your data.[19]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of LDN-193189 against various ALK receptors.

TargetIC50 (nM)Assay TypeReference
ALK10.8Cell-free kinase assay[6][7]
ALK20.8Cell-free kinase assay[6][7]
ALK35.3Cell-free kinase assay[6][7]
ALK616.7Cell-free kinase assay[6][7]
ALK2 (transcriptional activity)5C2C12 cells[3][6][7]
ALK3 (transcriptional activity)30C2C12 cells[3][6][7]

Experimental Protocols

Protocol 1: MTS-based Cell Viability Assay

This protocol provides a general framework for assessing the effect of LDN-193189 on cell viability using an MTS assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • LDN-193189

  • DMSO (cell culture grade)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cells in complete culture medium to the desired seeding density (to be optimized for your cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of LDN-193189 in DMSO.

    • Perform serial dilutions of the LDN-193189 stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest LDN-193189 concentration.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of LDN-193189 or the vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the treatment period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined empirically.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance can be measured in a range of 490-500 nm.[15]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the LDN-193189 concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Mandatory Visualizations

BMP_Signaling_Pathway cluster_Nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates pSmad p-Smad1/5/8 TypeI_R->pSmad Phosphorylates p38_Akt p38/Akt (Non-Smad) TypeI_R->p38_Akt LDN LDN-193189 LDN->TypeI_R Inhibits Complex p-Smad/Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Gene Target Gene Transcription Complex->Gene Nucleus Nucleus Cellular_Response Cellular Response Gene->Cellular_Response p38_Akt->Cellular_Response

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_LDN Prepare LDN-193189 serial dilutions Incubate_24h->Prepare_LDN Treat_Cells Treat cells with LDN-193189 Incubate_24h->Treat_Cells Prepare_LDN->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTS Add MTS reagent Incubate_Treatment->Add_MTS Incubate_MTS Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze_Data Data analysis and IC50 determination Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay with LDN-193189.

Troubleshooting_Guide Start Unexpected Results High_Cell_Death High cell death in all wells? Start->High_Cell_Death e.g. No_Effect No effect of LDN-193189? Start->No_Effect e.g. High_Variability High variability? Start->High_Variability e.g. High_Cell_Death->No_Effect No Check_DMSO Check DMSO concentration (<0.1%) High_Cell_Death->Check_DMSO Yes No_Effect->High_Variability No Check_Compound Verify compound stability and activity No_Effect->Check_Compound Yes Check_Pipetting Review pipetting technique High_Variability->Check_Pipetting Yes Check_Cells Assess cell health and density Check_DMSO->Check_Cells Check_Reagent Optimize assay reagent incubation Check_Cells->Check_Reagent Check_Cell_Line Confirm cell line sensitivity Check_Compound->Check_Cell_Line Check_Seeding Ensure even cell seeding Check_Pipetting->Check_Seeding Edge_Effect Address potential edge effects Check_Seeding->Edge_Effect

Caption: A troubleshooting decision tree for LDN-193189 assays.

References

Technical Support Center: LDN-193189 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LDN-193189 in Western blotting experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Western blot analysis following treatment with LDN-193189.

Q1: I am not seeing a decrease in phosphorylated SMAD1/5/8 (p-SMAD1/5/8) after treating my cells with LDN-193189. What could be the problem?

A: This is a common issue and can arise from several factors:

  • Inactive Compound: Ensure that your LDN-193189 is properly stored and has not expired. It is recommended to use the water-soluble dihydrochloride (B599025) or hydrochloride salt for cell-based assays to ensure proper dissolution.

  • Insufficient Concentration or Incubation Time: The effective concentration of LDN-193189 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells. A concentration of 0.5 µM is often sufficient to inhibit SMAD1/5/8 phosphorylation. Pre-incubation with LDN-193189 for at least 30 minutes before BMP ligand stimulation is a common practice.

  • Cell Line and Receptor Expression: LDN-193189 primarily targets BMP type I receptors ALK2 and ALK3. Confirm that your cell line expresses these receptors and responds to BMP stimulation.

  • Western Blotting Technique: General Western blot problems such as poor protein transfer, inactive antibodies, or incorrect buffer composition can lead to a lack of signal. Use a positive control, such as a cell lysate known to have high p-SMAD levels, to validate your blotting procedure.

Q2: I am observing high background on my Western blot, making it difficult to interpret the results.

A: High background can obscure your target bands. Here are some solutions:

  • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk or BSA). Ensure the blocking buffer is fresh.

  • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.

  • Thorough Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 to your wash buffer is recommended.

  • Membrane Handling: Avoid touching the membrane with bare hands and ensure it does not dry out during the procedure.

Q3: My Western blot shows multiple non-specific bands. How can I resolve this?

A: Non-specific bands can be due to several reasons:

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Validate your antibody using positive and negative controls, such as knockout/knockdown cell lysates.

  • Sample Degradation: Protein degradation can lead to multiple bands at lower molecular weights. Always add protease inhibitors to your lysis buffer and keep samples on ice.

  • Excessive Protein Loading: Loading too much protein can cause artifacts. Try reducing the amount of protein loaded per well.

  • Post-Translational Modifications: The target protein may have various post-translational modifications or exist as different isoforms, which can result in multiple bands.

Q4: The signal for my target protein (e.g., p-SMAD1/5/8) is very weak or absent.

A: Weak or no signal can be frustrating. Consider the following:

  • Low Protein Abundance: Your target protein may be expressed at low levels. Increase the amount of protein loaded on the gel or consider enriching your sample for the target protein.

  • Inefficient Protein Transfer: Verify that your proteins have successfully transferred from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high molecular weight proteins.

  • Inactive Antibodies or Substrate: Ensure your primary and secondary antibodies are active and stored correctly. Check that your detection substrate has not expired.

  • Incorrect Secondary Antibody: Confirm that your secondary antibody is specific for the host species of your primary antibody.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for LDN-193189 from the literature.

Table 1: IC50 Values for LDN-193189

TargetIC50 ValueAssay TypeReference
ALK10.8 nMKinase Assay
ALK25 nMTranscriptional Activity
ALK20.8 nMKinase Assay
ALK330 nMTranscriptional Activity
ALK35.3 nMKinase Assay
ALK616.7 nMKinase Assay

Table 2: Recommended Antibody Dilutions for Key Targets

AntibodySupplier (Example)Catalog # (Example)Recommended DilutionReference
Phospho-Smad1/5/8Cell Signaling#9511Varies by manufacturer
GAPDHCell Signaling#2118Varies by manufacturer
β-tubulinSigma#T5201Varies by manufacturer
p-p38Promega#V1211Varies by manufacturer
p-AktCell Signaling#4051Varies by manufacturer

Note: Always refer to the manufacturer's datasheet for the optimal antibody dilution.

Experimental Protocols

General Western Blot Protocol for Analyzing LDN-193189 Effects

This protocol provides a general framework. Optimization for specific cell lines and targets is recommended.

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Serum-starve cells if necessary to reduce basal signaling.

    • Pre-treat cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) for 30 minutes.

    • Stimulate cells with a BMP ligand (e.g., 5 nM BMP2) for the desired time (e.g., 60 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per well onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

    • Incubate the membrane with the primary antibody (e.g., anti-p-SMAD1/5/8) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

    • Analyze band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-tubulin).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

BMP_Signaling_Pathway BMP BMP Ligand (e.g., BMP2, BMP6) TypeII_R BMP Type II Receptor BMP->TypeII_R TypeI_R BMP Type I Receptor (ALK2/3) TypeII_R->TypeI_R Activates pSMAD Phosphorylation of SMAD1/5/8 TypeI_R->pSMAD Phosphorylates LDN LDN-193189 LDN->TypeI_R Inhibits Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Western_Blot_Workflow start Start treatment Cell Treatment: 1. LDN-193189 Pre-incubation 2. BMP Ligand Stimulation start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-SMAD1/5/8) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis & Normalization detection->analysis end End analysis->end

Caption: Experimental workflow for LDN-193189 Western blot analysis.

Troubleshooting_Logic issue Problem Observed no_signal No / Weak Signal issue->no_signal high_bg High Background issue->high_bg non_specific Non-Specific Bands issue->non_specific check_transfer Check Transfer (Ponceau S) no_signal->check_transfer check_ab Check Antibody Activity & Conc. no_signal->check_ab check_protein Increase Protein Load no_signal->check_protein check_reagents Check Reagents (Substrate) no_signal->check_reagents optimize_blocking Optimize Blocking high_bg->optimize_blocking titrate_ab Titrate Antibodies high_bg->titrate_ab increase_washes Increase Washes high_bg->increase_washes check_ab_spec Check Antibody Specificity non_specific->check_ab_spec add_inhibitors Add Protease Inhibitors non_specific->add_inhibitors reduce_load Reduce Protein Load non_specific->reduce_load

Caption: Troubleshooting logic for common Western blot issues.

Technical Support Center: Troubleshooting Inconsistent Results with LDN-193189 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: It has come to our attention that there can be confusion between two similarly named compounds: LDN-193188 and LDN-193189 .

  • This compound is an inhibitor of the phosphatidylcholine transfer protein (PC-TP).

  • LDN-193189 is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, specifically targeting the Type I receptors ALK1, ALK2, ALK3, and ALK6.

Given that inconsistent results are a frequent challenge in the nuanced field of signal transduction research, this technical support guide will focus on LDN-193189 , the BMP pathway inhibitor. If you are working with this compound and experiencing issues, please contact our technical support team for specific assistance.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and achieve more consistent and reliable results with LDN-193189.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LDN-193189?

A1: LDN-193189 is a small molecule inhibitor that selectively targets the ATP-binding pocket of the intracellular kinase domain of BMP Type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling cascade.[5][6]

Q2: What is the solubility and recommended solvent for LDN-193189?

A2: LDN-193189 is soluble in DMSO.[5][7][8] For cell culture experiments, it is crucial to keep the final DMSO concentration low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[1][9] The hydrochloride salt form of LDN-193189 is more soluble in aqueous solutions.[9][10]

Q3: How should I store LDN-193189 stock solutions?

A3: For long-term stability, store LDN-193189 as a solid at -20°C, protected from light.[5][7] Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1][7][11] Stock solutions in DMSO are generally stable for several months when stored properly.[7]

Q4: What are the typical working concentrations for LDN-193189 in cell culture?

A4: The effective concentration of LDN-193189 can vary significantly depending on the cell type, the specific BMP ligand being used, and the duration of the treatment. A good starting point for most cell-based assays is in the range of 10 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. In some studies, concentrations as high as 1,000 nM (1 µM) have been shown to be cytotoxic in certain cell types.[12]

Troubleshooting Guide

Issue 1: I am observing high variability in the inhibition of BMP signaling between experiments.

  • Question: Why am I seeing inconsistent inhibition of pSMAD1/5/8 levels even when using the same concentration of LDN-193189?

  • Answer:

    • Compound Stability and Handling: Ensure that your LDN-193189 stock solution is not degraded. Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots.[1][11] Confirm the purity and concentration of your stock solution if degradation is suspected.

    • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batch can all impact cellular signaling pathways and the response to inhibitors. Standardize your cell culture protocols and ensure cells are healthy and in a consistent growth phase.

    • Incomplete Dissolution: Before adding to your culture medium, ensure the compound is fully dissolved in the stock solution. If you observe any precipitate, gentle warming or vortexing may be necessary.[1]

    • Media Components: Components in the cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration. Consider reducing serum concentration during the treatment period if your experimental design allows.

Issue 2: My cells are showing signs of toxicity or unexpected phenotypes.

  • Question: I'm observing decreased cell viability or morphological changes that don't seem related to BMP inhibition. What could be the cause?

  • Answer:

    • High Inhibitor Concentration: While LDN-193189 is selective, high concentrations can lead to off-target effects or general cytotoxicity.[6][12] Perform a dose-response curve to determine the lowest effective concentration that achieves the desired level of BMP inhibition without causing toxicity. A study on bone marrow stromal cells showed a sharp drop in cell viability at a concentration of 1,000 nM.[12]

    • Solvent Toxicity: The final concentration of DMSO in your culture medium should be kept to a minimum, typically below 0.1%.[1][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-related effects.

    • Off-Target Effects: At higher concentrations, LDN-193189 may inhibit other kinases. Studies have shown that at high concentrations, both Dorsomorphin and LDN-193189 can have ligand-independent effects on p38 and Akt phosphorylation.[6] To confirm that your observed phenotype is due to on-target BMP inhibition, consider rescue experiments or using a structurally different BMP inhibitor to see if it recapitulates the phenotype.

Issue 3: I am not observing any inhibition of my BMP-induced phenotype.

  • Question: I've treated my cells with LDN-193189, but I'm still seeing the effects of BMP stimulation. Why isn't it working?

  • Answer:

    • Insufficient Inhibitor Concentration: The required concentration of LDN-193189 can be cell-type and context-dependent. You may need to increase the concentration. A thorough dose-response experiment is crucial.

    • Compound Inactivity: Verify the integrity of your LDN-193189. If possible, test its activity in a well-established, sensitive assay, such as inhibiting BMP4-induced SMAD1/5/8 phosphorylation in C2C12 cells.

    • Timing of Treatment: For effective inhibition, LDN-193189 should be added to the cells prior to or concurrently with the BMP ligand. Pre-incubation with the inhibitor for 30-60 minutes before adding the BMP ligand is a common practice.

    • Non-Canonical Signaling: BMPs can also signal through non-SMAD pathways, such as the p38 MAPK and Akt pathways.[6][13] While LDN-193189 has been shown to inhibit these pathways as well, the kinetics and required concentrations may differ from those needed for SMAD inhibition.[6] Your observed phenotype might be driven by a component of the signaling pathway that is less sensitive to LDN-193189.

Data Presentation

Table 1: Inhibitory Activity of LDN-193189 against various ALK receptors.

TargetIC50 (nM)
ALK10.8
ALK20.8
ALK35.3
ALK616.7
ALK4101
ALK5350

Data compiled from in vitro kinase assays.[1][2][4][8][9][10]

Table 2: Recommended Starting Concentrations for Cell-Based Assays.

ApplicationCell TypeRecommended Starting Concentration Range
Inhibition of BMP-induced SMAD1/5/8 phosphorylationC2C12 myoblasts5 nM - 100 nM
Inhibition of osteogenic differentiationBone Marrow Stromal Cells10 nM - 100 nM
Neural induction from pluripotent stem cellshPSCs100 nM - 500 nM

These are suggested starting ranges. Optimal concentrations should be determined empirically for each specific experimental system.

Mandatory Visualizations

Caption: Canonical BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental_Workflow start Start: Seed Cells culture Culture cells to desired confluency start->culture prepare_inhibitor Prepare fresh dilution of LDN-193189 from frozen stock culture->prepare_inhibitor pre_treat Pre-treat cells with LDN-193189 or Vehicle Control (DMSO) prepare_inhibitor->pre_treat stimulate Stimulate cells with BMP ligand pre_treat->stimulate incubate Incubate for desired time period stimulate->incubate harvest Harvest cells for downstream analysis (e.g., Western Blot, qPCR) incubate->harvest end End: Analyze Results harvest->end

Caption: A typical experimental workflow for using LDN-193189 in cell culture.

Troubleshooting_Tree decision decision solution solution start Inconsistent or Unexpected Results with LDN-193189 q1 Is there high variability between experiments? start->q1 q2 Are there signs of cell toxicity? q1->q2 No s1 Check compound stability (aliquot, storage). Standardize cell culture conditions. Ensure complete dissolution. q1->s1 Yes q3 Is there a lack of BMP inhibition? q2->q3 No s2 Perform dose-response to find lowest effective dose. Lower final DMSO concentration (<0.1%). Include vehicle control. q2->s2 Yes q3->solution Re-evaluate experimental design and hypothesis s3 Increase inhibitor concentration. Verify compound activity. Optimize pre-incubation time. q3->s3 Yes

References

preventing degradation of LDN-193188 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LDN-193188, with a focus on preventing its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the BMP type I receptors ALK2 and ALK3, thereby preventing the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[1][2][3] This inhibition blocks the canonical BMP signaling cascade.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid powder at 4°C and protected from light.[4] Once reconstituted in a solvent such as DMSO, it should be stored in aliquots at -20°C or -80°C.[1][5][6] Stock solutions in DMSO are reported to be stable for up to 2 years when stored at -20°C.[4]

Q3: What is the recommended solvent for reconstituting this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for reconstituting this compound.[1][4] It is soluble in DMSO up to 100 mM. The dihydrochloride (B599025) salt form of LDN-193189 is soluble in water up to 50 mM.[7]

Q4: Is this compound light sensitive?

A4: Yes, it is recommended to protect this compound from light during storage.[4][5]

Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?

A5: To avoid degradation, it is recommended to aliquot the stock solution into working volumes to minimize repeated freeze-thaw cycles.[8] While a specific maximum number of cycles is not defined in the provided literature, minimizing these cycles is a standard best practice for preserving the integrity of small molecule inhibitors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory activity in my experiment. 1. Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or exposure to light can lead to degradation. 2. Precipitation of the compound: The compound may have precipitated out of solution, especially in aqueous media. 3. Incorrect concentration: Calculation error or improper dilution.1. Use a fresh aliquot of this compound from a properly stored stock solution. Prepare new stock solutions if necessary. 2. Ensure complete solubilization. If precipitate is observed in the stock solution, warm the tube to 37°C for 10 minutes and/or sonicate.[9] When diluting into aqueous culture medium, add the compound to pre-warmed medium and mix thoroughly.[10] 3. Verify all calculations and ensure accurate pipetting.
Precipitate forms when I add this compound to my cell culture medium. Low solubility in aqueous solutions: this compound has low solubility in aqueous media.[8] The final concentration of DMSO in the culture medium might be too low to maintain solubility.1. Ensure the final DMSO concentration is sufficient to keep the compound in solution, typically not exceeding 0.1% to avoid cell toxicity.[11] 2. Add the this compound stock solution to pre-warmed media and mix immediately and thoroughly.[10] 3. Consider using the more water-soluble dihydrochloride salt form of LDN-193189 if precipitation is a persistent issue.[7]
Inconsistent results between experiments. 1. Variability in compound activity: This could be due to gradual degradation of the stock solution over time. 2. Inconsistent experimental conditions: Variations in incubation time, cell density, or other parameters.1. Use freshly prepared dilutions for each experiment from a properly stored, single-use aliquot. 2. Standardize all experimental protocols and ensure consistent handling of the compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: To prepare a 10 mM stock solution, reconstitute the solid compound in an appropriate volume of DMSO. For example, for a 2 mg vial, add 491 µL of DMSO.[4]

  • Solubilization: Vortex the solution for 5 minutes to ensure the compound is fully dissolved. If a precipitate is observed, warm the solution to 37°C for 2-5 minutes.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[4][5][6]

Cell-Based Assay Protocol (Example: Inhibition of BMP-induced Alkaline Phosphatase Activity in C2C12 cells)
  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium. It is crucial to add the DMSO stock solution to pre-warmed medium and mix well to prevent precipitation.[10]

  • Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (BMP ligand alone).

  • Incubation: Incubate the cells for the desired period (e.g., 6 days for alkaline phosphatase activity assay).[12]

  • Assay: Perform the alkaline phosphatase activity assay according to the manufacturer's protocol.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R 1. Binding TypeI_R BMP Type I Receptor (ALK2/3) TypeII_R->TypeI_R 2. Phosphorylation SMAD158 SMAD1/5/8 TypeI_R->SMAD158 3. Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression 5. Transcription Regulation LDN193188 This compound LDN193188->TypeI_R Inhibition

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment reconstitute Reconstitute this compound in DMSO aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -20°C, protected from light aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute in pre-warmed culture medium thaw->dilute treat Treat cells dilute->treat incubate Incubate treat->incubate analyze Analyze results incubate->analyze

Caption: Recommended experimental workflow for using this compound to minimize degradation.

References

Technical Support Center: Minimizing Variability in LDN-193188 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LDN-193188. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize experimental variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the Type I BMP receptors ALK1, ALK2, ALK3, and ALK6, thereby preventing the downstream phosphorylation of SMAD1, SMAD5, and SMAD8. This blockade of the canonical BMP signaling pathway is crucial for its biological effects.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO, with stock solutions commonly prepared at concentrations up to 100 mM. For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles. The solid powder form should be stored in a dry, dark environment at room temperature.

Q3: How can I be sure that the observed effects are specific to BMP pathway inhibition?

A3: To ensure specificity, it is crucial to include proper controls in your experiments. This includes:

  • Positive Control: A known BMP ligand (e.g., BMP4) to stimulate the pathway.

  • Negative Control: A vehicle control (e.g., DMSO) at the same concentration as used for this compound.

  • Rescue Experiment: After treatment with this compound, attempt to rescue the phenotype by activating the pathway downstream of the inhibited receptors, if possible.

  • Orthogonal Inhibition: Use another BMP inhibitor with a different chemical scaffold to confirm that the observed phenotype is consistent.

Q4: I am observing high variability between experiments. What are the common causes?

A4: High variability in experiments with this compound can stem from several factors:

  • Reagent Quality: Ensure the purity and integrity of your this compound lot. Lot-to-lot variation can be a significant issue.[1][2][3]

  • Solubility Issues: Poor solubility of this compound in aqueous culture media can lead to inconsistent effective concentrations. Ensure proper dissolution in DMSO first and then dilution in media.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to BMP signaling and its inhibition.

  • Inconsistent Dosing: Ensure accurate and consistent preparation of working solutions and their addition to the experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak inhibition of BMP signaling 1. Inactive Compound: The this compound may have degraded. 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Cellular Resistance: The cells may have a compensatory mechanism or low dependence on the targeted BMP pathway.1. Verify Compound Activity: Test the compound on a sensitive and well-characterized cell line (e.g., C2C12 cells). 2. Perform a Dose-Response Curve: Determine the optimal inhibitory concentration for your specific experimental system. 3. Confirm Pathway Activation: Ensure that the BMP pathway is robustly activated in your control experiments before adding the inhibitor.
High background or off-target effects 1. High Concentration: Using this compound at excessively high concentrations can lead to inhibition of other kinases. 2. Contamination: The this compound stock solution or cell culture may be contaminated.1. Use the Lowest Effective Concentration: Determine the IC50 and use a concentration that is effective but minimizes off-target effects. 2. Check for Contamination: Perform routine checks for mycoplasma and other contaminants in your cell cultures. Prepare fresh stock solutions of this compound.
Precipitation of the compound in culture media 1. Poor Solubility: this compound has limited solubility in aqueous solutions. 2. High Final DMSO Concentration: A high percentage of DMSO in the final culture media can be toxic to cells.1. Prepare a High-Concentration Stock in DMSO: Make a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. 2. Dilute Appropriately: When preparing the working solution, ensure the final concentration of DMSO in the culture media is low (typically ≤ 0.1%).
Inconsistent results between different lots of this compound 1. Lot-to-Lot Variability: Differences in purity or isomeric composition between manufacturing batches.[1][2][3]1. Qualify New Lots: Before starting a new series of experiments, test the new lot of this compound in parallel with the old lot to ensure comparable activity. 2. Request Certificate of Analysis: Always obtain the certificate of analysis from the supplier for each new lot to check for purity and other specifications.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell LineIC50 (nM)Reference
ALK1Kinase Assay-0.8Selleck Chemicals
ALK2Kinase Assay-0.8Selleck Chemicals
ALK3Kinase Assay-5.3Selleck Chemicals
ALK6Kinase Assay-16.7Selleck Chemicals
ALK2Transcriptional ActivityC2C125Selleck Chemicals
ALK3Transcriptional ActivityC2C1230Selleck Chemicals

Table 2: Recommended Working Concentrations for Common Applications

ApplicationCell Type/ModelRecommended Concentration RangeNotes
Neural Induction of hPSCsHuman Pluripotent Stem Cells100 - 500 nMOften used in combination with a TGF-β inhibitor like SB431542.
Inhibition of OsteogenesisC2C12 cells10 - 100 nMEffective at inhibiting BMP4-induced alkaline phosphatase activity.
In vivo studies (mice)-1 - 3 mg/kgAdministration route and frequency may vary depending on the experimental model.

Experimental Protocols

Protocol 1: In Vitro Alkaline Phosphatase (ALP) Assay for BMP Inhibition

This protocol is designed to assess the inhibitory effect of this compound on BMP-induced osteogenic differentiation of C2C12 myoblast cells.

Materials:

  • C2C12 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human BMP4

  • This compound

  • Alkaline Phosphatase Assay Kit (colorimetric, e.g., using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starvation: The next day, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 4-6 hours.

  • Treatment:

    • Prepare a serial dilution of this compound in the low-serum medium.

    • Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Add BMP4 to a final concentration of 50 ng/mL to the appropriate wells. Include wells with no BMP4 as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • ALP Assay:

    • Wash the cells gently with PBS.

    • Lyse the cells according to the ALP assay kit manufacturer's instructions.

    • Add the pNPP substrate to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.

    • Stop the reaction by adding the stop solution provided in the kit.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the ALP activity to the total protein content for each well. Plot the dose-response curve and calculate the IC50 value for this compound.

Protocol 2: Western Blot for Phospho-SMAD1/5/8

This protocol details the procedure to detect the phosphorylation status of SMAD1/5/8 in response to BMP signaling and its inhibition by this compound.

Materials:

  • Cells of interest (e.g., HeLa, C2C12)

  • Recombinant Human BMP4

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Starve cells in a low-serum medium for 4-6 hours.

    • Pre-treat cells with this compound or vehicle for 1 hour.

    • Stimulate with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and denature by boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5/8) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total SMAD1 and a loading control to ensure equal protein loading.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP4) TypeII_R Type II Receptor (BMPR2) BMP_ligand->TypeII_R binds TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R recruits & phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression regulates LDN193188 This compound LDN193188->TypeI_R inhibits

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis involving BMP signaling cell_prep Prepare Cells (e.g., C2C12, hPSCs) start->cell_prep treatment Treat with Vehicle, BMP Ligand, and/or this compound cell_prep->treatment incubation Incubate for appropriate duration treatment->incubation endpoint Endpoint Analysis incubation->endpoint western Western Blot for p-SMAD1/5/8 endpoint->western Protein Level alp_assay Alkaline Phosphatase Assay endpoint->alp_assay Enzyme Activity qpcr qPCR for Target Genes (e.g., Id1, Msx2) endpoint->qpcr Gene Expression phenotype Phenotypic Assay (e.g., differentiation, migration) endpoint->phenotype Functional Outcome analysis Data Analysis and Interpretation western->analysis alp_assay->analysis qpcr->analysis phenotype->analysis

Caption: A typical experimental workflow for studying the effects of this compound.

Troubleshooting_Tree start Problem: Inconsistent or Unexpected Results q1 Is the BMP pathway active in your positive control? start->q1 a1_no Troubleshoot pathway activation: - Check BMP ligand activity - Optimize cell conditions q1->a1_no No a1_yes Is the this compound inhibiting the pathway as expected? q1->a1_yes Yes a2_no Troubleshoot inhibitor activity: - Verify compound integrity - Perform dose-response - Check for solubility issues a1_yes->a2_no No a2_yes Are you observing high variability or off-target effects? a1_yes->a2_yes Yes a3_yes Refine experimental parameters: - Test lower concentrations - Qualify new reagent lots - Standardize cell culture practices a2_yes->a3_yes Yes a3_no Results are consistent. Proceed with further experiments. a2_yes->a3_no No

References

unexpected phenotypes with LDN-193188

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LDN-193189. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding unexpected phenotypes that may arise during experimentation with this potent BMP signaling inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LDN-193189?

LDN-193189 is a small molecule inhibitor that selectively targets the kinase activity of Bone Morphogenetic Protein (BMP) type I receptors.[1][2][3][4][5] It exhibits high potency against Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][6][7] By inhibiting these receptors, LDN-193189 blocks the phosphorylation of downstream mediators, primarily Smad1, Smad5, and Smad8, thereby inhibiting the canonical BMP signaling pathway.[1][2][8][9] It also affects non-Smad pathways, including p38 MAPK and Akt signaling.[3][8][9]

Q2: What are the known off-target effects or unexpected phenotypes associated with LDN-193189?

While LDN-193189 is highly selective for BMP type I receptors over other TGF-β superfamily receptors, several unexpected phenotypes and off-target effects have been reported, particularly at higher concentrations.[8][10] These include:

  • Paradoxical Activation of Non-Smad Pathways: At high concentrations (e.g., 10 μM), LDN-193189 can induce ligand-independent phosphorylation of p38 MAPK and Akt in certain cell types.[3][8]

  • Enhanced Metastasis in a Breast Cancer Model: In a mouse model of breast cancer, systemic treatment with LDN-193189 unexpectedly enhanced the development of bone metastases.[11]

  • Inhibition of Myostatin (GDF8) Signaling: LDN-193189 has been shown to inhibit signaling by myostatin (GDF8), a member of the TGF-β superfamily, which was an unexpected utility of the compound.[12]

  • Effects on Cell Differentiation: While often used to direct differentiation (e.g., of pluripotent stem cells to neural lineages), its impact can be context-dependent and may lead to unexpected cell fates if not carefully controlled.[6][13][14][15][16] For instance, in bone marrow stromal cells, it did not prevent hypertrophy during chondrogenesis as might be expected.[13][17]

  • Reduced Cell Viability at High Concentrations: In some cell types, such as bone marrow stromal cells undergoing adipogenic differentiation, high concentrations (e.g., 1000 nM) of LDN-193189 can lead to a significant drop in cell viability.[13]

Q3: Is LDN-193189 soluble in aqueous media?

The free base form of LDN-193189 has poor aqueous solubility.[1] For cell culture experiments, the hydrochloride (HCl) or dihydrochloride (B599025) (2HCl) salt forms are recommended as they have improved solubility in water and cell culture media.[1][6] It is also commonly dissolved in DMSO to create a stock solution.[2][18]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No inhibition of BMP signaling observed. 1. Compound Degradation: Improper storage of the compound or stock solution. 2. Low Compound Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Poor Solubility: The compound may not be fully dissolved in the culture medium.1. Ensure the compound is stored at -20°C as a stock solution in a suitable solvent like DMSO.[2][3] Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal concentration for your system. Effective concentrations in vitro typically range from 5 nM to 1 µM.[1][13] 3. Use the hydrochloride salt form for better aqueous solubility.[1][6] When diluting a DMSO stock, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects and precipitation.[15]
Unexpected cell death or toxicity. 1. High Compound Concentration: Concentrations above the optimal range can be toxic to some cell types.[13] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic.1. Titrate the concentration of LDN-193189 to find the highest non-toxic dose. Perform a cell viability assay (e.g., MTT or trypan blue exclusion). 2. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (e.g., <0.1% for DMSO).[15]
Paradoxical activation of p38 or Akt pathways. High Compound Concentration: This is a known off-target effect at higher concentrations (e.g., 10 μM).[3][8]1. Reduce the concentration of LDN-193189 to the low nanomolar range where it is most selective. 2. Include appropriate controls, such as vehicle-only and unstimulated cells, to assess baseline pathway activation.
Variability in experimental results. 1. Cell Line/Type Differences: The response to LDN-193189 can be highly cell-type specific. 2. Passage Number: High passage numbers can lead to phenotypic drift and altered signaling responses. 3. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the compound.1. Thoroughly characterize the response of your specific cell line to LDN-193189. 2. Use cells with a low and consistent passage number for all experiments. 3. Prepare fresh dilutions from a validated stock solution for each experiment.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of LDN-193189

TargetIC₅₀ (nM)Assay TypeReference
ALK10.8Kinase Assay[1][6][7]
ALK20.8 - 5Kinase Assay / Transcriptional Activity[1][2][3][5][6][7]
ALK35.3 - 30Kinase Assay / Transcriptional Activity[1][2][3][5][6]
ALK616.7Kinase Assay[1][6]
ALK4>500Kinase Assay[2]
ALK5>500Kinase Assay[2]
ALK7>500Kinase Assay[2]

Table 2: Effective Concentrations in Experimental Models

Experimental ModelApplicationEffective ConcentrationReference
C2C12 cellsInhibition of BMP4-mediated Smad1/5/8 activation5 nM (IC₅₀)[1]
C2C12 cellsInhibition of p38 and Akt phosphorylation0.5 µM[3]
C2C12 cellsInduction of p38 and Akt phosphorylation10 µM[3]
Bone Marrow Stromal CellsInhibition of BMP-2 induced osteogenesis≥100 nM[13]
Bone Marrow Stromal CellsReduced cell viability in adipogenic culture1000 nM[13]
Mouse model of heterotopic ossificationPrevention of radiographic lesions3 mg/kg (i.p.)[1]

Experimental Protocols

Protocol 1: Inhibition of BMP-induced Alkaline Phosphatase Activity in C2C12 Cells

This protocol is adapted from methodologies used to assess the inhibitory effect of LDN-193189 on BMP-induced osteogenic differentiation.[1]

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.[1]

  • Treatment: After 24 hours, treat the cells with a BMP ligand (e.g., BMP4) and varying concentrations of LDN-193189 or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Culture the cells for 6 days, replacing the medium with fresh treatment every 2-3 days.[1]

  • Cell Lysis: Lyse the cells in a buffer containing 1% Triton X-100 in Tris-buffered saline.[1]

  • Alkaline Phosphatase Assay: Transfer the cell lysates to a new 96-well plate and add p-nitrophenylphosphate (pNPP) substrate.

  • Measurement: Incubate for 1 hour and measure the absorbance at 405 nm.[1]

  • Normalization: In a parallel plate, measure cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTT) to normalize the alkaline phosphatase activity to cell number.[1]

Protocol 2: Western Blot Analysis of Smad and Non-Smad Signaling

This protocol is a general guideline for assessing the phosphorylation status of key signaling molecules downstream of BMP receptors.

  • Cell Culture and Starvation: Plate cells (e.g., C2C12) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.

  • Pre-treatment with LDN-193189: Pre-incubate the cells with the desired concentration of LDN-193189 or vehicle control for 30-60 minutes.

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP2) for a specified time (e.g., 30-60 minutes for phosphorylation events).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated and total forms of Smad1/5/8, p38, and Akt. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 Smad1/5/8 TypeI_R->SMAD158 Phosphorylates (Canonical) p38 p38 MAPK TypeI_R->p38 Activates (Non-Canonical) Akt Akt TypeI_R->Akt Activates (Non-Canonical) pSMAD158 p-Smad1/5/8 SMAD158->pSMAD158 SMAD_complex Smad Complex pSMAD158->SMAD_complex Binds to SMAD4 Smad4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Regulates p_p38 p-p38 p38->p_p38 p_Akt p-Akt Akt->p_Akt LDN LDN-193189 LDN->TypeI_R Inhibits

Caption: Canonical and Non-Canonical BMP Signaling Pathways and the inhibitory action of LDN-193189.

Experimental_Workflow cluster_analysis Analysis Types start Start: Cell Culture treatment Treatment: 1. Vehicle Control 2. BMP Ligand 3. LDN-193189 4. BMP + LDN-193189 start->treatment incubation Incubation treatment->incubation endpoint Endpoint Analysis incubation->endpoint western Western Blot (p-Smad, p-p38, p-Akt) endpoint->western qpcr qPCR (Target Gene Expression) endpoint->qpcr phenotype Phenotypic Assay (e.g., Alkaline Phosphatase) endpoint->phenotype

Caption: A generalized experimental workflow for investigating the effects of LDN-193189 on BMP signaling.

References

Technical Support Center: Addressing LDN-193188 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with LDN-193189 resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is LDN-193189 and what is its mechanism of action?

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It is a derivative of Dorsomorphin but can be used at approximately 100-fold lower concentrations.[1][4] LDN-193189 functions by inhibiting the kinase activity of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][5][6] This inhibition prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[5][7] The compound also inhibits non-Smad pathways, including the p38 MAPK, Erk1/2, and Akt pathways, that can be induced by BMPs.[7][8]

Q2: My cells are showing reduced sensitivity to LDN-193189. What are the potential mechanisms of resistance?

While direct, acquired resistance to LDN-193189 is not extensively documented in the literature, resistance to BMP pathway inhibitors can theoretically arise through several mechanisms:

  • Alterations in the drug target: Mutations in the ALK2 or ALK3 genes could prevent LDN-193189 from binding to its target receptors.

  • Activation of bypass signaling pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of BMP signaling. For instance, activation of other arms of the TGF-β superfamily or receptor tyrosine kinase pathways could promote cell survival and proliferation. In some cancers, activation of the BMP pathway itself can confer resistance to other drugs like EGFR-TKIs.[9]

  • Changes in downstream signaling components: Alterations in Smad proteins, such as downregulation of receptor-regulated Smads (R-Smads) or upregulation of inhibitory Smads (I-Smads) like Smad7, can render cells resistant to BMP signaling modulation.[10]

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters could lead to the rapid removal of LDN-193189 from the cell, reducing its effective intracellular concentration.

Q3: How can I confirm that the BMP pathway is being inhibited in my cells?

To confirm target engagement and pathway inhibition, you can perform a Western blot to assess the phosphorylation status of Smad1/5/8.[7][8][11] A decrease in the levels of phosphorylated Smad1/5/8 upon LDN-193189 treatment would indicate successful inhibition of the canonical BMP pathway. You can also assess the expression of downstream target genes of the BMP pathway, such as ID1, ID2, and ID3, using quantitative real-time PCR (qRT-PCR).[12]

Q4: Are there known IC50 values for LDN-193189 in different cell lines?

Yes, the IC50 values for LDN-193189 vary depending on the cell line and the specific BMP receptor being targeted. The inhibitory concentrations for the kinase activity of the receptors are in the low nanomolar range.

TargetIC50 (nM)
ALK10.8
ALK20.8
ALK35.3
ALK616.7
ALK2 (in C2C12 cells)5
ALK3 (in C2C12 cells)30

Data sourced from multiple chemical supplier and research articles.[1][2][5][6] A database of IC50 values for LDN-193189 across a wide range of cancer cell lines is also available.[13]

Troubleshooting Guides

Issue 1: Decreased or Loss of Cell Line Sensitivity to LDN-193189

This guide provides a step-by-step approach to investigate and potentially overcome reduced sensitivity to LDN-193189.

G cluster_0 Start Start Confirm_Compound_Integrity 1. Confirm Compound Integrity & Dosing Start->Confirm_Compound_Integrity Verify_Target_Engagement 2. Verify Target Engagement Confirm_Compound_Integrity->Verify_Target_Engagement Compound OK Assess_Cell_Viability 3. Assess Cell Viability & Proliferation Verify_Target_Engagement->Assess_Cell_Viability Target Inhibited Investigate_Resistance_Mechanisms 4. Investigate Potential Resistance Mechanisms Assess_Cell_Viability->Investigate_Resistance_Mechanisms Reduced Sensitivity Outcome_Analysis Outcome Analysis Investigate_Resistance_Mechanisms->Outcome_Analysis Sensitive Sensitivity Restored Outcome_Analysis->Sensitive Action Effective Resistant Resistance Confirmed Outcome_Analysis->Resistant Action Ineffective G cluster_1 Start Observe Unexpected Effect Dose_Response 1. Perform Dose-Response Curve Start->Dose_Response Rescue_Experiment 2. Conduct Rescue Experiment Dose_Response->Rescue_Experiment Effect is Dose-Dependent Alternative_Inhibitor 3. Use an Alternative Inhibitor Rescue_Experiment->Alternative_Inhibitor Rescue Fails Conclusion Conclusion Alternative_Inhibitor->Conclusion On_Target On-Target Effect Conclusion->On_Target Similar Effect Off_Target Off-Target Effect Conclusion->Off_Target Different Effect BMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand Type_II_Receptor Type II Receptor (e.g., BMPR2) BMP_Ligand->Type_II_Receptor Type_I_Receptor Type I Receptor (ALK1/2/3/6) Type_II_Receptor->Type_I_Receptor phosphorylates R_Smad R-Smad (Smad1/5/8) Type_I_Receptor->R_Smad phosphorylates p_R_Smad p-Smad1/5/8 Complex p-Smad/Smad4 Complex p_R_Smad->Complex Co_Smad Co-Smad (Smad4) Co_Smad->Complex Transcription Gene Transcription (e.g., ID1, ID2, ID3) Complex->Transcription I_Smad I-Smad (Smad6/7) I_Smad->Type_I_Receptor inhibits LDN_193189 LDN-193189 LDN_193189->Type_I_Receptor inhibits

References

proper handling and storage of LDN-193188

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of LDN-193188.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Phosphatidylcholine Transfer Protein (PC-TP), also known as StAR-related lipid transfer domain protein 2 (STARD2). By inhibiting PC-TP, this compound can modulate lipid and glucose metabolism. Its mechanism involves disrupting the interaction between PC-TP and its binding partners, which in turn affects downstream signaling pathways, including those related to insulin (B600854) sensitivity.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, short-term storage (days to weeks) should be at 0-4°C, while long-term storage (months to years) is recommended at -20°C. The compound should be kept dry and protected from light. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: In what solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired final concentration in your experimental medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Aqueous Media This compound has low aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain solubility.Ensure the final concentration of DMSO in the cell culture media or buffer is sufficient to keep this compound in solution, typically between 0.1% and 0.5%. Prepare fresh dilutions from the DMSO stock for each experiment. If precipitation persists, consider using a vehicle containing solubilizing agents like PEG400 or Tween 80 for in vivo studies, after validating their compatibility with your experimental setup.
Inconsistent or No Biological Activity The compound may have degraded due to improper storage or handling. The concentration used may be suboptimal.Confirm that the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions and dilutions. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line or animal model.
Cell Death or Toxicity Observed The concentration of this compound or the DMSO vehicle may be too high.Reduce the final concentration of this compound in your assay. Ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.[1] Include a vehicle-only (DMSO) control in your experiments to differentiate between compound-specific and solvent-induced toxicity.
Variability Between Experiments Inconsistent preparation of stock solutions or dilutions. Pipetting errors. Variations in cell plating density or health.Prepare a large batch of stock solution and aliquot for single use to ensure consistency. Use calibrated pipettes and proper pipetting techniques. Standardize cell seeding protocols and ensure cells are in a logarithmic growth phase and healthy at the time of treatment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 494.35 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO (up to 100 mM)

Table 2: Recommended Storage Conditions for this compound

Storage TypeTemperatureDuration
Short-term (Solid) 0 - 4°CDays to Weeks
Long-term (Solid) -20°CMonths to Years
Stock Solution (in DMSO) -20°CMonths

Experimental Protocols

In Vitro Cell-Based Assay: Inhibition of PC-TP Activity

This protocol provides a general framework for assessing the effect of this compound on a cellular process regulated by PC-TP, such as insulin signaling.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting of phosphorylated Akt)

2. Preparation of this compound Stock Solution:

  • To prepare a 10 mM stock solution, dissolve 4.94 mg of this compound in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes and store at -20°C.

3. Cell Seeding:

  • Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

4. Compound Treatment:

  • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate for the desired treatment duration.

5. Downstream Analysis:

  • After incubation, wash the cells with PBS.

  • Lyse the cells and collect the protein lysate.

  • Perform downstream analysis, such as Western blotting, to assess the phosphorylation status of key signaling proteins (e.g., Akt) to determine the effect of PC-TP inhibition.

In Vivo Animal Study: Evaluation of this compound Efficacy

This protocol outlines a general procedure for assessing the in vivo effects of this compound in a mouse model.

1. Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) in water, or a solution containing DMSO, PEG400, and saline)

  • Experimental animals (e.g., C57BL/6 mice)

  • Standard animal handling and dosing equipment

2. Formulation of Dosing Solution:

  • The formulation will depend on the route of administration. For oral gavage, this compound can be suspended in 0.5% methylcellulose. For intraperitoneal (IP) injection, it can be dissolved in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline.

  • The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the animals.

3. Animal Acclimation and Grouping:

  • Acclimate animals to the facility for at least one week before the start of the experiment.

  • Randomly assign animals to treatment and control groups.

4. Administration of this compound:

  • Administer the prepared this compound formulation or vehicle control to the respective groups via the chosen route (e.g., oral gavage, IP injection).

  • The dosing volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

  • Administer the treatment according to the predetermined schedule (e.g., once daily).

5. Monitoring and Endpoint Analysis:

  • Monitor the animals regularly for any signs of toxicity or changes in behavior.

  • At the end of the study, collect relevant tissues or blood samples for downstream analysis (e.g., measurement of blood glucose levels, analysis of protein phosphorylation in liver tissue).

Visualizations

G Experimental Workflow for In Vitro this compound Treatment cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO dilute Prepare Serial Dilutions of this compound in Media prep_stock->dilute prep_cells Seed Cells in Culture Plates treat_cells Treat Cells with This compound or Vehicle prep_cells->treat_cells dilute->treat_cells incubate Incubate for Desired Duration treat_cells->incubate lyse Lyse Cells and Collect Protein incubate->lyse analyze Perform Downstream Analysis (e.g., Western Blot) lyse->analyze

Caption: A generalized workflow for in vitro experiments using this compound.

G Simplified Signaling Pathway of this compound Action LDN This compound PCP PC-TP LDN->PCP Inhibits THEM2 THEM2 PCP->THEM2 Interacts with InsulinReceptor Insulin Receptor THEM2->InsulinReceptor Attenuates Signaling IRS IRS InsulinReceptor->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GlucoseUptake Glucose Uptake & Metabolism Akt->GlucoseUptake Promotes

Caption: this compound inhibits PC-TP, leading to enhanced insulin signaling.

References

interpreting ambiguous data from LDN-193188 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDN-193188. The information is designed to help interpret ambiguous data and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1][2] It primarily targets the activin receptor-like kinase (ALK) family, thereby blocking the canonical BMP signaling pathway. This inhibition prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[3][4]

Q2: Which specific receptors does this compound inhibit?

A2: this compound shows high potency against ALK1, ALK2, and ALK3, and to a lesser extent, ALK6.[5][6] It exhibits significantly weaker inhibition against TGF-β type I receptors like ALK4, ALK5, and ALK7, making it over 200-fold more selective for the BMP pathway over the TGF-β pathway.[3][5]

Q3: Does this compound only affect the canonical Smad pathway?

A3: No. While its primary effect is on the Smad1/5/8 pathway, studies have shown that this compound also inhibits non-Smad signaling cascades induced by BMPs, including the p38 MAPK, ERK1/2, and Akt pathways in certain cell types like C2C12 cells.[1][4][7]

Q4: I am seeing unexpected or contradictory results in my experiments. Is this common?

A4: Yes, seemingly contradictory results can arise. For instance, while LDN-193189 is used to inhibit processes like ectopic ossification[1], one in vivo study reported that it enhanced metastasis development in a breast cancer model.[8] Furthermore, its effect on non-Smad pathways can be cell-type dependent. For example, an early report suggested it did not affect the p38 pathway in pulmonary arterial smooth muscle cells (PASMCs), whereas comprehensive studies in C2C12 cells showed clear inhibition.[4]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values compared to published data.

  • Possible Cause 1: Different Assay Types. IC50 values can vary significantly between a cell-free kinase assay and a cell-based transcriptional activity assay.[5] Cell-free assays measure direct inhibition of the purified kinase, while cell-based assays reflect the compound's activity in a more complex biological environment, including factors like cell permeability and off-target effects.

  • Possible Cause 2: Compound Solubility. this compound has poor water solubility.[5] For cell-based experiments, it is highly recommended to use the more soluble dihydrochloride (B599025) salt form (LDN-193189 2HCl).[5][6] Improperly dissolved compound can lead to inaccurate concentrations and reduced potency.

  • Possible Cause 3: Ligand Choice. The specific BMP ligand used for stimulation (e.g., BMP2, BMP4, BMP6) can influence the observed inhibitory effect, as ligands can have different affinities for the various type I receptors.[4]

Issue 2: Off-target effects observed at higher concentrations.

  • Problem: At high concentrations (e.g., >5 µM), researchers may observe effects that are not consistent with BMP pathway inhibition.

  • Explanation: Studies have shown that high concentrations of this compound can paradoxically increase the phosphorylation of p38 and Akt even in unstimulated cells.[4][7]

  • Recommendation: Perform a dose-response curve to determine the optimal concentration for specific and potent BMP inhibition in your experimental system. Use the lowest effective concentration to minimize potential off-target effects.

Issue 3: this compound is not preventing a specific BMP-mediated biological outcome.

  • Problem: Despite confirming inhibition of Smad phosphorylation, the expected downstream biological effect (e.g., prevention of cellular hypertrophy) is not observed.

  • Explanation: The biological process may be regulated by redundant or parallel signaling pathways that are not inhibited by this compound. For example, in a study on chondrogenesis in bone marrow stromal cells, this compound blocked BMP signaling but was insufficient to prevent hypertrophy.[9][10]

  • Recommendation: Investigate the potential involvement of other signaling pathways in your system. Consider using combination treatments with other inhibitors to dissect the underlying mechanism.

Quantitative Data Summary

The inhibitory activity of this compound can vary based on the specific receptor and the assay format.

Table 1: IC50 Values of this compound in Cell-Free Kinase Assays

Target ReceptorIC50 (nM)Reference
ALK10.8[5]
ALK20.8[5]
ALK35.3[5]
ALK616.7[5]
ALK4101[5]
ActRIIA210[5]

Table 2: IC50 Values of this compound in Cell-Based Assays

Target Receptor / PathwayCell LineIC50 (nM)Reference
ALK2 (Transcriptional Activity)C2C125[2][3][5][7]
ALK3 (Transcriptional Activity)C2C1230[2][3][5][7]
BMP4-mediated Smad1/5/8 ActivationVarious5[5]

Key Experimental Protocols

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

This assay is commonly used to measure BMP-induced osteogenic differentiation, which should be inhibited by this compound.

  • Cell Seeding: Seed C2C12 myoblast cells into 96-well plates at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.[5]

  • Treatment: After cells have attached, treat them in quadruplicate with the desired BMP ligand (e.g., 5 nM BMP2) and a range of this compound concentrations or vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 6 days.[5]

  • Lysis: Collect the cells in 50 µL of a lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100).[5]

  • ALP Reaction: Add the cell lysates to a new 96-well plate containing a p-nitrophenylphosphate (pNPP) reagent.[5]

  • Measurement: Incubate for 1 hour and measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to ALP activity.[5]

  • Normalization (Optional): In parallel, measure cell viability in replicate wells using an assay like CellTiter-Glo® or MTS to normalize ALP activity to cell number.[5]

Protocol 2: Western Blot for Phospho-Smad1/5/8

This protocol directly assesses the inhibition of the canonical BMP signaling pathway.

  • Cell Culture and Starvation: Culture cells (e.g., C2C12) to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling activity.[4]

  • Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle for 30-60 minutes.[4]

  • Stimulation: Add the BMP ligand (e.g., 5 nM BMP2) and incubate for the desired time period (p-Smad peaks are often seen within 15-60 minutes).[4]

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Electrophoresis and Transfer: Perform electrophoresis to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour (e.g., in 5% non-fat milk or BSA in TBS-T). Incubate with a primary antibody against phospho-Smad1/5/8 overnight at 4°C.[4]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Smad1/5/8 and a loading control (e.g., GAPDH or β-tubulin) to ensure equal loading and to assess the ratio of phosphorylated to total protein.[4]

Visualized Pathways and Workflows

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR-II (Type II Receptor) BMPR1 ALK1/2/3/6 (Type I Receptor) BMPR2->BMPR1 2. Recruits & Phosphorylates Smad158 Smad1/5/8 BMPR1->Smad158 3. Phosphorylates NonSmad Non-Smad Pathways (p38, Akt, ERK) BMPR1->NonSmad pSmad158 p-Smad1/5/8 SmadComplex Smad Complex pSmad158->SmadComplex 4. Binds Smad4 Smad4 Smad4->SmadComplex Gene Target Gene Transcription SmadComplex->Gene 5. Translocates & Regulates pNonSmad Activated Non-Smad NonSmad->pNonSmad BMP BMP Ligand (BMP2, BMP4, etc.) BMP->BMPR2 1. Binds LDN This compound LDN->BMPR1 Inhibits

Caption: BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line & BMP Ligand dose_response 1. Dose-Response Curve (e.g., ALP Assay) Determine optimal LDN conc. start->dose_response pretreatment 2. Pre-treat cells with LDN or Vehicle dose_response->pretreatment stimulation 3. Stimulate with BMP Ligand pretreatment->stimulation endpoint 4. Measure Endpoints stimulation->endpoint western Western Blot: p-Smad, p-p38, etc. endpoint->western Biochemical qpcr qPCR: Id1, Runx2, etc. endpoint->qpcr Transcriptional phenotype Phenotypic Assay: Differentiation, Viability endpoint->phenotype Functional analysis 5. Analyze & Compare LDN vs. Vehicle western->analysis qpcr->analysis phenotype->analysis

Caption: Workflow for testing the efficacy of this compound in a cell-based assay.

Ambiguous_Data_Logic observation Observation: Ambiguous or Unexpected Experimental Result cause1 Cause: Assay Conditions observation->cause1 cause2 Cause: Cellular Context observation->cause2 cause3 Cause: Off-Target Effects observation->cause3 sub1 Solubility Issues (Using free base vs. HCl salt) cause1->sub1 sub2 Assay Type (Cell-free vs. Cell-based) cause1->sub2 sub3 Cell Type Specificity (e.g., C2C12 vs. PASMC) cause2->sub3 sub4 Redundant Pathways (e.g., in Hypertrophy) cause2->sub4 sub5 High Concentration (>1 µM) cause3->sub5 sub6 Paradoxical Activation (p38, Akt) cause3->sub6

Caption: Logic diagram outlining potential sources of ambiguous data in this compound studies.

References

Technical Support Center: LDN-193188 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LDN-193188 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the proper design and interpretation of studies involving this potent BMP signaling inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1][2][3] Specifically, it targets the Activin receptor-like kinase (ALK) receptors ALK1, ALK2, ALK3, and ALK6.[4][5] By inhibiting these receptors, this compound blocks the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby inhibiting BMP signal transduction.[2][6][7]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for BMP type I receptors over TGF-β type I receptors (ALK4, ALK5, ALK7), off-target effects can occur, particularly at higher concentrations.[2][6] Studies have shown that high concentrations of this compound can lead to ligand-independent phosphorylation of p38 and Akt.[6] Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration that inhibits BMP signaling without inducing off-target effects.

Q3: What is the recommended working concentration for this compound in cell culture?

The optimal working concentration of this compound is cell-type dependent and should be determined empirically. However, based on its low nanomolar IC50 values, concentrations ranging from 5 nM to 1 µM are typically effective. For instance, in C2C12 cells, 0.5 µM this compound has been shown to effectively inhibit BMP2-mediated signaling.[6] It is recommended to start with a concentration range and assess the specific downstream effects in your experimental system.

Q4: How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For longer shelf life, the solid powder should be stored at 4°C, and the DMSO stock solution should be stored at -20°C.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of BMP signaling observed. 1. Inactive Compound: The this compound may have degraded due to improper storage. 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Cell Line Insensitivity: The target cells may not be responsive to BMP stimulation or this compound inhibition.1. Use a fresh aliquot of this compound. Ensure proper storage conditions were maintained. 2. Perform a dose-response experiment. Test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. 3. Confirm BMP responsiveness. Treat cells with a known BMP ligand (e.g., BMP2, BMP4) and assess the phosphorylation of Smad1/5/8.
Inconsistent results between experiments. 1. Vehicle Control Issues: The vehicle (e.g., DMSO) concentration may vary between experiments or have an effect on its own. 2. Cell Passage Number: High passage numbers can lead to altered cellular responses. 3. Variability in Reagents: Inconsistent quality or concentration of BMP ligands or antibodies.1. Use a consistent, low concentration of the vehicle in all experimental groups, including the untreated control. 2. Use cells within a consistent and low passage number range. 3. Use high-quality, validated reagents and ensure consistent lot numbers where possible.
Observed cell toxicity or unexpected phenotypes. 1. High Concentration of this compound: Off-target effects or general cytotoxicity can occur at high concentrations. 2. High Concentration of Vehicle: DMSO can be toxic to some cell lines at higher concentrations. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health and experimental outcomes.1. Perform a dose-response and cytotoxicity assay (e.g., MTT, LDH assay) to determine the non-toxic concentration range. 2. Ensure the final vehicle concentration is below the toxic threshold for your specific cell line (typically <0.5%). 3. Regularly test cell cultures for contamination.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against various ALK receptors.

Target Receptor IC50 (nM) Reference
ALK10.8[4][5]
ALK20.8 - 5[2][4][5]
ALK35.3 - 30[2][4][5]
ALK616.7[4][5]
ALK4>500[2]
ALK5>500[2]
ALK7>500[2]

Experimental Protocols

Control Experiment 1: Verifying On-Target Activity of this compound

Objective: To confirm that this compound inhibits BMP-induced Smad phosphorylation in a dose-dependent manner.

Methodology:

  • Cell Culture: Plate a responsive cell line (e.g., C2C12 myoblasts) in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation: Once the cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Add the diluted inhibitor or vehicle to the cells and incubate for 1 hour.

  • BMP Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP2) to all wells except for the unstimulated control. Incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-Smad1/5/8 and total Smad1. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Smad1/5/8 signal to total Smad1 and the loading control.

Control Experiment 2: Assessing Potential Off-Target Effects

Objective: To determine if the chosen concentration of this compound induces non-specific effects on other signaling pathways.

Methodology:

  • Cell Culture and Starvation: Follow steps 1 and 2 from the on-target activity protocol.

  • Treatment: Treat cells with the determined optimal inhibitory concentration of this compound and a higher concentration (e.g., 10x the optimal concentration). Include a vehicle-only control. Incubate for the same duration as your main experiment.

  • Cell Lysis and Western Blot: Follow steps 5 and 6 from the on-target activity protocol. In addition to p-Smad1/5/8, probe for markers of other key signaling pathways that might be affected as off-targets, such as phospho-p38 MAPK and phospho-Akt.[6]

  • Data Analysis: Analyze the phosphorylation status of the off-target pathway markers in the presence of this compound without BMP stimulation.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R 1. Binding TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R 2. Phosphorylation Smad158 Smad1/5/8 TypeI_R->Smad158 3. Phosphorylation pSmad158 p-Smad1/5/8 Smad4 Smad4 pSmad158->Smad4 4. Complex Formation Smad_complex Smad Complex Gene_expression Target Gene Expression Smad_complex->Gene_expression 5. Transcription Regulation LDN This compound LDN->TypeI_R Inhibition

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis A 1. Seed Cells B 2. Serum Starve A->B C1 Vehicle Control B->C1 C2 BMP Ligand Only B->C2 C3 This compound + BMP Ligand B->C3 C4 This compound Only (Off-target control) B->C4 D Cell Lysis C1->D G Phenotypic Assay C1->G C2->D C2->G C3->D C3->G C4->D C4->G E Western Blot (p-Smad, p-p38, p-Akt) D->E F qRT-PCR (Target Genes) D->F

Caption: Recommended experimental workflow for studying the effects of this compound.

References

impact of serum on LDN-193188 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the small molecule inhibitor LDN-193188, with a specific focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1][2][3][4][5][6] Specifically, it targets the Activin receptor-like kinase (ALK) 1, ALK2, ALK3, and ALK6.[5] By inhibiting these receptors, this compound blocks the phosphorylation of downstream signaling molecules Smad1, Smad5, and Smad8, thereby inhibiting both the canonical Smad and non-canonical (e.g., p38 MAPK, Akt) BMP signaling pathways.[7][8]

Q2: What are the typical working concentrations for this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, typical working concentrations range from 0.1 nM to 1 µM. For many applications, a concentration of 0.5 µM is sufficient to inhibit BMP-mediated signaling.[7]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] For long-term storage, the DMSO stock solution should be stored at -20°C or -80°C. When preparing your working solution, it is recommended to pre-warm the cell culture media to 37°C before adding the diluted inhibitor to avoid precipitation. The final DMSO concentration in your cell culture should be kept low (ideally below 0.1%) to minimize solvent-induced toxicity.

Q4: Can I use this compound in cell culture media containing serum?

A4: Yes, this compound has been used in experiments with cell culture media containing Fetal Bovine Serum (FBS), with concentrations typically ranging from 2% to 10%. However, the presence of serum proteins may affect the activity of the inhibitor.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or inconsistent inhibition of BMP signaling in the presence of serum. Serum Protein Binding: Small molecule inhibitors can bind to proteins in the serum, such as albumin, which reduces the effective concentration of the free, active compound available to the cells.- Increase Inhibitor Concentration: If you observe reduced efficacy in the presence of serum, a higher concentration of this compound may be required to achieve the desired level of inhibition. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and serum percentage.- Reduce Serum Concentration: If your experimental design allows, consider reducing the serum concentration in your culture medium or switching to a serum-free medium during the inhibitor treatment period.- Serum Starvation: For short-term experiments, you can serum-starve your cells for a few hours before and during treatment with this compound to eliminate the confounding effects of serum.[7]
Variability in experimental results between different batches of serum. Batch-to-Batch Variability of Serum: Different lots of FBS can have varying compositions of proteins, growth factors, and other small molecules, which can affect the activity of this compound.- Test New Serum Batches: Before starting a new series of experiments, it is advisable to test the new batch of serum to ensure consistency in your results.- Use a Single Lot of Serum: For a given set of experiments, try to use a single, large batch of FBS to minimize variability.
Precipitation of this compound in culture medium. Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.- Proper Dilution Technique: To avoid precipitation, add the DMSO stock solution of this compound to pre-warmed (37°C) culture medium and mix thoroughly by gentle inversion or pipetting. Avoid adding the concentrated stock directly to cold media.- Final DMSO Concentration: Ensure the final DMSO concentration in your culture media is low (e.g., <0.1%).
Unexpected off-target effects. High Concentrations or Cell Type Specificity: At higher concentrations, small molecule inhibitors may exhibit off-target effects. Some cell types may also be more sensitive to these effects.- Perform Dose-Response Analysis: Determine the lowest effective concentration of this compound that gives the desired level of BMP signaling inhibition in your cell type.- Include Appropriate Controls: Always include vehicle-only (DMSO) controls in your experiments to distinguish the effects of the inhibitor from those of the solvent.
No inhibition of BMP signaling observed. Inactive Compound: The this compound may have degraded due to improper storage or handling.Cellular Resistance: The target cells may have intrinsic or acquired resistance to the inhibitor.- Verify Compound Activity: Test the activity of your this compound stock on a well-characterized, sensitive cell line.- Check Storage Conditions: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.- Confirm Target Expression: Verify that your target cells express the ALK receptors that are inhibited by this compound.

Quantitative Data

Table 1: IC50 Values of this compound for ALK Receptors

ReceptorIC50 (in vitro kinase assay)IC50 (in C2C12 cells)
ALK10.8 nM[5]-
ALK20.8 nM[5]5 nM[4][6]
ALK35.3 nM[5]30 nM[4][6]
ALK616.7 nM[5]-

Note: The in-cell IC50 values were determined in C2C12 cells, and the specific serum conditions for these assays should be referenced in the original publications.

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-Smad1/5/8

This protocol describes how to assess the activity of this compound by measuring the phosphorylation of its downstream targets, Smad1, Smad5, and Smad8.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): To minimize the interference of serum components, you can wash the cells with phosphate-buffered saline (PBS) and then incubate them in a serum-free or low-serum (e.g., 0.5-1% FBS) medium for 4-12 hours prior to treatment.

  • Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 30 minutes to 1 hour.

  • BMP Stimulation: Add the BMP ligand (e.g., BMP2, BMP4) to the culture medium to stimulate the signaling pathway. The concentration of the BMP ligand should be optimized for your cell type.

  • Cell Lysis: After the desired stimulation time (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad1 or a housekeeping protein like GAPDH or β-actin.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

This protocol is suitable for assessing the effect of this compound on the differentiation of osteogenic precursor cells, where ALP activity is a common marker.

  • Cell Seeding: Plate osteogenic precursor cells (e.g., C2C12 or primary mesenchymal stem cells) in a 96-well plate at a density that allows for several days of growth and differentiation.

  • Treatment: The day after seeding, replace the medium with a differentiation medium containing your desired concentration of a BMP ligand (to induce differentiation) and different concentrations of this compound or vehicle control. The medium may contain a low percentage of FBS (e.g., 2%).[3]

  • Incubation: Culture the cells for several days (e.g., 3-7 days), replacing the medium with fresh medium containing the treatments every 2-3 days.

  • Cell Lysis: Wash the cells with PBS and lyse them in a lysis buffer (e.g., Tris-HCl with Triton X-100).

  • ALP Assay:

    • Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to each well containing the cell lysate.

    • Incubate the plate at 37°C for a sufficient time to allow for color development (the solution will turn yellow).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization (Optional): To account for differences in cell number, you can perform a parallel cell viability assay (e.g., MTT or crystal violet staining) and normalize the ALP activity to the cell number.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R recruits & phosphorylates pSmad p-Smad1/5/8 TypeI_R->pSmad phosphorylates NonSmad Non-Smad Pathways (p38, Akt) TypeI_R->NonSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression translocates to nucleus LDN This compound LDN->TypeI_R inhibits

Caption: BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells serum_choice Culture Medium start->serum_choice with_serum With Serum serum_choice->with_serum Yes serum_free Serum-Free / Starvation serum_choice->serum_free No inhibitor Add this compound (or Vehicle) with_serum->inhibitor serum_free->inhibitor stimulate Stimulate with BMP Ligand inhibitor->stimulate lyse Lyse Cells & Collect Protein stimulate->lyse analysis Downstream Analysis (e.g., Western Blot, ALP Assay) lyse->analysis end End: Analyze Results analysis->end

Caption: General experimental workflow for assessing this compound activity.

References

Validation & Comparative

LDN-193189 vs. Dorsomorphin: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of small molecule inhibitors, LDN-193189 and Dorsomorphin have emerged as critical tools for dissecting the intricate signaling pathways governed by Bone Morphogenetic Proteins (BMPs) and AMP-activated protein kinase (AMPK). While both compounds share a common ancestry and target overlapping pathways, their distinct efficacy and specificity profiles warrant a detailed comparison to guide researchers in selecting the optimal inhibitor for their experimental needs. This guide provides an objective, data-driven comparison of LDN-193189 and Dorsomorphin, complete with experimental protocols and pathway visualizations to facilitate informed decision-making in research and drug development.

Efficacy and Specificity: A Quantitative Overview

LDN-193189, a derivative of Dorsomorphin, was developed through a structure-activity relationship study to enhance potency and selectivity towards BMP type I receptors.[1] Experimental data consistently demonstrates that LDN-193189 is a more potent and selective inhibitor of the BMP signaling pathway compared to its predecessor, Dorsomorphin.[2][3]

Dorsomorphin, while effective as a BMP inhibitor, also exhibits significant inhibitory activity against AMPK, a key regulator of cellular energy homeostasis.[4][5][6] This "off-target" effect can be a confounding factor in studies aiming to specifically dissect BMP signaling.[1] LDN-193189, on the other hand, displays a much higher specificity for BMP receptors with significantly weaker effects on AMPK and other kinases at concentrations effective for BMP pathway inhibition.[1][7]

The following tables summarize the inhibitory concentrations (IC50 and Ki) of both compounds against their primary targets.

Table 1: Inhibitory Potency (IC50/Ki) Against Primary Targets

CompoundTargetIC50 / KiNotesReference(s)
LDN-193189 ALK1 (BMPR-IA)0.8 nM (IC50)Cell-free kinase assay[8][9]
ALK2 (BMPR-IA)0.8 nM (IC50) / 5 nM (IC50)Cell-free kinase assay / Transcriptional activity in C2C12 cells[8][9][10][11][12][13][14]
ALK3 (BMPR-IB)5.3 nM (IC50) / 30 nM (IC50)Cell-free kinase assay / Transcriptional activity in C2C12 cells[8][9][10][11][12][13][14]
ALK6 (BMPR-IB)16.7 nM (IC50)Cell-free kinase assay[8][9]
BMP4-mediated Smad1/5/8 phosphorylation5 nM (IC50)[7][8]
Dorsomorphin AMPK109 nM (Ki)Cell-free assay[4][6][15][16]
ALK2 (BMPR-IA)InhibitsSelectively inhibits BMP type I receptors[4][5][17]
ALK3 (BMPR-IB)InhibitsSelectively inhibits BMP type I receptors[4][5][17]
ALK6 (BMPR-IB)InhibitsSelectively inhibits BMP type I receptors[4][5][17]
BMP4-induced Smad phosphorylation0.47 µM (IC50)[18]

Table 2: Selectivity Profile (IC50) Against Other Kinases

CompoundOff-TargetIC50NotesReference(s)
LDN-193189 ALK4 (TGFβR-I)≥ 500 nMSubstantially weaker effect[7][12][13]
ALK5 (TGFβR-I)≥ 500 nMSubstantially weaker effect[7][12][13]
ALK7 (ActivinR-I)≥ 500 nMSubstantially weaker effect[7][12][13]
VEGFR2214.7 nM[19]
Dorsomorphin VEGFR225.1 nM[19]
ZAPK, SYK, PKCθ, PKA, JAK3No significant inhibition[4][5]

Signaling Pathways Affected

Both LDN-193189 and Dorsomorphin inhibit BMP-induced signaling through both the canonical Smad pathway (Smad1/5/8) and non-Smad pathways, including the p38 MAPK, ERK1/2, and Akt signaling cascades.[1] However, the higher potency of LDN-193189 allows for more targeted inhibition of these pathways at lower concentrations, minimizing potential off-target effects.[1]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R recruits & phosphorylates SMAD158 Smad1/5/8 TypeI_R->SMAD158 phosphorylates p38 p38 MAPK TypeI_R->p38 ERK ERK1/2 TypeI_R->ERK Akt Akt TypeI_R->Akt pSMAD158 p-Smad1/5/8 SMAD_complex Smad Complex pSMAD158->SMAD_complex binds SMAD4 Smad4 SMAD4->SMAD_complex binds Gene Target Gene Expression SMAD_complex->Gene regulates LDN LDN-193189 LDN->TypeI_R inhibits DM Dorsomorphin DM->TypeI_R inhibits

Caption: Simplified BMP signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of compounds like LDN-193189 and Dorsomorphin against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., ALK2, AMPK)

  • Kinase-specific substrate (e.g., SAMS peptide for AMPK)

  • [γ-³³P]ATP or unlabeled ATP for non-radioactive assays

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.8 mM DTT)

  • Inhibitor stock solutions (LDN-193189, Dorsomorphin) dissolved in DMSO

  • 96-well plates

  • Phosphoric acid (1%) for stopping the reaction

  • Scintillation counter or appropriate detection system for non-radioactive assays

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add serial dilutions of the inhibitor (LDN-193189 or Dorsomorphin) or vehicle (DMSO) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP if using a radioactive assay).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding 1% phosphoric acid.

  • Transfer the reaction mixture to a filter plate (e.g., MultiScreen plates) and wash several times with 1% phosphoric acid to remove unincorporated ATP.

  • Quantify the incorporated phosphate (B84403) using a scintillation counter or other appropriate detection method.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[4]

Kinase_Assay_Workflow prep Prepare Reaction Mix (Kinase + Substrate) add_inhibitor Add Inhibitor/ Vehicle prep->add_inhibitor start_rxn Initiate Reaction (Add ATP) add_inhibitor->start_rxn incubate Incubate (e.g., 30°C, 30 min) start_rxn->incubate stop_rxn Stop Reaction (e.g., Phosphoric Acid) incubate->stop_rxn wash Wash to Remove Unincorporated ATP stop_rxn->wash detect Detect Signal (e.g., Scintillation Counting) wash->detect analyze Analyze Data (Calculate IC50) detect->analyze

Caption: General workflow for an in vitro kinase assay.
Cell-Based BMP Signaling Assay (C2C12 Alkaline Phosphatase Assay)

This assay measures the ability of inhibitors to block BMP-induced osteogenic differentiation in C2C12 myoblast cells, a commonly used model system.[1]

Materials:

  • C2C12 cells

  • DMEM supplemented with 2% FBS

  • BMP ligand (e.g., BMP2, BMP4)

  • LDN-193189 or Dorsomorphin

  • 96-well plates

  • Cell lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100)

  • p-nitrophenylphosphate (pNPP) reagent

  • Plate reader for measuring absorbance at 405 nm

Procedure:

  • Seed C2C12 cells into 96-well plates at a density of approximately 2,000 cells per well and allow them to adhere.

  • Treat the cells with the desired concentrations of BMP ligand in the presence of varying concentrations of LDN-193189, Dorsomorphin, or vehicle (DMSO).

  • Culture the cells for 6 days.

  • Lyse the cells using the cell lysis buffer.

  • Add the cell lysates to a new 96-well plate containing the pNPP reagent.

  • Incubate for 1 hour and measure the alkaline phosphatase activity by reading the absorbance at 405 nm.

  • Determine the inhibitory effect of the compounds on BMP-induced alkaline phosphatase activity.[20]

Conclusion

For researchers investigating the intricacies of BMP signaling, LDN-193189 offers a clear advantage over Dorsomorphin due to its superior potency and selectivity. Its targeted inhibition of BMP type I receptors with minimal off-target effects on AMPK and other kinases ensures more precise and reliable experimental outcomes. While Dorsomorphin remains a useful tool, particularly when studying the interplay between BMP and AMPK signaling, its broader inhibitory profile necessitates careful consideration and appropriate controls. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments utilizing these important small molecule inhibitors.

References

A Head-to-Head Battle in BMP Inhibition: LDN-193189 vs. Noggin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of Bone Morphogenetic Protein (BMP) signaling, the choice of an inhibitor is a critical decision. This guide provides a comprehensive comparison of two widely used BMP inhibitors: the small molecule LDN-193189 and the endogenous protein antagonist Noggin. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to assist in making an informed choice for your research needs.

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play pivotal roles in a myriad of cellular processes, including embryonic development, tissue homeostasis, and regeneration.[1][2] Dysregulation of the BMP signaling pathway is implicated in various diseases, making it a key target for therapeutic intervention.[3][4] This guide focuses on two prominent inhibitors of this pathway, offering a detailed comparison to aid in experimental design and drug development.

Mechanism of Action: A Tale of Two Strategies

LDN-193189 and Noggin employ fundamentally different strategies to inhibit BMP signaling.

LDN-193189 , a derivative of dorsomorphin, is a potent and selective small molecule inhibitor that targets the intracellular kinase domain of BMP type I receptors.[5][6] Specifically, it inhibits Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[5] By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents the phosphorylation and activation of downstream signaling molecules, primarily the Smad1/5/8 proteins in the canonical BMP pathway.[6][7] This effectively blocks the transduction of the BMP signal from the cell surface to the nucleus.

Noggin , on the other hand, is a naturally occurring secreted glycoprotein (B1211001) that acts as an extracellular antagonist.[8][9] It functions by directly binding to BMP ligands, such as BMP2 and BMP4, with high affinity.[10][11] This binding sequesters the BMPs, preventing them from interacting with their cognate type I and type II receptors on the cell surface.[8][9] By neutralizing the ligands before they can initiate signaling, Noggin effectively shuts down the pathway at its inception.

Quantitative Comparison of Inhibitory Activity

The efficacy of LDN-193189 and Noggin can be quantitatively assessed through various in vitro assays. The following table summarizes key inhibitory parameters.

ParameterLDN-193189NogginReference
Target BMP Type I Receptors (ALK1, ALK2, ALK3, ALK6)BMP Ligands (e.g., BMP2, BMP4, BMP7)[5][10]
IC50 (ALK1) 0.8 nMNot Applicable[5]
IC50 (ALK2) 0.8 nMNot Applicable[5]
IC50 (ALK3) 5.3 nMNot Applicable[5]
IC50 (ALK6) 16.7 nMNot Applicable[5]
IC50 (BMP4-mediated Smad1/5/8 phosphorylation) 5 nMVaries depending on BMP ligand and concentration[5]
Binding Affinity (Kd for BMP2/4) Not Applicable~19 pM[11]
Selectivity High selectivity for BMP type I receptors over TGF-β type I receptors (ALK4/5/7) and other kinases.[5]High affinity for specific BMPs, particularly BMP2 and BMP4.[10][11][5][10][11]

Experimental Protocols

To facilitate the direct comparison of these inhibitors in your own research, we provide detailed protocols for key experiments.

In-Cell Western Assay for Smad1/5/8 Phosphorylation

This assay quantitatively measures the inhibition of BMP-induced Smad1/5/8 phosphorylation in a cell-based format.[12]

Materials:

  • C2C12 cells (or other BMP-responsive cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • BMP4 ligand

  • LDN-193189

  • Noggin

  • Primary antibodies: Rabbit anti-phospho-Smad1/5/8, Mouse anti-GAPDH (or other loading control)

  • Secondary antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse

  • In-Cell Western Assay Kit reagents

  • 96-well microplate

Protocol:

  • Seed C2C12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 4-6 hours.

  • Pre-treat the cells with a serial dilution of LDN-193189 or Noggin for 1 hour.

  • Stimulate the cells with BMP4 (e.g., 10 ng/mL) for 30-60 minutes at 37°C.[12]

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block the cells with a blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with primary antibodies (anti-phospho-Smad1/5/8 and anti-GAPDH) overnight at 4°C.

  • Wash the cells with PBS containing 0.1% Tween-20.

  • Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells again.

  • Scan the plate using an infrared imaging system and quantify the fluorescence intensity. The ratio of phospho-Smad1/5/8 to the loading control is used to determine the level of inhibition.

Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay

This assay assesses the ability of the inhibitors to block BMP-induced osteogenic differentiation, for which ALP activity is an early marker.[12]

Materials:

  • C2C12 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • BMP2 ligand

  • LDN-193189

  • Noggin

  • Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate)

  • Cell lysis buffer

  • 96-well microplate

Protocol:

  • Seed C2C12 cells in a 96-well plate at a density of 5 x 10^3 cells/well.

  • The next day, replace the medium with differentiation medium (DMEM with 2% FBS) containing BMP2 (e.g., 50 ng/mL) and a serial dilution of LDN-193189 or Noggin.

  • Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium and inhibitors every 2 days.

  • Wash the cells with PBS.

  • Lyse the cells using the provided lysis buffer.

  • Transfer the cell lysate to a new 96-well plate.

  • Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the ALP activity.

Visualizing the Inhibition: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP BMP Ligand BMP_Noggin BMP-Noggin Complex Receptor Type I & II Receptors BMP->Receptor Binds Noggin Noggin Noggin->BMP Binds & Sequesters Smad Smad1/5/8 Receptor->Smad Phosphorylates LDN LDN-193189 LDN->Receptor Inhibits Kinase Activity pSmad p-Smad1/5/8 Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene

Caption: BMP signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed BMP-responsive cells B Pre-treat with LDN-193189 or Noggin A->B C Stimulate with BMP ligand B->C D In-Cell Western (p-Smad1/5/8) C->D E Alkaline Phosphatase Assay C->E F Luciferase Reporter Assay C->F G Quantify Inhibition D->G E->G F->G H Determine IC50 values G->H

Caption: General experimental workflow for comparing inhibitors.

Conclusion

Both LDN-193189 and Noggin are powerful tools for inhibiting BMP signaling, each with its own distinct advantages. LDN-193189 offers the benefits of a small molecule, including cell permeability and the ability to target the intracellular portion of the signaling pathway with high potency and selectivity. Noggin, as a natural antagonist, provides a highly specific means of inhibiting the pathway at the extracellular level by directly neutralizing BMP ligands. The choice between these two inhibitors will ultimately depend on the specific experimental question, the biological context, and the desired point of intervention in the BMP signaling cascade. This guide provides the foundational information and experimental frameworks to assist researchers in making that critical decision.

References

Validating Target Engagement of LDN-193188 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of LDN-193188, a known inhibitor of Phosphatidylcholine Transfer Protein (PC-TP). Engaging with the intended target is a critical step in drug discovery, confirming the mechanism of action and informing structure-activity relationships. This document outlines key experimental approaches, presents comparative data for alternative inhibitors, and provides detailed protocols to facilitate the replication of these pivotal experiments.

Executive Summary

This compound is a small molecule inhibitor of Phosphatidylcholine Transfer Protein (PC-TP), a protein implicated in the regulation of hepatic glucose metabolism.[1] Confirmation of its direct interaction with PC-TP within a cellular context is paramount for its development as a chemical probe or therapeutic agent. This guide explores two robust, label-free methods for validating this target engagement: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We also present a comparison with alternative PC-TP inhibitors identified through high-throughput screening.

Comparison of PC-TP Inhibitors

The following table summarizes the inhibitory potency of this compound and two alternative compounds, designated here as Compound A1 and Compound B1, against PC-TP. This data is essential for selecting the appropriate tool compound for your research needs.

CompoundTargetIC50 (µM)MethodReference
This compound Phosphatidylcholine Transfer Protein (PC-TP)Data not available in searched literatureIn vitro activity confirmed[2]
Compound A1 Phosphatidylcholine Transfer Protein (PC-TP)4.1Fluorescence Quench Assay
Compound B1 Phosphatidylcholine Transfer Protein (PC-TP)Data not available in searched literatureHigh-Throughput Screen Hit

Note: The IC50 value for this compound was not explicitly found in the provided search results. Compound A1 is presented as a potent alternative identified in a high-throughput screen.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize the signaling pathway it modulates and the workflows of the validation assays.

PC_TP_Signaling_Pathway PC-TP Mediated Phosphatidylcholine Transfer PC Phosphatidylcholine Membrane1 Donor Membrane PC->Membrane1 Embedded in PCTP PC-TP Membrane1->PCTP Binds Membrane2 Acceptor Membrane PCTP->Membrane2 Transfers PC to LDN193188 This compound LDN193188->PCTP Inhibits

Caption: this compound inhibits PC-TP, blocking phosphatidylcholine transfer.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_lysis_analysis Analysis Cells Intact Cells Treatment Treat with This compound or Vehicle Cells->Treatment Heat Heat to Varying Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble Fraction Lysis->Centrifugation Analysis Western Blot for Soluble PC-TP Centrifugation->Analysis

Caption: CETSA workflow for validating target engagement.

DARTS_Workflow Drug Affinity Responsive Target Stability (DARTS) Workflow cluster_lysis_treatment Lysate Preparation and Treatment cluster_digestion Protease Digestion cluster_analysis Analysis Cells Cells Lysis Cell Lysis Cells->Lysis Lysate Cell Lysate Lysis->Lysate Treatment Treat with This compound or Vehicle Lysate->Treatment Protease Add Protease (e.g., Pronase) Treatment->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE Western_Blot Western Blot for PC-TP SDS_PAGE->Western_Blot

Caption: DARTS workflow for identifying protein-small molecule interactions.

Experimental Protocols

Detailed methodologies for the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) assay are provided below. These protocols are designed to be adaptable for the specific validation of this compound engagement with intracellular PC-TP.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4][5]

1. Cell Culture and Treatment:

  • Culture cells known to express PC-TP (e.g., hepatic cell lines) to approximately 80% confluency.

  • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for a predetermined time (e.g., 1-2 hours).

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature.[6]

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., Triton X-100 based buffer).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

4. Protein Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against PC-TP.

5. Data Analysis:

  • Quantify the band intensities for PC-TP at each temperature for both the treated and vehicle control samples.

  • Plot the relative amount of soluble PC-TP as a function of temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Assay Protocol

This method relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.[6][7]

1. Cell Lysate Preparation:

  • Grow and harvest cells expressing PC-TP as described for CETSA.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100) supplemented with protease inhibitors.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Aliquot the cell lysate and treat with this compound or a vehicle control. Incubate at room temperature for 1 hour.

3. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to each aliquot. The optimal protease concentration and digestion time should be determined empirically by performing a titration.

  • Incubate the reactions for a set time (e.g., 10-30 minutes) at room temperature.

  • Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

4. Western Blot Analysis:

  • Separate the protein digests by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for PC-TP.

  • A protected, more intense band for PC-TP in the this compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the protein against proteolysis.[8]

Conclusion

Validating the direct binding of a small molecule to its intracellular target is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay and the Drug Affinity Responsive Target Stability assay offer robust and accessible methods to confirm the engagement of this compound with PC-TP in a cellular environment. By providing detailed protocols and comparative data, this guide aims to empower researchers to confidently assess the target engagement of this and other novel inhibitors, thereby accelerating the path from discovery to clinical application.

References

Cross-Validation of LDN-193188's Effects on BMP Signaling with ALK2 and ALK3 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the small molecule inhibitor LDN-193188 and siRNA-mediated knockdown of its primary targets, the Bone Morphogenetic Protein (BMP) type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA). This analysis is crucial for researchers in drug development and cell signaling to validate experimental findings and understand the specific contributions of these receptors to the BMP signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and siRNA targeting ALK2 and ALK3 on the phosphorylation of the downstream signaling molecules Smad1, Smad5, and Smad8 (p-Smad1/5/8). It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparison of absolute values should be made with caution.

Treatment Target Cell Type Assay Quantitative Result Reference
LDN-193189 (a close analog of this compound)ALK2/ALK3C2C12 myoblastsWestern BlotDose-dependent reduction of BMP2, BMP6, and GDF5-induced p-Smad1/5/8. Near complete abolishment at 0.5 µM.[1]
ALK2 siRNAALK2Human Granulosa-Lutein CellsWestern BlotSignificantly attenuated BMP2-induced phosphorylation of SMAD1/5/8. Combined knockdown with ALK3 siRNA completely abolished BMP2-induced p-SMAD1/5/8.[2]
ALK3 siRNAALK3Human Microvascular Endothelial Cells (HMEC-1)Western BlotAbrogated BMP4, BMP2, and GDF5-induced Smad1/5 phosphorylation.[3]
ALK3 siRNAALK3Rat Vascular Smooth Muscle CellsWestern BlotLed to blunted phosphorylation of Smad1/5/8.[4]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_smad Canonical Pathway cluster_non_smad Non-Canonical Pathways BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK2/ALK3 Type I Receptor (ALK2/ALK3) Type II Receptor->ALK2/ALK3 Recruits & Phosphorylates p-Smad1/5/8 p-Smad1/5/8 ALK2/ALK3->p-Smad1/5/8 Phosphorylates p38 MAPK p38 MAPK ALK2/ALK3->p38 MAPK ERK1/2 ERK1/2 ALK2/ALK3->ERK1/2 Akt Akt ALK2/ALK3->Akt Smad4 Smad4 p-Smad1/5/8->Smad4 Complex Smad Complex Smad4->Complex Gene Transcription Gene Transcription Complex->Gene Transcription This compound This compound This compound->ALK2/ALK3 Inhibits Kinase Activity siRNA siRNA siRNA->ALK2/ALK3 Degrades mRNA

Caption: BMP signaling pathway and points of intervention by this compound and siRNA.

cluster_prep Cell Culture & Treatment cluster_analysis Downstream Analysis Seed Cells Seed Cells LDN Treatment This compound Treatment Seed Cells->LDN Treatment siRNA Transfection ALK2/ALK3 siRNA Transfection Seed Cells->siRNA Transfection Control Control Treatment (e.g., Vehicle, Scrambled siRNA) Seed Cells->Control Cell Lysis Cell Lysis LDN Treatment->Cell Lysis Phenotypic Assay Phenotypic Assay (e.g., Differentiation, Proliferation) LDN Treatment->Phenotypic Assay siRNA Transfection->Cell Lysis siRNA Transfection->Phenotypic Assay Control->Cell Lysis Control->Phenotypic Assay Western Blot Western Blot for p-Smad1/5/8 Cell Lysis->Western Blot qPCR qPCR for Target Gene Expression Cell Lysis->qPCR

Caption: Experimental workflow for cross-validating this compound effects with siRNA.

Experimental Protocols

This compound Treatment Protocol
  • Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.

  • Treatment: Replace the existing culture medium with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: Following incubation, cells can be lysed for protein or RNA analysis, or used in phenotypic assays.

ALK2/ALK3 siRNA Transfection Protocol

This is a general protocol and should be optimized for specific cell lines and siRNA reagents.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they are 30-50% confluent at the time of transfection.[5]

  • siRNA-Lipid Complex Formation:

    • Dilute the ALK2, ALK3, or a non-targeting control siRNA in serum-free medium or a specific transfection medium.

    • In a separate tube, dilute a lipid-based transfection reagent in the same medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown varies depending on the target protein's stability and the cell type.

  • Validation of Knockdown and Downstream Analysis: After incubation, confirm the knockdown of ALK2 or ALK3 protein or mRNA levels using Western blotting or qPCR, respectively. Proceed with downstream functional assays to assess the effect of the knockdown on BMP signaling and cellular phenotype.

Western Blot for Phospho-Smad1/5/8
  • Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-Smad1/5/8 signal to a loading control such as β-actin or total Smad1/5/8.[6]

By employing these parallel approaches and detailed protocols, researchers can confidently validate the on-target effects of this compound and gain deeper insights into the specific roles of ALK2 and ALK3 in BMP-mediated cellular processes.

References

Unveiling the Potency of LDN-193188: A Comparative Guide to its Inhibitory Effect on Smad1/5/8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and efficacy of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of LDN-193188, a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, and its inhibitory effect on the phosphorylation of Smad1/5/8. Through quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a vital resource for evaluating this compound against other known BMP pathway inhibitors.

This compound has emerged as a highly selective and potent inhibitor of the BMP type I receptors, primarily ALK1, ALK2, and ALK3. Its inhibitory action prevents the downstream phosphorylation of Smad1, Smad5, and Smad8, key mediators of BMP signaling. This guide delves into the experimental evidence confirming this inhibitory effect, offering a direct comparison with other well-documented inhibitors such as Dorsomorphin, DMH1, and K02288.

Quantitative Comparison of BMP Pathway Inhibitors

The inhibitory potency of this compound and its alternatives is best illustrated through their half-maximal inhibitory concentrations (IC50) against the upstream kinases responsible for Smad1/5/8 phosphorylation. The following table summarizes the available data from various in vitro kinase assays, providing a clear quantitative comparison.

InhibitorALK1 (IC50, nM)ALK2 (IC50, nM)ALK3 (IC50, nM)ALK6 (IC50, nM)
This compound (LDN-193189) 0.80.8 - 55.3 - 3016.7
Dorsomorphin-~200~200~200
DMH127107.9<547.6
K022881.81.134.46.4

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Visualizing the Mechanism of Action

To conceptualize the role of this compound in the BMP signaling cascade, the following diagram illustrates the pathway and the precise point of inhibition.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Activates Smad1/5/8 Smad1/5/8 Type I Receptor (ALK1/2/3/6)->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Smad Complex Smad Complex p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription This compound This compound This compound->Type I Receptor (ALK1/2/3/6) Inhibits

BMP-Smad1/5/8 Signaling Pathway and this compound Inhibition.

Experimental Confirmation: A Step-by-Step Workflow

The inhibitory effect of this compound on Smad1/5/8 phosphorylation is typically confirmed through a series of well-defined experimental steps. The following diagram outlines a standard workflow for such an investigation.

Experimental_Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment BMP Stimulation BMP Stimulation Inhibitor Treatment->BMP Stimulation Cell Lysis Cell Lysis BMP Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive dose-response comparison of LDN-193189 and its structural and functional analogs, including K02288, Dorsomorphin, and LDN-212854. These small molecules are potent inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of embryogenesis, tissue homeostasis, and various pathological processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological and experimental frameworks to aid in the selection and application of these compounds in research and drug development.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The inhibitory activity of LDN-193189 and related compounds is most commonly quantified by their half-maximal inhibitory concentration (IC50) against the BMP type I receptors, primarily Activin receptor-like kinases (ALK). The following tables summarize the reported IC50 values from various in vitro kinase assays and cell-based assays.

Table 1: In Vitro Kinase Assay IC50 Values (nM) for BMP Type I Receptors

CompoundALK1ALK2ALK3ALK5 (TGF-βRI)ALK6Reference
LDN-193189 ~1-2~1-25-30~110-1755-34[1][2]
K02288 ~1-2~1-2~34~230-321~6[1][2]
Dorsomorphin -~119->10,000-[1]
LDN-212854 ~2.4~1.2-1.3->9000-[1][3]

Note: Dashes (-) indicate data not available in the cited sources. Values presented as ranges are due to variations across different studies and assay conditions.

Table 2: Cell-Based Assay IC50 Values (nM)

CompoundAssayCell LineBMP LigandIC50 (nM)Reference
LDN-193189 p-Smad1/5/8 InhibitionC2C12BMP4~10[2]
LDN-193189 BRE-LuciferaseC2C12BMP4~5[4]
LDN-193189 Alkaline PhosphataseC2C12BMP6~5[1]
LDN-193189 Alkaline PhosphataseC2C12BMP4~5[1]
K02288 p-Smad1/5/8 InhibitionC2C12BMP4~100[2]
K02288 BRE-LuciferaseC2C12BMP4<50[2]
Dorsomorphin p-Smad1/5/8 InhibitionPASMCsBMP4470[5][6]
LDN-212854 Alkaline PhosphataseC2C12BMP6~10[1]
LDN-212854 Alkaline PhosphataseC2C12BMP4~40.5[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.

BRE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the BMP signaling pathway.

  • Cell Line: C2C12 cells stably transfected with a BMP-responsive element (BRE) from the Id1 promoter driving a luciferase reporter gene (C2C12/BRE-luc)[7].

  • Cell Seeding: Plate C2C12/BRE-luc cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight[8].

  • Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum (e.g., 0.1% FBS) medium for 4-6 hours to reduce basal signaling activity[9].

  • Compound Treatment: Pre-incubate the cells with various concentrations of the inhibitor (e.g., LDN-193189, K02288) or vehicle control (e.g., DMSO) for 30-60 minutes.

  • BMP Stimulation: Add the BMP ligand (e.g., BMP4, BMP6) to the wells at a concentration known to induce a robust response (e.g., 10-50 ng/mL) and incubate for 16-24 hours[9].

  • Luciferase Activity Measurement: Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer. A co-transfected Renilla luciferase plasmid can be used for normalization of transfection efficiency and cell number[7].

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and express the results as a percentage of the BMP-stimulated control. Plot the dose-response curve and calculate the IC50 value.

Western Blot for Phospho-Smad1/5/8

This method is used to directly measure the phosphorylation of the downstream effectors of the BMP pathway.

  • Cell Line: C2C12 myoblasts are a commonly used cell line responsive to BMP signaling[10].

  • Cell Seeding and Serum Starvation: Seed C2C12 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight before treatment[11].

  • Compound Treatment and BMP Stimulation: Pre-treat the cells with the inhibitors for 30-60 minutes before stimulating with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes[10].

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Smad1/5/8 signal to a loading control such as total Smad1, β-actin, or GAPDH[12].

Alkaline Phosphatase (ALP) Assay

This assay is a functional measure of osteogenic differentiation, a downstream effect of BMP signaling in C2C12 cells.

  • Cell Line: C2C12 cells.

  • Cell Seeding and Differentiation: Plate C2C12 cells in 24- or 48-well plates. Once confluent, induce osteogenic differentiation by treating the cells with a BMP ligand (e.g., 100 ng/mL BMP2 or BMP4) in a differentiation medium (e.g., DMEM with 2% FBS) for 3-5 days. The medium should be changed every 2-3 days[13]. Inhibitors are added at the desired concentrations along with the BMP ligand.

  • Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS)[13].

  • ALP Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction with NaOH.

    • Measure the absorbance at 405 nm using a microplate reader[14].

  • Data Analysis: Normalize the ALP activity to the total protein content of the cell lysate. Express the results as a percentage of the BMP-stimulated control and calculate the IC50 values from the dose-response curve.

Mandatory Visualization

BMP Signaling Pathway

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor 1. Binding Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) 2. Recruitment & Phosphorylation Smad1/5/8 Smad1/5/8 Type I Receptor (ALK2/3/6)->Smad1/5/8 3. Phosphorylation p-Smad1/5/8 p-Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Smad Complex Smad Complex p-Smad1/5/8->Smad Complex 4. Complex Formation Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus 5. Nuclear Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Regulation LDN-193189 & Analogs LDN-193189 & Analogs LDN-193189 & Analogs->Type I Receptor (ALK2/3/6) Inhibition

Caption: Canonical BMP signaling pathway and the point of inhibition by LDN-193189 and its analogs.

Experimental Workflow for Inhibitor Dose-Response Analysis

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed C2C12 Cells B Serum Starve A->B C Pre-treat with Inhibitor (Dose-Response) B->C D Stimulate with BMP Ligand C->D E BRE-Luciferase Assay D->E F Western Blot (p-Smad1/5/8) D->F G Alkaline Phosphatase Assay D->G H Quantify Signal E->H F->H G->H I Normalize to Control H->I J Generate Dose-Response Curve & Calculate IC50 I->J

Caption: General experimental workflow for determining the dose-response of BMP inhibitors.

References

Evaluating the Kinase Specificity of LDN-193188: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular signaling research, the precision of molecular tools is paramount. For scientists investigating the intricate Bone Morphogenetic Protein (BMP) signaling pathway, small molecule inhibitors are indispensable for dissecting its multifaceted roles in development and disease. This guide provides a comprehensive comparison of the kinase specificity of LDN-193188, a potent BMP type I receptor inhibitor, with two key alternatives: the widely used small molecule Dorsomorphin and the endogenous secreted protein Noggin.

This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate inhibitory tool for their specific experimental needs, ensuring both efficacy and precision.

Quantitative Comparison of Inhibitor Specificity

The following tables summarize the inhibitory activity of this compound, Dorsomorphin, and the binding affinity of Noggin. This quantitative data provides a clear comparison of their potency and selectivity.

Table 1: Inhibitory Activity of Small Molecules Against BMP Type I Receptors (ALKs) and Other Kinases.

Data for this compound is represented by its close analog, LDN-193189, which shares the same pyrazolo[1,5-a]pyrimidine (B1248293) scaffold and is reported to have increased potency and specificity over Dorsomorphin.[1][2]

Target KinaseLDN-193189 IC50 (nM)Dorsomorphin IC50 (nM)Key Off-TargetsLDN-193189 (% Inhibition @ 100 nM)Dorsomorphin IC50 (nM)
ALK1 (ACVRL1)0.8[3]-ActRIIA96[4]-
ALK2 (ACVR1)0.8[3]<250[2]ActRIIB88[4]-
ALK3 (BMPR1A)5.3[3]-ALK4 (ACVR1B)- (IC50 = 101 nM)[4]-
ALK6 (BMPR1B)16.7[3]-AMPK-<250[2]
ALK5 (TGFBR1)>1000[5]-KDR (VEGFR2)-<250[2]

Table 2: Binding Affinity of Noggin for Bone Morphogenetic Proteins (BMPs).

Noggin functions as a direct antagonist by binding to and sequestering BMP ligands, thereby preventing them from interacting with their receptors. Its specificity is therefore determined by its binding affinity (Kd) for different BMPs.

BMP LigandNoggin Binding Affinity (Kd)
BMP-2~0.4 nM[6]
BMP-4High (picomolar range)[7]
BMP-6Lower affinity than for BMP-7[8]
BMP-7Weaker affinity than for BMP-2/4[7]

Note: A lower Kd value indicates a stronger binding affinity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the BMP signaling pathway and a general workflow for an in vitro kinase assay.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Noggin Noggin Noggin->BMP Ligand Binds and Sequesters Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits and Phosphorylates SMAD 1/5/8 SMAD 1/5/8 Type I Receptor (ALK2/3/6)->SMAD 1/5/8 Phosphorylates This compound This compound This compound->Type I Receptor (ALK2/3/6) Inhibits Kinase Activity Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits Kinase Activity SMAD 4 SMAD 4 SMAD 1/5/8->SMAD 4 Complexes with SMAD Complex SMAD Complex SMAD 4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus and Regulates

Caption: BMP signaling pathway and points of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, ATP, and Inhibitor Solutions B Add Kinase and Inhibitor to Reaction Plate C Incubate to Allow Inhibitor Binding B->C D Initiate Reaction with ATP and Substrate Mixture C->D E Incubate for a Defined Period D->E F Stop Reaction E->F G Add Detection Reagent F->G H Measure Signal (e.g., Luminescence, Fluorescence) G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: General workflow for an in vitro kinase assay.

Experimental Protocols

A detailed protocol for a representative in vitro kinase assay is provided below. This method is commonly used to determine the potency of kinase inhibitors.

In Vitro Kinase Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Dorsomorphin) against a specific kinase (e.g., ALK2).

2. Materials:

  • Recombinant human kinase (e.g., ALK2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (serially diluted)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence or fluorescence detection

3. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.

  • Reaction Setup:

    • Add the kinase and the appropriate dilution of the test compound or vehicle control to the wells of the microplate.

    • Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Prepare a solution containing ATP and the kinase substrate in the assay buffer.

    • Add this mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a termination reagent or by proceeding directly to the detection step, depending on the assay kit.

    • Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Incubate as required for signal development.

  • Data Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

4. Data Analysis:

  • Subtract the background signal (no enzyme control) from all readings.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Conclusion

The choice of an inhibitor for BMP signaling studies requires careful consideration of its specificity.

  • This compound (as represented by LDN-193189) demonstrates high potency against BMP type I receptors, particularly ALK1 and ALK2, with significantly less activity against the TGF-β receptor ALK5.[3][5] However, kinome-wide screening reveals off-target effects on other kinases, such as ActRIIA and ActRIIB, at concentrations close to those required for BMP inhibition.[4] This highlights the importance of using the lowest effective concentration and considering potential off-target effects in experimental design.

  • Dorsomorphin , while being a foundational tool in the study of BMP signaling, exhibits a broader range of off-target activities.[2] Notably, it is also a potent inhibitor of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2).[2][9] This lack of specificity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to the inhibition of the BMP pathway. For studies requiring precise modulation of BMP signaling, more selective alternatives like this compound are generally preferred.[1]

  • Noggin offers a different mechanism of inhibition by directly binding to BMP ligands.[6][7] Its high affinity for BMP2 and BMP4 makes it a very specific tool for targeting these particular ligands.[7] However, its weaker affinity for other BMPs, such as BMP7, and its inability to inhibit BMP6 binding to its receptors, means its inhibitory profile is not uniform across the entire BMP family.[7][8] As a protein, its delivery and stability in in vitro and in vivo systems also differ from small molecule inhibitors.

References

Independent Verification of LDN-193188's Role in Glucose Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential role of LDN-193188 (a likely typographical error for the well-characterized compound LDN-193189) in glucose uptake. Due to the lack of direct independent experimental verification for LDN-193189's effect on glucose uptake in the current scientific literature, this guide synthesizes inferential evidence based on its mechanism of action as a potent inhibitor of Bone Morphogenetic Protein (BMP) signaling. This is compared with Metformin, a widely used therapeutic agent with a well-established mechanism for enhancing glucose uptake.

Executive Summary

LDN-193189 is a highly selective inhibitor of the BMP type I receptors ALK2 and ALK3. Scientific evidence strongly suggests a role for the BMP signaling pathway in promoting glucose metabolism, primarily by upregulating the expression of glucose transporters such as GLUT1 and GLUT4. Therefore, it is hypothesized that LDN-193189, by inhibiting this pathway, is likely to decrease glucose uptake in cells. This is supported by studies on its less specific predecessor, Dorsomorphin, which has been demonstrated to inhibit glucose uptake.

In contrast, Metformin, a first-line treatment for type 2 diabetes, enhances glucose uptake through a distinct mechanism, primarily involving the activation of AMP-activated protein kinase (AMPK). This guide presents a comparative overview of these two compounds, detailing their proposed mechanisms of action, supported by available experimental data, and provides detailed protocols for key experiments to facilitate independent verification.

Comparative Data on Glucose Uptake Modulators

The following table summarizes the key characteristics and effects of LDN-193189 (based on its role as a BMP inhibitor) and Metformin on glucose uptake.

FeatureLDN-193189 (Inferred)Metformin
Primary Target BMP type I receptors (ALK2, ALK3)Primarily activates AMP-activated protein kinase (AMPK)[1]
Mechanism of Action on Glucose Uptake Inhibition of BMP signaling is expected to downregulate GLUT1 and GLUT4 expression, leading to decreased glucose uptake.[2][3]Activates AMPK, which increases the translocation of GLUT4 to the cell membrane, leading to increased glucose uptake in muscle and fat cells.[1]
Supporting Evidence Studies show BMP signaling enhances glucose uptake.[2][3] The related, less specific BMP inhibitor, Dorsomorphin, inhibits glucose uptake.Numerous in vitro and in vivo studies and extensive clinical data confirm its efficacy in increasing glucose uptake and improving insulin (B600854) sensitivity.[1][4][5]
Cell Type Specificity Effects are anticipated in cell types responsive to BMP signaling, such as chondrocytes, adipocytes, and skeletal muscle cells.Primarily acts on hepatocytes (reducing glucose production) and skeletal muscle and adipose tissue (increasing glucose uptake).[1]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for LDN-193189's effect on glucose uptake and the established pathway for Metformin.

LDN193189_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular BMP BMP Ligand BMPR BMP Receptor (ALK2/3) BMP->BMPR Binds SMAD p-SMAD1/5/8 BMPR->SMAD Phosphorylates LDN LDN-193189 LDN->BMPR Inhibits mTORC1 mTORC1 SMAD->mTORC1 Activates Hif1a Hif1α mTORC1->Hif1a Activates GLUT GLUT1/4 Expression Hif1a->GLUT Upregulates GlucoseUptake Glucose Uptake GLUT->GlucoseUptake Decreased

Caption: Proposed signaling pathway for LDN-193189's inhibitory effect on glucose uptake.

Metformin_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Metformin_ext Metformin Transporter Organic Cation Transporter Metformin_ext->Transporter Metformin_int Metformin Transporter->Metformin_int GLUT4_mem GLUT4 GlucoseUptake Glucose Uptake GLUT4_mem->GlucoseUptake Increased Mitochondria Mitochondrial Complex I Metformin_int->Mitochondria Inhibits AMPK AMPK Mitochondria->AMPK Activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem

Caption: Established signaling pathway for Metformin's stimulatory effect on glucose uptake.

Experimental Protocols

To facilitate independent verification, detailed methodologies for key experiments are provided below.

Cell Culture and Differentiation
  • Cell Line: C2C12 myoblasts or 3T3-L1 preadipocytes.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation of C2C12 myoblasts:

    • Grow C2C12 myoblasts to 90-100% confluency.

    • Induce differentiation by switching to DMEM supplemented with 2% horse serum.

    • Maintain in differentiation medium for 4-6 days, replacing the medium every 48 hours, until myotubes are formed.

  • Differentiation of 3T3-L1 preadipocytes:

    • Grow 3T3-L1 preadipocytes to confluency.

    • Two days post-confluency, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

    • For the next 48 hours, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin.

    • Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days. Mature adipocytes should be visible by day 8-10.

2-Deoxy-D-[³H]-glucose Uptake Assay

This radioactive assay is a gold standard for measuring glucose uptake.

Materials:

  • Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 12-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4).

  • LDN-193189 and Metformin stock solutions.

  • Insulin solution (100 nM).

  • 2-Deoxy-D-[³H]-glucose (1 µCi/mL).

  • Phloretin (B1677691) (inhibitor of glucose transport).

  • 0.1 M NaOH.

  • Scintillation cocktail.

Procedure:

  • Wash differentiated cells twice with warm KRH buffer.

  • Pre-incubate cells in KRH buffer for 30 minutes at 37°C to deplete endogenous glucose.

  • Treat cells with LDN-193189 (e.g., 100 nM, 1 µM) or Metformin (e.g., 1 mM, 5 mM) for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • For insulin-stimulated glucose uptake, add 100 nM insulin for the final 20 minutes of the treatment incubation.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (1 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose. To determine non-specific uptake, add phloretin (200 µM) to a subset of wells.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells in 0.5 mL of 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of each well.

Western Blot Analysis for GLUT4 Translocation

This method assesses the amount of GLUT4 at the plasma membrane.

Materials:

  • Differentiated cells treated as described above.

  • Subcellular fractionation kit or protocol.

  • Primary antibodies: anti-GLUT4, anti-Na+/K+-ATPase (plasma membrane marker).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescence substrate.

Procedure:

  • Following treatment with LDN-193189 or Metformin, wash cells with ice-cold PBS.

  • Perform subcellular fractionation to isolate the plasma membrane and cytosolic fractions.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the plasma membrane GLUT4 signal to the Na+/K+-ATPase signal.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of LDN-193189 and Metformin on glucose uptake.

Experimental_Workflow A Cell Culture & Differentiation (C2C12 or 3T3-L1) B Treatment with Compounds - LDN-193189 - Metformin - Vehicle Control A->B C Glucose Uptake Assay (2-Deoxy-D-[³H]-glucose) B->C D Western Blot for GLUT4 Translocation (Subcellular Fractionation) B->D E Data Analysis & Comparison C->E D->E

Caption: General workflow for comparing the effects of LDN-193189 and Metformin on glucose uptake.

Conclusion

While direct experimental evidence for the effect of LDN-193189 on glucose uptake is currently lacking, the existing knowledge of the BMP signaling pathway strongly suggests an inhibitory role. By downregulating the expression of key glucose transporters, LDN-193189 is anticipated to decrease cellular glucose uptake. This stands in contrast to the well-documented glucose-uptake-enhancing effects of Metformin, which operates through the AMPK pathway. The provided experimental protocols offer a framework for the independent verification of these hypotheses. Further research is warranted to directly assess the impact of LDN-193189 on glucose metabolism and to explore its potential therapeutic implications in diseases characterized by dysregulated glucose homeostasis.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of LDN-193189, a Potent BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest for this guide is LDN-193189. It is important to note that the initial query referred to "LDN-193188," which is likely a typographical error as the vast majority of scientific literature pertains to LDN-193189, a well-characterized inhibitor of Bone Morphogenetic Protein (BMP) signaling. This guide will focus on the extensive data available for LDN-193189.

LDN-193189 is a small molecule inhibitor that has garnered significant attention in the scientific community for its potent and selective inhibition of the BMP signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP), certain cancers, and vascular disorders. This guide provides a comprehensive comparison of the in vitro and in vivo effects of LDN-193189, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of LDN-193189.

Table 1: In Vitro Inhibitory Activity of LDN-193189

TargetAssay TypeIC50 ValueCell Line/SystemReference
ALK1Kinase Assay0.8 nMCell-free[1]
ALK2Kinase Assay0.8 nMCell-free[1]
ALK3Kinase Assay5.3 nMCell-free[1]
ALK6Kinase Assay16.7 nMCell-free[1]
BMP4-mediated Smad1/5/8 PhosphorylationCellular Assay5 nMC2C12 cells[2]
ALK2 Transcriptional ActivityCellular Assay5 nMC2C12 cells[1]
ALK3 Transcriptional ActivityCellular Assay30 nMC2C12 cells[1]

Table 2: In Vivo Efficacy of LDN-193189 in Disease Models

Disease ModelAnimalDosing RegimenKey OutcomesReference
Fibrodysplasia Ossificans Progressiva (FOP)caALK2-transgenic mice3 mg/kg, i.p., every 12 hoursPrevented radiographic lesions at P15; preserved joint spaces.[3][3]
Pancreatic Ductal Adenocarcinoma (PDAC)Orthotopic xenograft miceDaily i.p. injectionSignificantly inhibited tumor growth.[4][4]
Prostate CancerPCa-118b tumor-bearing mice3 mg/kg, i.p.Attenuated tumor growth and reduced bone formation in tumors.[5][6]
Breast Cancer Bone MetastasisNude mice with ZNF217-revLuc cell injection35-day treatmentSignificantly enhanced metastasis development.[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams have been generated.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (BMPR2) BMP_ligand->TypeII_R binds TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R recruits and phosphorylates SMAD158 R-SMADs (SMAD1/5/8) TypeI_R->SMAD158 phosphorylates SMAD_complex SMAD Complex SMAD158->SMAD_complex forms complex with SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription translocates and regulates LDN193189 LDN-193189 LDN193189->TypeI_R inhibits

BMP Signaling Pathway Inhibition by LDN-193189

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis C2C12_culture Culture C2C12 cells BMP_stimulation Stimulate with BMP ligand (e.g., BMP4) C2C12_culture->BMP_stimulation LDN_treatment_vitro Treat with LDN-193189 (various concentrations) BMP_stimulation->LDN_treatment_vitro ALP_assay Alkaline Phosphatase (ALP) Assay LDN_treatment_vitro->ALP_assay Western_blot Western Blot for p-SMAD1/5/8 LDN_treatment_vitro->Western_blot FOP_model Generate FOP mouse model (e.g., caALK2 transgenic) LDN_treatment_vivo Administer LDN-193189 (e.g., 3 mg/kg i.p.) FOP_model->LDN_treatment_vivo Radiographic_imaging Radiographic Imaging (µCT) LDN_treatment_vivo->Radiographic_imaging Histology Histological Analysis (Alizarin Red/Alcian Blue) Radiographic_imaging->Histology Functional_assessment Functional Assessment (Range of Motion) Histology->Functional_assessment

A Representative Experimental Workflow for LDN-193189 Evaluation

Detailed Experimental Protocols

In Vitro Alkaline Phosphatase (ALP) Assay in C2C12 Cells

This protocol is adapted from methodologies used to assess BMP-induced osteogenic differentiation.[8][9]

Objective: To quantify the inhibitory effect of LDN-193189 on BMP-induced alkaline phosphatase activity, a marker of osteoblast differentiation, in C2C12 myoblast cells.

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human BMP-2 or BMP-4

  • LDN-193189

  • Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenylphosphate (pNPP) as a substrate)

  • 96-well plates

  • Cell lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline)

Procedure:

  • Cell Seeding: Seed C2C12 cells into 96-well plates at a density of 2,000-10,000 cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere and grow overnight.

  • Serum Starvation (Optional but recommended): To reduce basal signaling, replace the growth medium with low-serum medium (e.g., DMEM with 2% FBS) for a few hours before treatment.

  • Treatment:

    • Prepare a dilution series of LDN-193189 in the low-serum medium.

    • Pre-treat the cells with the different concentrations of LDN-193189 for 30-60 minutes.

    • Add the BMP ligand (e.g., 50-500 ng/mL of BMP-2 or BMP-4) to the wells. Include control wells with no BMP, BMP only, and vehicle control for LDN-193189.

  • Incubation: Incubate the cells for 48-72 hours to allow for the induction of alkaline phosphatase.

  • Cell Lysis:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add cell lysis buffer to each well and incubate for a short period to ensure complete lysis.

  • ALP Activity Measurement:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the pNPP substrate solution to each well.

    • Incubate at 37°C for 10-60 minutes, or until a yellow color develops.

    • Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the ALP activity to the total protein content or cell number in parallel wells to account for any cytotoxic effects of the treatments.

In Vivo Heterotopic Ossification (HO) Model in Mice

This protocol is based on studies investigating the efficacy of LDN-193189 in a mouse model of FOP.[2][10][11][12]

Objective: To evaluate the ability of LDN-193189 to prevent or reduce the formation of ectopic bone in a genetically induced mouse model of FOP.

Materials:

  • Conditional caALK2-expressing transgenic mice (e.g., Acvr1R206H knock-in with a Cre-Lox system).

  • Adenovirus expressing Cre recombinase (Ad.Cre) or tamoxifen (B1202) for inducible Cre systems.

  • LDN-193189.

  • Vehicle solution for LDN-193189.

  • Micro-computed tomography (µCT) scanner.

  • Histological stains (Alizarin Red for bone, Alcian Blue for cartilage).

Procedure:

  • Model Induction:

    • At postnatal day 7 (P7), inject Ad.Cre intramuscularly into the hindlimb of conditional caALK2-expressing mice to induce the expression of the constitutively active ALK2 receptor. Alternatively, for tamoxifen-inducible models, administer tamoxifen as per the established protocol.

  • Treatment Administration:

    • Randomly assign the mice to treatment and control groups.

    • Beginning at the time of induction, administer LDN-193189 (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection every 12 hours.

    • Administer the vehicle solution to the control group using the same route and schedule.

  • Monitoring and Imaging:

    • Monitor the mice daily for any signs of distress or adverse effects.

    • Perform radiographic imaging (e.g., µCT scans) at regular intervals (e.g., postnatal days 13, 15, 30, and 60) to visualize and quantify the formation of heterotopic bone.

  • Functional Assessment:

    • At later time points, assess the range of motion in the affected joints to determine the functional impact of HO and the therapeutic effect of LDN-193189.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect the affected limbs.

    • Perform high-resolution µCT scans for detailed three-dimensional analysis and quantification of the ectopic bone volume.

    • Process the tissues for histology. Stain sections with Alizarin Red and Alcian Blue to visualize mineralized bone and cartilage, respectively.

  • Data Analysis: Quantify the volume of heterotopic ossification from the µCT data. Perform statistical analysis to compare the treated group with the vehicle-treated control group.

Comparison of In Vitro and In Vivo Effects

LDN-193189 demonstrates high potency in in vitro settings, with low nanomolar IC50 values against its primary targets, the BMP type I receptors ALK1, ALK2, and ALK3.[1] This potent inhibition of the kinase activity translates to effective blockade of downstream signaling, as evidenced by the inhibition of SMAD1/5/8 phosphorylation in cellular assays.[2] The selectivity of LDN-193189 for BMP signaling over the related TGF-β pathway is a key characteristic observed in these controlled environments.

The in vivo effects of LDN-193189 are more complex and context-dependent. In a mouse model of FOP, a disease driven by a gain-of-function mutation in ALK2, LDN-193189 effectively prevents the formation of heterotopic bone, demonstrating that its in vitro potency against ALK2 is therapeutically relevant in this specific disease context.[3] Similarly, in certain cancer models, such as pancreatic and prostate cancer, LDN-193189 has been shown to inhibit tumor growth.[4][5][6]

However, the findings from a breast cancer bone metastasis model introduce a note of caution. In this particular setting, systemic administration of LDN-193189 unexpectedly enhanced the development of metastases.[7] This highlights a critical consideration in drug development: the systemic inhibition of a signaling pathway as fundamental as BMP signaling can have divergent and sometimes counterintuitive effects depending on the specific cellular and tissue microenvironment. The pro-metastatic effect in this model may be due to the complex interplay between the tumor cells, the bone microenvironment, and the host immune system, all of which can be influenced by BMP signaling.

References

Validating LDN-193188's Phenotype with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotype induced by the small molecule inhibitor LDN-193188 with genetic models of Bone Morphogenetic Protein (BMP) signaling. This compound is a potent and selective inhibitor of the BMP type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA)[1][2]. By inhibiting these receptors, this compound effectively blocks the canonical BMP signaling pathway, which is crucial in various developmental and disease processes. This guide will delve into the experimental data that validates the pharmacological effects of this compound by comparing them to the phenotypes observed in genetic mouse models, thereby demonstrating that this compound can be a valuable tool to phenocopy genetic alterations in the BMP pathway.

The BMP Signaling Pathway and this compound's Mechanism of Action

The canonical BMP signaling pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes. LDN-193189 acts as an ATP-competitive inhibitor of the ALK2 and ALK3 type I receptors, thereby preventing the phosphorylation of SMAD1/5/8 and subsequent downstream signaling[3].

BMP_Signaling_Pathway cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_ligand->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/ALK3) TypeII_R->TypeI_R Recruits & Phosphorylates p_TypeI_R Phosphorylated Type I Receptor SMAD158 SMAD1/5/8 p_TypeI_R->SMAD158 Phosphorylates p_SMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex p_SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Regulates Nucleus Nucleus LDN193189 This compound LDN193189->TypeI_R Inhibits

Diagram 1: Simplified BMP signaling pathway and the inhibitory action of this compound.

Comparative Analysis: this compound vs. Genetic Models

The most direct way to validate the on-target effects of a pharmacological inhibitor is to compare its induced phenotype with that of a genetic model where the target is manipulated. In the context of this compound, this involves comparing its effects to mouse models with genetic alterations in Alk2 or Alk3.

A key study utilized a mouse model with an inducible constitutively active Alk2 allele (caALK2), which mimics the genetic basis of Fibrodysplasia Ossificans Progressiva (FOP), a disease characterized by progressive heterotopic ossification. In this model, the expression of caALK2 leads to ectopic bone formation. Treatment of these mice with this compound was shown to prevent the development of heterotopic ossification, demonstrating that the pharmacological inhibition of ALK2 by this compound can effectively counteract the effects of a gain-of-function mutation in the target gene[1].

Model Genotype/Treatment Key Phenotype Reference
Genetic Model Inducible constitutively active ALK2 (caALK2)Heterotopic ossification, joint fusion[1]
Pharmacological Model caALK2 mice + this compoundPrevention of heterotopic ossification[1]

Experimental Data and Protocols

To facilitate the replication and further investigation of these findings, this section provides detailed methodologies for the key experiments cited.

In Vivo Validation of this compound in a Genetic Mouse Model

The following workflow outlines the key steps in validating the efficacy of this compound in a genetically engineered mouse model of FOP.

Experimental_Workflow start Start mouse_model Generate caALK2 inducible mouse model start->mouse_model induction Induce caALK2 expression (e.g., with Ad.Cre) mouse_model->induction treatment_group Treatment Group: Administer this compound induction->treatment_group control_group Control Group: Administer Vehicle induction->control_group phenotypic_analysis Phenotypic Analysis (e.g., Micro-CT, Histology) treatment_group->phenotypic_analysis control_group->phenotypic_analysis data_comparison Compare Phenotypes: Treatment vs. Control phenotypic_analysis->data_comparison end End data_comparison->end

Diagram 2: Experimental workflow for in vivo validation of this compound.

Experimental Protocol: In Vivo Mouse Study

  • Animal Model : Utilize a mouse line carrying a conditional allele for a constitutively active ALK2 (e.g., caALK2-floxed).

  • Induction of Gene Expression : At a specified age, induce the expression of caALK2 in the target tissue. For example, intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) can be used to induce expression in muscle tissue[1].

  • Treatment Regimen :

    • Treatment Group : Administer this compound at a predetermined dose and frequency (e.g., daily intraperitoneal injections).

    • Control Group : Administer a vehicle control (the solvent used to dissolve this compound) following the same schedule as the treatment group.

  • Phenotypic Assessment :

    • Radiographic Analysis : Perform regular imaging (e.g., X-ray or micro-computed tomography) to monitor for the development of heterotopic ossification[1].

    • Histology : At the end of the study, collect tissues of interest, fix, and process for histological analysis (e.g., Hematoxylin and Eosin staining, Alcian Blue staining for cartilage) to examine the cellular and tissue-level changes.

  • Data Analysis : Quantify the extent of heterotopic ossification and compare the results between the this compound-treated and vehicle-treated groups.

In Vitro Assays to Confirm BMP Pathway Inhibition

Western Blot for Phosphorylated SMAD1/5/8

This assay directly measures the inhibition of the BMP signaling pathway by assessing the phosphorylation status of its key downstream effectors.

Protocol:

  • Cell Culture : Culture a BMP-responsive cell line (e.g., C2C12 myoblasts) in appropriate media.

  • Treatment :

    • Pre-treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1 hour).

    • Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP4) for a short period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation[3].

  • Protein Extraction : Lyse the cells and collect the protein extracts.

  • Western Blotting :

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated SMAD1/5/8.

    • Use an antibody against total SMAD1/5/8 or a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with an appropriate secondary antibody conjugated to HRP or a fluorescent dye.

  • Detection : Visualize the protein bands using a chemiluminescent or fluorescent detection system.

  • Analysis : Quantify the band intensities to determine the relative levels of phosphorylated SMAD1/5/8 in treated versus control cells.

Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation

BMP signaling is a potent inducer of osteogenic differentiation, which can be quantified by measuring the activity of alkaline phosphatase, an early marker of osteogenesis.

Protocol:

  • Cell Culture : Seed a cell line capable of osteogenic differentiation (e.g., C2C12 or pre-osteoblastic cells) in a multi-well plate.

  • Treatment :

    • Induce osteogenic differentiation by treating the cells with a BMP ligand.

    • Concurrently, treat the cells with different concentrations of this compound or a vehicle control.

  • ALP Activity Measurement :

    • After a few days of culture, lyse the cells.

    • Add a substrate for ALP (e.g., p-nitrophenyl phosphate, pNPP) to the cell lysate.

    • Incubate to allow the enzymatic reaction to occur.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.

  • Data Normalization : Normalize the ALP activity to the total protein concentration in each sample to account for differences in cell number.

Conclusion

The experimental evidence strongly supports that the small molecule inhibitor this compound effectively and selectively targets the BMP type I receptors ALK2 and ALK3. The ability of this compound to prevent the pathogenic phenotype in a genetic mouse model of constitutive ALK2 activation provides compelling validation of its on-target effects. This makes this compound a reliable tool for researchers to study the physiological and pathological roles of BMP signaling, and a promising therapeutic candidate for diseases driven by aberrant BMP pathway activation. The detailed protocols provided in this guide should enable researchers to further explore and validate the utility of this compound in their specific models of interest.

References

Assessing the Reproducibility of LDN-193188 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of experiments involving LDN-193188, a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. By objectively comparing its performance with key alternatives and presenting supporting experimental data, this document serves as a valuable resource for designing and interpreting experiments in the field of BMP signaling research.

The BMP Signaling Pathway and Point of Inhibition

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the Type I receptors (ALKs), which in turn phosphorylate the receptor-regulated SMADs (SMAD1/5/8). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound and its analogs act as ATP-competitive inhibitors of the Type I receptors ALK1, ALK2, ALK3, and ALK6, thereby blocking downstream signaling.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor (BMPR2) Type II Receptor (BMPR2) BMP Ligand->Type II Receptor (BMPR2) Binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor (BMPR2)->Type I Receptor (ALK1/2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK1/2/3/6)->SMAD1/5/8 Phosphorylates Receptor Complex Receptor Complex p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Binds with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates Inhibitors This compound & Alternatives Inhibitors->Type I Receptor (ALK1/2/3/6) Inhibit Inhibitor_Selectivity cluster_inhibitors Inhibitors cluster_targets Targets Dorsomorphin Dorsomorphin BMPRI (ALK2/3/6) BMPRI (ALK2/3/6) Dorsomorphin->BMPRI (ALK2/3/6) Inhibits VEGFR2 VEGFR2 Dorsomorphin->VEGFR2 Inhibits (Off-target) AMPK AMPK Dorsomorphin->AMPK Inhibits (Off-target) This compound This compound This compound->BMPRI (ALK2/3/6) Potently Inhibits Other Kinases Other Kinases This compound->Other Kinases Inhibits at high conc. DMH1 DMH1 DMH1->BMPRI (ALK2/3/6) Selectively Inhibits K02288 K02288 K02288->BMPRI (ALK2/3/6) Potently Inhibits (in vitro) K02288->Other Kinases Fewer off-targets Western_Blot_Workflow A 1. Cell Culture & Plating B 2. Serum Starvation A->B C 3. Inhibitor Pre-treatment (e.g., 0.5 µM this compound, 30 min) B->C D 4. BMP Ligand Stimulation (e.g., 5 nM BMP2, 1 hr) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Transfer G->H I 9. Antibody Incubation (Primary: p-SMAD1/5/8, Loading Control) H->I J 10. Detection & Analysis I->J qPCR_Workflow A 1. Cell Treatment (as per Western Blot protocol) B 2. RNA Extraction A->B C 3. cDNA Synthesis B->C D 4. qPCR Reaction Setup (Primers for Target & Housekeeping Genes) C->D E 5. Data Analysis (e.g., ΔΔCt method) D->E Osteogenesis_Workflow A 1. BMSC Plating B 2. Culture in Osteogenic Medium (+/- BMP-2, +/- LDN-193189) A->B C 3. Medium Change (Every 2-3 days for 9-14 days) B->C D 4. Fixation C->D E 5. Alizarin Red S Staining D->E F 6. Quantification E->F

A Researcher's Guide to LDN-193189: A Side-by-Side Comparison of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the bone morphogenetic protein (BMP) signaling pathway, the small molecule inhibitor LDN-193189 is a critical tool. As a potent and selective inhibitor of BMP type I receptors ALK1, ALK2, ALK3, and ALK6, LDN-193189 is instrumental in studies ranging from developmental biology to cancer research. However, the quality and characterization of this compound can vary between suppliers, potentially impacting experimental outcomes. This guide provides a side-by-side comparison of LDN-193189 from various commercial sources, focusing on key quality metrics and providing standardized experimental protocols for independent verification.

Supplier Comparison: Key Quality and Activity Metrics

The selection of a reliable supplier for a research compound is paramount. The following table summarizes publicly available data for LDN-193189 from a selection of prominent suppliers. This data is compiled from the suppliers' own documentation and should be used as a guide for initial selection. Independent verification is always recommended.

SupplierPurityIC50 Values (nM)Quality Control & Documentation
Selleck Chemicals 99.43%ALK1: 0.8, ALK2: 0.8, ALK3: 5.3, ALK6: 16.7COA, NMR, HPLC, Microanalysis
R&D Systems ≥98% (Standard), ≥99% (cGMP)ALK2: 5, ALK3: 30Datasheet, COA, SDS. Offers cGMP grade manufactured following ICH Q7 guidelines.
STEMCELL Technologies > 98%ALK1: 0.8, ALK2: 0.8, ALK3: 5.3, ALK6: 16.7Safety Data Sheets, Technical Manuals
Cayman Chemical ≥98%ALK1: 0.8, ALK2: 0.8, ALK3: 5.3, ALK6: 16.7QC sheets, certificates of analysis, data packs, and GC-MS data available.
Miltenyi Biotec >96%ALK2: 5, ALK3: 30Data sheets and protocols available.
Captivate Bio High purity and consistent activityALK1: 0.8, ALK2: 0.8, ALK3: 5.3, ALK6: 16.7Manufactured under cGMP guidelines. QC tests include purity, water content, residual solvents, bioburden, endotoxin, elemental impurities, and solubility. Documentation includes CoA, SDS, CoO, TSE/BSE Statement, Technical Data Sheet, and Declaration of GMP Compliance.
APExBIO 98.31%ALK2: 5, ALK3: 30COA, HPLC, NMR, MSDS, Datasheet
Cellagen Technology >98%ALK2: 5, ALK3: 30Product Specification, MSDS
AdooQ Bio >99% HPLC purityALK2: 5, ALK3: 30Technical support available.
Cell Guidance Systems >98%Not specifiedDatasheet, MSDS
MedchemExpress Not specifiedALK2: 5, ALK3: 30Data Sheet, SDS, Handling Instructions. Offers GMP grade.
Reagents Direct Not specifiedNot specifiedTechnical information available.
AMSBIO Determined by HPLC analysisNot specifiedProduct Specification Sheet.

Note: IC50 values can vary slightly based on the specific assay conditions. The values presented here are as reported by the suppliers.

Understanding the Mechanism: The BMP/ALK2 Signaling Pathway

LDN-193189 exerts its inhibitory effects by targeting the type I BMP receptors, primarily ALK2 and ALK3. Bone Morphogenetic Proteins (BMPs) initiate signaling by assembling a complex of two type I and two type II serine/threonine kinase receptors. The type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1, 5, and 8). These activated SMADs form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. LDN-193189 binds to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of SMADs and thereby blocking the signaling cascade.

BMP_ALK2_Signaling_Pathway BMP BMP Ligand Receptor_Complex Active Receptor Complex BMP->Receptor_Complex Binds TypeII_R BMP Type II Receptor TypeII_R->Receptor_Complex ALK2 ALK2 (Type I Receptor) ALK2->Receptor_Complex SMAD158 SMAD1/5/8 Receptor_Complex->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates LDN193189 LDN-193189 LDN193189->ALK2 Inhibits Experimental_Workflow start Start: Procure LDN-193189 from Suppliers A, B, C qc Quality Control (HPLC, Mass Spec) start->qc stock Prepare Equimolar Stock Solutions qc->stock treatment Treatment with LDN-193189 and BMP-4 stock->treatment cell_culture C2C12 Cell Culture and Seeding cell_culture->treatment assay Alkaline Phosphatase (ALP) Assay treatment->assay data_analysis Data Analysis: IC50 Determination assay->data_analysis comparison Side-by-Side Comparison of Activity data_analysis->comparison end End: Select Optimal Supplier comparison->end

Safety Operating Guide

Navigating the Safe Disposal of LDN-193189: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of small molecule inhibitors like LDN-193189 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of LDN-193189, drawing from safety data sheets and general best practices for chemical waste management.

I. Guiding Principles for Disposal

The disposal of LDN-193189, as with many research chemicals, should be approached with the understanding that it may possess uncharacterized hazards. Therefore, treating it as a potentially hazardous substance is a prudent and necessary precaution. All disposal activities must be conducted in accordance with local, state, and federal regulations. Under no circumstances should LDN-193189 or its contaminated materials be disposed of down the drain or in regular trash receptacles.[1]

II. Step-by-Step Disposal Procedure

The following steps outline the recommended procedure for the proper disposal of LDN-193189 and associated waste materials.

1. Personal Protective Equipment (PPE): Before handling LDN-193189 for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemically resistant gloves

  • A lab coat

2. Waste Segregation and Collection: All materials that have come into contact with LDN-193189 must be considered chemical waste. This includes:

  • Neat (undiluted) compound

  • Solutions containing LDN-193189

  • Contaminated consumables (e.g., pipette tips, tubes, vials, weigh paper, gloves, and bench paper)

This waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container should be made of a material compatible with the chemical and any solvents used.[3]

3. Labeling of Waste Containers: Proper labeling is essential for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department. The label on the hazardous waste container must include:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "LDN-193189" (avoiding abbreviations)[1]

  • The solvent(s) and their approximate concentrations[1]

  • The date when waste was first added to the container (accumulation start date)[1]

  • The name of the Principal Investigator and the laboratory location[1]

4. On-Site Accumulation: Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be near the point of waste generation and have secondary containment to prevent spills from spreading.[1] Ensure the container is kept tightly closed except when adding waste.[1][3]

5. Arranging for Disposal: Once the waste container is full, or in accordance with your institution's policies, arrange for a chemical waste pickup. This is typically done by contacting your institution's EHS department and following their specific procedures for requesting a pickup.[1] Provide them with all necessary information about the waste stream.

6. Spill Response: In the event of a spill, it should be treated as a significant incident.[1]

  • Evacuate the immediate area.

  • Notify your supervisor and the EHS department.

  • Follow your institution's specific procedures for hazardous chemical spills.[1]

  • For small spills, if you are trained and it is safe to do so, contain the spill and collect the material using an inert absorbent.[4][5] The collected material should then be placed in the designated hazardous waste container.

  • Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[5]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of LDN-193189.

LDN-193189 Disposal Workflow cluster_0 LDN-193189 Disposal Workflow cluster_1 LDN-193189 Disposal Workflow A Start: LDN-193189 Waste Generated B Wear Appropriate PPE A->B C Segregate Waste into Designated Hazardous Waste Container B->C D Properly Label Container with Full Chemical Name, Solvents, Date, and PI Information C->D E Store in Secure Satellite Accumulation Area (SAA) with Secondary Containment D->E F Is Container Full or Ready for Disposal? E->F G Continue to Add Waste (Keep Container Closed) F->G No H Contact Institutional EHS for Waste Pickup F->H Yes G->E I End: Waste Disposed of by EHS H->I J Spill Occurs K Evacuate Area and Notify Supervisor & EHS J->K L Follow Institutional Spill Response Protocol K->L M Contain and Collect Spill Material into Hazardous Waste Container L->M N Decontaminate Surfaces with Alcohol M->N N->D

Caption: A flowchart outlining the procedural steps for the routine disposal and spill management of LDN-193189 waste.

IV. Quantitative Data Summary

At present, specific quantitative data for the disposal of LDN-193189, such as permissible concentration limits for various disposal routes, are not publicly available in the reviewed safety data sheets or disposal guidelines. The prevailing recommendation is to treat all concentrations of LDN-193189 as hazardous chemical waste to be collected for professional disposal.

Data PointValueSource
Permissible Drain Disposal ConcentrationNot Established; Prohibited[1][6]
Recommended Decontamination AgentAlcohol[5]

This procedural information is intended to provide essential guidance for the safe handling and disposal of LDN-193189 in a laboratory setting. It is crucial to supplement this information with your institution's specific policies and to consult with your EHS department for any questions or clarification.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.